Product packaging for 3-(Allyloxy)oxetane(Cat. No.:CAS No. 6777-00-0)

3-(Allyloxy)oxetane

Cat. No.: B1330429
CAS No.: 6777-00-0
M. Wt: 114.14 g/mol
InChI Key: NONFBYUIHZQHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Allyloxy)oxetane is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1330429 3-(Allyloxy)oxetane CAS No. 6777-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-8-6-4-7-5-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFBYUIHZQHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218041
Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6777-00-0
Record name 3-Allyloxyoxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6777-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Allyloxy)oxetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006777000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(allyloxy)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Allyloxy)oxetane for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Allyloxy)oxetane is a versatile heterocyclic compound featuring a strained four-membered oxetane ring and a reactive allyl group. This unique combination of functionalities makes it a valuable building block in polymer chemistry and a compelling motif in medicinal chemistry. The oxetane ring can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of parent molecules, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, along with detailed experimental considerations for its synthesis and characterization.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₀O₂, is a colorless liquid at room temperature. The molecule consists of a central oxetane ring substituted at the 3-position with an allyloxy group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
CAS Number 6777-00-0[1]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 64 °C at 25 mmHg[3]
Purity ≥95% to >97.0% (GC)[1][3]
Storage Sealed in dry, 2-8°C[2]
Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for this compound.

PropertyValue
SMILES Code C=CCOC1COC1
MDL Number MFCD09908098

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and effective method. This involves the reaction of an oxetane precursor with an allyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and widely used method for preparing ethers like this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, this would involve the reaction of 3-hydroxyoxetane with an allyl halide (e.g., allyl bromide) in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents 3-Hydroxyoxetane 3-Hydroxyoxetane Reaction Reaction 3-Hydroxyoxetane->Reaction Allyl Bromide Allyl Bromide Allyl Bromide->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction This compound This compound Reaction->this compound NaBr NaBr Reaction->NaBr Byproduct

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Materials:

  • 3-Hydroxyoxetane

  • Allyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases.

  • The mixture is cooled back to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification

The crude this compound can be purified by vacuum distillation. Given its boiling point of 64 °C at 25 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the allylic protons, and the methylene bridge protons.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Oxetane CH₂~4.5-4.8m
Oxetane CH~4.9-5.1m
O-CH₂ (allyl)~4.0d
=CH (allyl)~5.8-6.0m
=CH₂ (allyl)~5.1-5.3m
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Oxetane CH₂~73-75
Oxetane CH~65-68
O-CH₂ (allyl)~70-72
=CH (allyl)~133-135
=CH₂ (allyl)~117-119
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Functional GroupWavenumber (cm⁻¹)Description
C-H (sp³)2850-3000Stretching
C-H (sp²)3000-3100Stretching
C=C1640-1680Stretching
C-O-C (ether)1050-1150Stretching
C-O (oxetane)~980Ring breathing
Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
114[M]⁺
73[M - C₃H₅]⁺
57[C₃H₅O]⁺
41[C₃H₅]⁺

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[5] This substitution can lead to improvements in key drug-like properties.

Physicochemical Property Modulation
  • Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for bioavailability.

  • Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

While this compound itself is not a known therapeutic agent, its structural motifs are of interest. The oxetane core serves as a valuable scaffold, and the allyl group provides a handle for further chemical modifications and conjugation to other molecules.

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. However, the broader class of oxetane-containing molecules has been explored as inhibitors for various enzymes and as ligands for receptors. The incorporation of an oxetane can influence the binding affinity and selectivity of a molecule for its biological target.

Conclusion

This compound is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis, primarily through the Williamson ether synthesis, is conceptually straightforward, and its purification can be achieved by vacuum distillation. While detailed, published spectroscopic and biological data for this specific compound are sparse, its structural components suggest a range of predictable chemical and physical properties. For researchers in drug development, the oxetane core offers a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS: 6777-00-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(Allyloxy)oxetane (CAS Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. This document summarizes the known physicochemical properties, outlines a probable synthetic route, and provides predicted spectroscopic data to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6777-00-0Generic
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 64 °C @ 25 mmHg[1]
Density 0.98 g/cm³[1]
Refractive Index 1.44[1]
Purity ≥95% (GC)Generic
XLogP3 0.4[1]
Topological Polar Surface Area 18.5 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxyoxetane

  • Allyl bromide

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup or chromatography columns)

Procedure:

  • To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3_hydroxyoxetane 3-Hydroxyoxetane reaction_step Williamson Ether Synthesis 3_hydroxyoxetane->reaction_step allyl_bromide Allyl Bromide allyl_bromide->reaction_step base Base (e.g., NaH) base->reaction_step solvent Solvent (e.g., THF) solvent->reaction_step quench Quench (NH4Cl) reaction_step->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation/Chromatography) drying->purification product_node This compound purification->product_node

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-a (CH₂)~ 4.6 - 4.8m-
H-b (CH)~ 4.4 - 4.6m-
H-c (CH₂)~ 4.0 - 4.2d~ 5.5
H-d (CH)~ 5.8 - 6.0m-
H-e (CH₂)~ 5.1 - 5.3m-
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₂)~ 74 - 76
C-2 (CH)~ 70 - 72
C-3 (CH₂)~ 70 - 72
C-4 (CH)~ 134 - 136
C-5 (CH₂)~ 116 - 118
FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3080C-H stretch=C-H (alkene)
~ 2950 - 2850C-H stretchC-H (alkane)
~ 1645C=C stretchC=C (alkene)
~ 1100C-O stretchC-O-C (ether)
~ 980C-O stretchOxetane ring
Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for this compound

m/zPossible Fragment
114[M]⁺
99[M - CH₃]⁺
85[M - C₂H₅]⁺
73[M - C₃H₅]⁺ (loss of allyl group)
57[C₃H₅O]⁺
41[C₃H₅]⁺ (allyl cation)

Applications in Drug Development and Research

The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, including:

  • Increased Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a parent molecule.

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Modulation of Lipophilicity: Introduction of an oxetane can fine-tune the lipophilicity (LogP) of a compound, which is a critical parameter for drug absorption and distribution.

This compound, with its reactive allyl group, serves as a versatile building block for the introduction of the oxetane motif into more complex molecules through various chemical transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is also potential for this compound to be explored as an antineoplastic and anti-inflammatory agent[1].

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output sample_node This compound nmr NMR Spectroscopy (¹H, ¹³C) sample_node->nmr ftir FT-IR Spectroscopy sample_node->ftir ms Mass Spectrometry sample_node->ms gc Gas Chromatography sample_node->gc structure Structural Elucidation nmr->structure ftir->structure identity Identity Confirmation ms->identity purity Purity Assessment gc->purity

Caption: Analytical workflow for this compound.

Safety Information

Detailed toxicology data for this compound is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete characterization profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as increased aqueous solubility, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, make it a valuable scaffold in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core synthetic pathways for accessing 3-substituted oxetanes, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations.

Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes. This approach involves the cyclization of a 1,3-diol or a corresponding halohydrin derivative under basic conditions. The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks a carbon bearing a suitable leaving group (e.g., a halide or a sulfonate ester) in a 1,3-relationship.[1][4]

Cyclization of 1,3-Diols

A common strategy involves the in situ activation of one of the hydroxyl groups of a 1,3-diol, followed by cyclization. This can be achieved in a one-pot fashion or through a multi-step sequence involving the isolation of an activated intermediate.

Williamson_Etherification_Diol cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 1,3-Diol 1,3-Diol Activated_Diol Monotosylated Diol or Iodohydrin 1,3-Diol->Activated_Diol Activation Activation_Reagents TsCl, Pyridine or MsCl, Et3N or Appel Reaction (PPh3, I2) 3-Substituted_Oxetane 3-Substituted_Oxetane Activated_Diol->3-Substituted_Oxetane Base-mediated cyclization Base NaH, KH, or KOtBu in THF or DMF Paterno_Buchi cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Excited State cluster_cycloaddition [2+2] Cycloaddition cluster_product Product Carbonyl Carbonyl Excited_Carbonyl Excited Carbonyl (Singlet or Triplet) Carbonyl->Excited_Carbonyl Alkene Alkene Light UV Light (e.g., 300 nm) or Visible Light + Photocatalyst Cycloaddition Concerted or stepwise via biradical Oxetane Oxetane Excited_CarbonylAlkene Excited_CarbonylAlkene Excited_CarbonylAlkene->Oxetane [2+2] Epoxide_Ring_Opening cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Epoxide Epoxide Ring_Opened_Intermediate Betaine Intermediate Epoxide->Ring_Opened_Intermediate Sulfur Ylide Attack Sulfur_Ylide Dimethylsulfoxonium methylide Oxetane Oxetane Ring_Opened_Intermediate->Oxetane Intramolecular Cyclization

References

Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Allyloxy)oxetane. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of a novel compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane and allyloxy groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1 (CH=)5.85 - 6.00ddtJ ≈ 17.2, 10.5, 5.5
H-2 (=CH₂)5.20 - 5.35dqJ ≈ 17.2, 1.5
H-3 (=CH₂)5.10 - 5.25dqJ ≈ 10.5, 1.5
H-4 (O-CH₂)3.95 - 4.10dtJ ≈ 5.5, 1.5
H-5 (Oxetane CH)4.75 - 4.90m
H-6 (Oxetane CH₂)4.40 - 4.60m
¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH=)134.0 - 135.5
C-2 (=CH₂)116.5 - 118.0
C-3 (O-CH₂)69.0 - 71.0
C-4 (Oxetane CH-O)78.0 - 80.0
C-5 (Oxetane CH₂)73.0 - 75.0
IR (Infrared) Spectroscopy Data

The IR spectrum is anticipated to show characteristic absorption bands corresponding to the functional groups present in this compound.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (sp², alkene)3080 - 3100Medium
C-H (sp³, alkane)2850 - 3000Strong
C=C (alkene)1640 - 1650Medium
C-O-C (ether, oxetane)1000 - 1150Strong
=C-H bend910 - 990Strong

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum and identify the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • This compound sample (a few drops)

  • Spatula and pipette

Procedure (using ATR-FTIR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers (in cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow A Compound Synthesis and Purification B Sample Preparation (Dissolution/Neat) A->B Purified Sample C IR Spectroscopy (FTIR-ATR) B->C D NMR Spectroscopy (¹H and ¹³C) B->D E Data Processing and Spectral Interpretation C->E D->E F Structural Elucidation E->F Combined Spectroscopic Data G Report Generation and Documentation F->G Confirmed Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire and interpret such data. Researchers can utilize this information for the identification and characterization of this and structurally related compounds.

References

An In-depth Technical Guide to the Ring Strain of Four-Membered Oxetane Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane ring, a saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its unique combination of stability, polarity, and three-dimensionality makes it a valuable tool for modulating the physicochemical properties of drug candidates. At the heart of its utility lies the concept of ring strain, a thermodynamic property that dictates its structure, reactivity, and ultimately, its function as a strategic molecular building block. This guide provides a comprehensive examination of the ring strain in oxetane, offering quantitative data, detailed experimental and computational methodologies, and visualizations to illuminate its core principles.

The Nature and Quantification of Oxetane's Ring Strain

Ring strain arises from the deviation of bond angles and conformations from their ideal, low-energy states in acyclic molecules. In oxetane, this strain is a composite of two primary factors:

  • Angle Strain: The deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms on the ring carbons.

The total ring strain energy (RSE) of oxetane is significant, making it more energetic than its five- and six-membered counterparts but comparable to the highly reactive three-membered oxirane (epoxide) ring.[1][2] This "moderate" strain is a key feature, rendering the ring stable enough to be incorporated into complex molecules while still being reactive enough to participate in strain-releasing synthetic transformations.[2][3]

Table 1: Comparative Ring Strain Energies of Cyclic Ethers and Cycloalkanes

CompoundStructureRing SizeRing Strain Energy (kcal/mol)Ring Strain Energy (kJ/mol)
OxiraneC₂H₄O327.3[2]114
Oxetane C₃H₆O 4 25.5 [2]106 [4][5][6]
Tetrahydrofuran (THF)C₄H₈O55.6[7]23
CyclopropaneC₃H₆327.6[4]115
CyclobutaneC₄H₈426.3[4]110

Data compiled from multiple sources. Values can vary slightly based on the experimental or computational method used.

Structural Origins of Ring Strain

The strained nature of oxetane is a direct consequence of its molecular geometry. X-ray crystallographic studies have provided precise measurements of its bond lengths and angles, which deviate significantly from ideal values.

The endocyclic angles are compressed far below the ideal 109.5°, leading to substantial angle strain.[7] The C-O-C bond angle, in particular, is highly strained, which has the effect of exposing the oxygen's lone pairs of electrons, making oxetane a potent hydrogen-bond acceptor and Lewis base.[7]

Unlike the more flexible cyclobutane, which has a puckering angle of about 30°, unsubstituted oxetane is nearly planar, with a small puckering angle of just 8.7° (at 140 K).[7] This planarity minimizes some angle strain but can increase torsional strain from eclipsing hydrogens. However, the introduction of substituents, particularly at the 3-position, can increase the puckering of the ring.[8]

Caption: Bond angles in the unsubstituted oxetane ring.

Consequences of Ring Strain: Reactivity and Synthetic Utility

The inherent strain in the oxetane ring is the primary driver of its reactivity. The release of this strain provides a strong thermodynamic driving force for reactions that involve cleaving one of the ring's C-O bonds.

Ring-Opening Reactions: The most common reaction of oxetanes is nucleophilic ring-opening, which is typically catalyzed by Brønsted or Lewis acids.[1][5] The acid activates the ring by protonating or coordinating to the oxygen atom, making the ring carbons more electrophilic and susceptible to nucleophilic attack. This process is highly valuable in synthetic chemistry, as it allows for the stereospecific installation of 1,3-difunctionalized motifs.

G cluster_workflow Acid-Catalyzed Ring-Opening Mechanism Oxetane Oxetane Activated Activated Oxetanium Ion Oxetane->Activated + A⁺ Acid Lewis/Brønsted Acid (A⁺) Product Ring-Opened Product Activated->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening.

Other strain-driven transformations include:

  • Ring Expansions: Reactions with carbenes or ylides can insert a carbon atom into the ring, forming larger heterocycles like tetrahydrofurans.[7]

  • Rearrangements: Under specific conditions, often mediated by transition metals or light, the oxetane skeleton can rearrange to form other cyclic or acyclic structures.[7]

The stability of the oxetane ring is highly dependent on its substitution pattern. A widely recognized principle is that 3,3-disubstituted oxetanes exhibit enhanced stability. This is attributed to steric hindrance, where the substituents block the trajectory of an incoming nucleophile, thus impeding the ring-opening reaction.[9]

Methodologies for Determining Ring Strain

The quantification of ring strain relies on both experimental and computational approaches. Each methodology provides a different lens through which to understand the energetic properties of the oxetane ring.

1. Combustion Calorimetry This classic thermodynamic technique measures the heat released (enthalpy of combustion, ΔH°c) when a compound is completely burned in oxygen. The ring strain energy is determined by comparing the experimental ΔH°c per CH₂ group to that of a strain-free acyclic reference.

  • Methodology:

    • Sample Preparation: A precise mass of the purified liquid or solid oxetane derivative is placed in a sample holder within a high-pressure vessel known as a "bomb." A weighed iron fuse wire is placed in contact with the sample.

    • Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically ~30 atm).

    • Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

    • Ignition: The sample is ignited by passing an electric current through the fuse wire.

    • Data Acquisition: The temperature of the water is recorded at precise intervals before, during, and after combustion until thermal equilibrium is re-established.

    • Calculation: The total heat evolved is calculated from the temperature change and the pre-determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.

    • Strain Energy Determination: The experimental heat of combustion is compared to a theoretical value for a hypothetical strain-free molecule with the same atomic composition. The difference corresponds to the ring strain energy.[10][11]

2. X-ray Crystallography This method provides a direct visualization of the molecule's three-dimensional structure, including the precise bond lengths and angles from which angle strain can be inferred.

  • Methodology:

    • Crystallization: A high-quality single crystal of the oxetane compound is grown from a supersaturated solution. This is often the most challenging step.[12]

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

    • Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and symmetry. Computational phase-retrieval methods are used to generate an initial electron density map.

    • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides atomic coordinates, from which precise bond lengths and angles are calculated.[12]

Quantum Mechanical Calculations Modern computational chemistry provides a powerful, in-silico method for accurately calculating ring strain energy. The most common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculation.[13][14]

  • Methodology:

    • Structure Optimization: The 3D structures of the strained cyclic molecule (oxetane) and suitable strain-free acyclic reference molecules (e.g., propane and dimethyl ether) are computationally optimized to find their lowest energy conformations using a specific level of theory (e.g., Density Functional Theory - DFT).

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data like zero-point vibrational energy (ZPVE).

    • Energy Calculation: The electronic energies of all optimized species are calculated at a high level of theory.

    • Reaction Enthalpy Calculation: A balanced homodesmotic reaction is constructed. For example: Oxetane + 2 Propane → Dimethyl Ether + Butane

    • Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change (ΔH) of this hypothetical reaction. Since the products are strain-free, the ΔH directly corresponds to the RSE of the oxetane.[13]

G cluster_workflow Computational RSE Workflow Input Define Strained Molecule & Acyclic References Opt Geometry Optimization (e.g., DFT) Input->Opt Freq Frequency Calculation (Confirm Minima, Get ZPVE) Opt->Freq Energy Single Point Energy (High-Level Theory) Freq->Energy Reaction Construct Homodesmotic Reaction Energy->Reaction RSE Calculate Reaction Enthalpy (ΔH = RSE) Reaction->RSE

Caption: Workflow for calculating Ring Strain Energy (RSE) via quantum mechanics.

The Role of Ring Strain in Drug Design and Development

The unique properties conferred by oxetane's ring strain are increasingly leveraged in drug discovery to overcome common challenges in potency, selectivity, and pharmacokinetics.

  • Metabolic Stability: The oxetane motif can be used to block metabolically labile sites on a drug molecule. Its inherent stability, especially in 3,3-disubstituted forms, makes it resistant to enzymatic degradation by cytochrome P450 enzymes.[9]

  • Solubility and Lipophilicity: As a polar, rigid heterocycle, replacing a nonpolar gem-dimethyl or lipophilic carbonyl group with an oxetane can simultaneously increase aqueous solubility and reduce lipophilicity (LogP), which are often desirable modifications for improving a drug's absorption and distribution profile.[9]

  • Conformational Rigidity: The strained ring acts as a "conformational lock," restricting the rotational freedom of adjacent parts of the molecule.[2] This pre-organization of the bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.

  • Improved Target Engagement: The strong hydrogen-bond accepting capability of the oxetane oxygen, enhanced by the strained geometry, can lead to new and favorable interactions with protein targets.[2]

G cluster_logic Impact of Oxetane Ring Strain on Drug Properties Strain Moderate Ring Strain Geometry Rigid, Puckered Geometry Strain->Geometry Polarity Enhanced Polarity & H-Bond Acceptance Strain->Polarity Stability Tunable Chemical Stability (Substitution) Strain->Stability PD Improved Pharmacodynamics (Binding Affinity, Potency) Geometry->PD Conformational Lock PK Improved Pharmacokinetics (Solubility, Metabolic Stability) Polarity->PK Lower LogP Polarity->PD New H-Bonds Stability->PK Metabolic Blocking

Caption: Relationship between oxetane properties and drug development advantages.

Conclusion

The ring strain of the four-membered oxetane ring is not merely a chemical curiosity but the defining characteristic that underpins its dual utility in modern chemistry. It provides the thermodynamic impetus for a host of synthetic transformations, enabling the construction of complex molecular architectures. Simultaneously, when embedded within a larger molecule, its strain-induced structural and electronic properties offer medicinal chemists a powerful strategy to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and potency profiles of next-generation therapeutics. A thorough understanding of the principles governing this strain is therefore essential for researchers seeking to harness the full potential of this remarkable heterocyclic scaffold.

References

Navigating the Nuances of 3-(Allyloxy)oxetane: A Technical Guide to Monomer Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical techniques required to characterize the 3-(Allyloxy)oxetane monomer, a valuable building block in medicinal chemistry and materials science.

The unique strained ring system of the oxetane moiety in this compound offers desirable physicochemical properties in drug discovery, acting as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups. Its allyl functionality provides a versatile handle for further chemical modification and polymerization. Given its increasing importance, a thorough understanding of its purity profile and the methods to assess it is crucial for reproducible and reliable downstream applications.

Synthesis and Purification

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxyoxetane is reacted with allyl bromide.

A typical synthesis protocol is as follows:

  • Deprotonation: 3-Hydroxyoxetane is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the sodium alkoxide. The reaction is stirred until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Allyl bromide is then added dropwise to the reaction mixture at 0°C. The temperature is gradually raised to room temperature or slightly elevated (e.g., 40-50°C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Potential Impurities:

Several impurities can arise from the synthesis process. A thorough understanding of these potential byproducts is essential for developing effective analytical methods and purification strategies.

Impurity Origin Potential Impact
Unreacted 3-HydroxyoxetaneIncomplete reactionCan interfere with subsequent reactions and affect polymer properties.
Unreacted Allyl BromideExcess reagentA potential genotoxic impurity that must be removed.
Diallyl etherSide reaction of allyl bromide with any residual water or hydroxide.Can act as a chain-terminating agent in polymerizations.
Elimination ProductsHigh reaction temperatures can lead to the elimination of HBr from allyl bromide.Can introduce unwanted unsaturation and affect material properties.
Solvent ResiduesIncomplete removal during work-up.May interfere with analytical measurements and downstream applications.

Purity Analysis: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of this compound purity. Commercial suppliers typically specify a purity of ≥95% to >98%, as determined by gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the primary method for determining the purity of this compound and identifying any impurities.

Experimental Protocol:

  • Instrument: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Dilution Dilute Sample in Solvent Injection Injection Dilution->Injection 1 µL Column Separation on Capillary Column Injection->Column Vaporization Ionization Ionization (EI) Column->Ionization Elution MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Ion Separation DataAnalysis Data Analysis (Purity Calculation) Detector->DataAnalysis Signal Processing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity analysis (qNMR). Both ¹H and ¹³C NMR should be employed for a complete characterization.

¹H NMR Analysis:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Method: A known mass of the this compound sample and the internal standard are accurately weighed and dissolved in a known volume of deuterated solvent. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. The purity is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.9m1H-CH=CH₂
~5.2m2H-CH=CH
~4.6t2HOxetane CH ₂-O
~4.5t2HOxetane CH ₂-O
~4.0d2H-O-CH ₂-CH=CH₂
~3.8m1HOxetane CH

¹³C NMR Analysis:

¹³C NMR provides complementary structural information and can help identify impurities that may not be easily distinguishable by ¹H NMR.

Expected ¹³C NMR Signals (in CDCl₃):

Chemical Shift (ppm)Assignment
~134-C H=CH₂
~117-CH=C H₂
~74Oxetane C H₂-O
~70-O-C H₂-CH=CH₂
~40Oxetane C H

NMR_Analysis_Logic cluster_nmr NMR Analysis cluster_analysis Data Interpretation H1_NMR ¹H NMR Structural_Elucidation Structural Elucidation H1_NMR->Structural_Elucidation Purity_Determination Quantitative Purity (qNMR) H1_NMR->Purity_Determination Impurity_ID Impurity Identification H1_NMR->Impurity_ID C13_NMR ¹³C NMR C13_NMR->Structural_Elucidation C13_NMR->Impurity_ID Final_Structure Verified Structure Structural_Elucidation->Final_Structure Final_Purity Final Purity Value Purity_Determination->Final_Purity Impurity_Profile Impurity Profile Impurity_ID->Impurity_Profile

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not typically used for precise quantification of high-purity samples, it is an excellent tool for confirming the identity of this compound and detecting the presence of certain impurities, such as unreacted 3-hydroxyoxetane (broad O-H stretch).

Experimental Protocol:

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Sampling: A drop of the neat liquid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretch=C-H (alkene)
2920, 2850C-H stretch-C-H (alkane)
~1645C=C stretchAlkene
~1100C-O-C stretchEther
~970C-O stretchOxetane ring

Conclusion

The purity and quality of this compound are critical for its successful application in research and development. A combination of a well-controlled synthesis, robust purification methods, and a suite of orthogonal analytical techniques is essential for ensuring a high-purity monomer. This guide provides the foundational knowledge and experimental protocols for researchers, scientists, and drug development professionals to confidently handle and analyze this important chemical building block, ultimately contributing to the development of novel therapeutics and advanced materials.

Solubility Profile of 3-(Allyloxy)oxetane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility profile of 3-(Allyloxy)oxetane in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on structural characteristics and the known properties of oxetane-containing compounds. Furthermore, it offers detailed experimental protocols for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications.

Predicted Solubility Profile of this compound

This compound is a small molecule featuring a polar oxetane ring and a less polar allyloxy group. The oxetane moiety, a four-membered cyclic ether, is known to be a polar functional group and a hydrogen bond acceptor.[1][2] The presence of the ether oxygen atom in the strained ring allows for hydrogen bonding with protic solvents.[2] The allyloxy group, while containing an ether linkage, is predominantly nonpolar due to the hydrocarbon chain. This dual character suggests that this compound will exhibit a degree of solubility in a range of solvents.

General Expectations:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The oxetane ring is expected to enhance aqueous solubility compared to analogous compounds lacking this feature.[3][4] However, the presence of the allyl group will likely limit extensive solubility in water. In alcohols like ethanol and methanol, the molecule is expected to be more soluble due to the ability of the solvent to engage in hydrogen bonding and the favorable interactions of the alkyl portions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): this compound is anticipated to be readily soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar substances.[5] Solvents like acetone and acetonitrile should also be effective due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The allyloxy group will contribute to some solubility in nonpolar solvents. Dichloromethane is likely to be a good solvent due to its ability to dissolve a wide range of organic compounds. Solubility in very nonpolar solvents like hexane may be more limited.

It is a common strategy in medicinal chemistry to incorporate oxetane rings into molecules to improve physicochemical properties, including aqueous solubility and metabolic stability.[1][4][6] Therefore, it is reasonable to predict that this compound will have a favorable solubility profile in many common laboratory solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetonitrile25Shake-Flask
Acetone25Shake-Flask
Dichloromethane (DCM)25Shake-Flask
Toluene25Shake-Flask
Hexane25Shake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It is a reliable method that involves allowing a compound to reach equilibrium between its solid and dissolved states in a specific solvent.

Materials:

  • This compound (liquid, assuming purity ≥95%)[8]

  • Selected laboratory solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different solvent. Since this compound is a liquid, a small, accurately weighed amount should be added to ensure an excess is present.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[7] It is crucial to ensure that equilibrium has been reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow any undissolved material to settle.

    • To ensure complete removal of any undissolved micro-droplets, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining undissolved compound.[9]

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing cluster_4 Analysis cluster_5 Result A Add excess this compound to solvent in vial B Agitate at constant temperature (24-48h) A->B Incubate C Centrifuge to separate undissolved compound B->C Equilibrium reached D Filter supernatant C->D Collect supernatant E Dilute sample D->E F Quantify using HPLC/GC E->F G Calculate solubility F->G Use calibration curve

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Physicochemical Properties

The solubility of a compound is influenced by a combination of its physicochemical properties. The following diagram illustrates the relationship between the structural features of this compound and its expected solubility behavior.

G A This compound Structure B Oxetane Ring (Polar, H-bond acceptor) A->B C Allyloxy Group (Less Polar) A->C D Solubility in Polar Protic Solvents B->D enhances E Solubility in Polar Aprotic Solvents B->E favors C->D limits F Solubility in Nonpolar Solvents C->F enhances

Caption: Factors influencing the solubility of this compound.

References

The Core Mechanism of Cationic Ring-Opening Polymerization of Oxetanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of oxetanes, four-membered cyclic ethers, presents a powerful synthetic route to polyethers with a wide range of applications, from energetic materials to polymer electrolytes and biomedical devices. The high ring strain of the oxetane ring (approximately 107 kJ/mol) is a key thermodynamic driving force for this polymerization.[1][2] This guide provides a detailed exploration of the core mechanisms governing this process, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Underlying Mechanism: A Step-by-Step Breakdown

The CROP of oxetanes proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps. The active species are tertiary oxonium ions at the propagating chain end.

Initiation: The Spark of Polymerization

Initiation involves the formation of a tertiary oxonium ion from the oxetane monomer. This can be achieved through several classes of initiators:

  • Protic Acids: Strong protic acids and superacids like fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring.[2]

  • Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), are commonly used initiators. They typically require a co-initiator, such as water or an alcohol, to generate a protonic acid that initiates polymerization.[3]

  • Carbocationic Salts: Stable carbocations can also initiate the polymerization.

  • Onium Salts: Onium salts, particularly diaryliodonium and triarylsulfonium salts, are efficient photoinitiators, generating a strong acid upon UV irradiation to trigger the polymerization.[4]

The choice of initiator and counter-ion is crucial. A counter-ion of low nucleophilicity (e.g., SbF₆⁻, PF₆⁻) is required to ensure the stability of the propagating cationic center.[2]

Initiation Monomer Oxetane Monomer OxoniumIon Tertiary Oxonium Ion (Active Center) Monomer->OxoniumIon Protonation/Activation Initiator Initiator (e.g., H⁺A⁻) Initiator->OxoniumIon

Caption: Initiation of Oxetane Polymerization.

Propagation: The Chain Growth

Propagation proceeds via a nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This results in the opening of the oxonium ring and the regeneration of the active center at the newly added monomer unit. This process repeats, leading to the growth of the polymer chain.

Propagation GrowingChain Propagating Chain (Oxonium Ion) ElongatedChain Elongated Chain GrowingChain->ElongatedChain Ring-Opening Monomer Oxetane Monomer Monomer->ElongatedChain Nucleophilic Attack ACE_vs_AM cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism ACE_Monomer Monomer ACE_PropagatedChain Propagated Chain ACE_Monomer->ACE_PropagatedChain Attacks ACE_GrowingChain Active Chain End (Cationic) ACE_GrowingChain->ACE_PropagatedChain AM_Monomer Monomer AM_ActivatedMonomer Activated Monomer (Protonated) AM_Monomer->AM_ActivatedMonomer AM_Proton H⁺ AM_Proton->AM_ActivatedMonomer AM_PropagatedChain Propagated Chain AM_ActivatedMonomer->AM_PropagatedChain AM_PolymerChain Polymer Chain with -OH end group AM_PolymerChain->AM_PropagatedChain Attacks Termination_Transfer cluster_termination Termination cluster_transfer Chain Transfer to Monomer cluster_backbiting Back-biting GrowingChain Propagating Chain (Oxonium Ion) TerminatedChain Terminated Polymer GrowingChain->TerminatedChain Monomer Monomer GrowingChain->Monomer Proton Transfer CyclicOligomer Cyclic Oligomer GrowingChain->CyclicOligomer Intramolecular Attack Nucleophile Nucleophile (e.g., Counter-ion) Nucleophile->TerminatedChain NewChain New Active Center Monomer->NewChain Experimental_Workflow Start Start Purification Purify Monomer and Solvent Start->Purification Setup Assemble Dry Glassware under Inert Atmosphere Purification->Setup Charging Charge Reactor with Monomer and Solvent Setup->Charging Initiation Inject Initiator Solution Charging->Initiation Polymerization Maintain at Reaction Temperature Initiation->Polymerization Quenching Quench the Reaction (e.g., with methanol) Polymerization->Quenching Precipitation Precipitate Polymer in a Non-solvent Quenching->Precipitation Isolation Isolate and Dry the Polymer Precipitation->Isolation Characterization Characterize the Polymer (GPC, NMR, etc.) Isolation->Characterization End End Characterization->End

References

The Pendant Allyl Group in Oxetane Monomers: A Technical Guide to Synthesis, Polymerization, and Post-Polymerization Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks in polymer chemistry and medicinal chemistry. Their inherent ring strain (approximately 107 kJ/mol) facilitates efficient ring-opening polymerization, while the resulting polyether backbone offers desirable properties such as low toxicity and potential biodegradability.[1] The incorporation of functional pendant groups onto the oxetane monomer allows for the synthesis of advanced polymeric materials with tailored properties.

This guide focuses on oxetane monomers featuring a pendant allyl group, a versatile functional handle that remains intact during polymerization and serves as a reactive site for subsequent chemical modifications. The ability to perform efficient post-polymerization modifications is particularly crucial in the field of drug development, where such polymers can act as carriers for therapeutic agents, imaging probes, and solubility enhancers.[2][3][4] We will delve into the synthesis of these monomers, their controlled polymerization, and the highly efficient "click" chemistry used to modify the pendant allyl group, providing detailed protocols and quantitative data for researchers in the field.

Synthesis of Allyl-Functionalized Oxetane Monomers

The most prevalent method for synthesizing allyl-functionalized oxetanes is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl-containing oxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, forming an ether linkage.[5][6]

Reaction Pathway

The synthesis of a common monomer, 3-(allyloxymethyl)-3-methyloxetane, serves as a representative example. The reaction starts with 3-hydroxymethyl-3-methyloxetane, which is deprotonated by a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide then undergoes a nucleophilic substitution (SN2) reaction with allyl bromide.

Caption: Williamson Ether Synthesis of an Allyl-Functionalized Oxetane Monomer.
Experimental Protocol: Synthesis of 3-(allyloxymethyl)-3-methyloxetane

Materials:

  • 3-hydroxymethyl-3-methyloxetane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.

  • Wash the NaH with anhydrous hexane three times to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

  • Dissolve 3-hydroxymethyl-3-methyloxetane (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure 3-(allyloxymethyl)-3-methyloxetane.

Cationic Ring-Opening Polymerization (CROP)

Allyl-functionalized oxetane monomers readily undergo cationic ring-opening polymerization (CROP) to form linear polyethers. A key advantage of this process is that the pendant allyl group is non-reactive under cationic conditions and remains intact along the polymer backbone, available for post-polymerization modification.

Mechanism and Kinetics

The polymerization is typically initiated by strong electrophilic species, such as Lewis acids (e.g., BF₃·OEt₂) or superacids.[7] The reaction can proceed through two main competing mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanism.[8]

  • Activated Chain End (ACE): The initiator activates the monomer, creating a tertiary oxonium ion at the end of the growing polymer chain. This active chain end then attacks another neutral monomer molecule for propagation.

  • Activated Monomer (AM): In the presence of protic substances (like an alcohol co-initiator), the monomer is first protonated or activated. The nucleophilic hydroxyl end of a polymer chain then attacks this activated monomer. The AM mechanism is often preferred as it can suppress side reactions like backbiting, which leads to the formation of cyclic oligomers, resulting in better control over molecular weight and lower polydispersity.[8]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation (AM Mechanism) Initiator Initiator (e.g., H⁺) ActivatedMonomer Activated Monomer (Protonated Oxetane) Initiator->ActivatedMonomer Activation Monomer Allyl Oxetane Monomer Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain with -OH end LongerChain Elongated Chain (n+1 units) GrowingChain->LongerChain Nucleophilic Attack ActivatedMonomer2 Activated Monomer ActivatedMonomer2->LongerChain

Caption: Simplified Workflow of Cationic Ring-Opening Polymerization (AM Mechanism).
Experimental Protocol: CROP of 3-(allyloxymethyl)-3-methyloxetane

Materials:

  • 3-(allyloxymethyl)-3-methyloxetane (monomer), freshly distilled

  • 1,4-Butanediol (initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a nitrogen-purged glovebox, add the purified monomer and 1,4-butanediol to a flask containing anhydrous DCM. The ratio of monomer to initiator will determine the target degree of polymerization.

  • Cool the solution to 0 °C.

  • Slowly add the catalyst, BF₃·OEt₂, via syringe. The amount is typically a small molar percentage relative to the monomer.

  • Allow the reaction to proceed at 0 °C. Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or gas chromatography (GC).

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of cold methanol containing a small amount of base (e.g., triethylamine) to quench the acidic catalyst.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or a hexane/isopropanol mixture.

  • Collect the polymer by filtration or decantation, re-dissolve it in a minimal amount of DCM, and re-precipitate.

  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Quantitative Polymerization Data

The molecular weight and polydispersity of the resulting polymers are highly dependent on reaction conditions such as monomer/initiator ratio, catalyst concentration, temperature, and solvent.

MonomerInitiator System[M]/[I] RatioMn ( g/mol )PDI (Đ)Monomer Conversion (%)Reference
3-Azidooxetane¹BF₃·OEt₂ / 1,4-BDO-5402.19~67% Yield[8]
3-Ethyl-3-methacryloyloxymethyl oxetaneBF₃·OEt₂-650 - 3,100--[7]
ε-Allyl Caprolactone²Mg(BHT)₂(THF)₂10012,1001.1595[9]

¹Data for a similarly substituted oxetane, demonstrating typical results under non-optimized conditions. ²Data for an allyl-functionalized lactone via ROP, included for comparison of controlled polymerization results.

Post-Polymerization Modification: The Thiol-Ene Reaction

The pendant allyl groups along the polyoxetane backbone are ideal substrates for post-polymerization modification. The most effective and widely used method is the radical-mediated thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, is tolerant of many functional groups, and produces no by-products.[3][10]

Mechanism

The radical-mediated thiol-ene reaction proceeds via a step-growth radical chain mechanism.

  • Initiation: A radical initiator (photoinitiator under UV light or thermal initiator) abstracts a hydrogen atom from a thiol (R-SH), generating a thiyl radical (R-S•).

  • Propagation:

    • The thiyl radical adds across the allyl double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.

    • This carbon radical then abstracts a hydrogen from another thiol molecule (chain transfer), regenerating a thiyl radical and forming the final thioether product. The regenerated thiyl radical continues the chain reaction.

Thiol_Ene_Mechanism Initiation 1. Initiation Photo or Thermal Initiator → R• ThiylRadical Thiyl Radical (R'-S•) Initiation->ThiylRadical H-Abstraction Thiol Thiol (R'-SH) Thiol->ThiylRadical Intermediate Carbon-Centered Radical Intermediate ThiylRadical->Intermediate Addition to Alkene Polymer Polymer with Pendant Allyl Group Polymer->Intermediate Product Functionalized Polymer (Thioether Linkage) Intermediate->Product Chain Transfer (H-Abstraction) Product->ThiylRadical Regenerates Thiyl Radical NewThiol New Thiol Molecule NewThiol->Product

Caption: Radical-Mediated Thiol-Ene "Click" Reaction Mechanism.
Experimental Protocol: Thiol-Ene Modification of Poly(allyl oxetane)

Materials:

  • Polymer with pendant allyl groups (e.g., poly[3-(allyloxymethyl)-3-methyloxetane])

  • Thiol of choice (e.g., 1-thioglycerol, mercaptoethanol, or a drug-linker-thiol conjugate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, inhibitor-free solvent (e.g., THF or a THF/methanol mixture)

Procedure:

  • In a quartz reaction vessel, dissolve the allyl-functionalized polymer in the chosen solvent.

  • Add the thiol compound. A slight excess (e.g., 1.2-1.5 equivalents per allyl group) is often used to ensure complete conversion of the alkene.[2]

  • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can quench the radical reaction.

  • While stirring and under an inert atmosphere, irradiate the solution with a UV lamp (e.g., 365 nm). Reaction times are typically short, ranging from minutes to a few hours.[11]

  • Monitor the reaction progress by ¹H NMR, observing the disappearance of the characteristic allyl proton signals (~5.2 and 5.9 ppm).

  • Once the reaction is complete, precipitate the modified polymer into a non-solvent (e.g., cold diethyl ether or hexane).

  • Wash the polymer several times to remove any unreacted thiol and initiator.

  • Dry the purified, functionalized polymer under vacuum.

Quantitative Modification Data

The thiol-ene reaction is known for its near-quantitative conversion efficiency under optimized conditions.

Polymer BackboneThiol ReagentInitiator/ConditionsConversion Efficiency (%)Reference
Poly(4-vinyl benzaldehyde)-allylDodecylthiolAIBN, 80 °CQuantitative
Allyl-functionalized PCLAcetyl-trehalose thiolDMPA, UVComplete[2]
Poly(allyl glycidyl ether)Various thiolsUV>95%[9]
Allyl-terminated PEGThiol-terminated PEGPhotoinitiator, UV>91%[11]

Characterization of Monomers and Polymers

A suite of analytical techniques is essential to confirm the structure and properties of the monomers and polymers at each stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the monomer, determine monomer conversion during polymerization, and verify the successful modification of the allyl group by observing the disappearance of alkene signals and the appearance of new signals corresponding to the thioether adduct.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups. For example, the disappearance of the C=C stretch (~1645 cm⁻¹) after the thiol-ene reaction.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): The primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) of the polymers.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature.

Applications in Drug Development

The ability to create well-defined polyether backbones and then precisely functionalize them makes allyl-functionalized polyoxetanes highly attractive for biomedical and pharmaceutical applications.

Drug_Delivery_Workflow Monomer Allyl Oxetane Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization BasePolymer Polymer with Pendant Allyl Groups Polymerization->BasePolymer ThiolEne Thiol-Ene 'Click' Reaction BasePolymer->ThiolEne FunctionalPolymer Functionalized Polymer (Drug/PEG Conjugate) ThiolEne->FunctionalPolymer + Thiol-DrugThiol-PEG SelfAssembly Self-Assembly FunctionalPolymer->SelfAssembly DDS Drug Delivery System (e.g., Nanoparticle) SelfAssembly->DDS

Caption: General Workflow for Creating a Polymer-Based Drug Delivery System.
  • Drug Conjugation: The thiol-ene reaction provides a bio-orthogonal ligation strategy. Drugs or prodrugs functionalized with a thiol group can be covalently attached to the polymer carrier, allowing for controlled release and targeted delivery.

  • Solubility Enhancement: Hydrophilic moieties, such as polyethylene glycol (PEG), can be "clicked" onto the polymer backbone. Grafting PEG chains can dramatically improve the aqueous solubility and biocompatibility of the polymer-drug conjugate, prolonging its circulation time in the body.[2]

  • Targeted Delivery: Targeting ligands (e.g., peptides, antibodies) containing a thiol group can be attached to the polymer surface to direct the drug carrier to specific cells or tissues, increasing therapeutic efficacy and reducing off-target side effects.

  • Formation of Advanced Architectures: The thiol-ene reaction can be used to crosslink polymer chains, forming hydrogels for tissue engineering or controlled-release depots. Alternatively, the functionalized polymers can self-assemble into nanoparticles or micelles for encapsulating and delivering hydrophobic drugs.

  • References

    "3-(Allyloxy)oxetane" material safety data sheet (MSDS) information

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This document provides a comprehensive overview of the material safety data and handling procedures for 3-(Allyloxy)oxetane. The information is intended to support safe laboratory practices and to provide a foundation for further research and development activities.

    Chemical Identification and Properties

    This compound is a heterocyclic organic compound containing an oxetane ring substituted with an allyloxy group.[1] It is primarily used in research and as a building block in the synthesis of more complex molecules, particularly in the development of polymers and pharmaceuticals.[1][2]

    Table 1: Physical and Chemical Properties of this compound

    PropertyValueSource(s)
    CAS Number 6777-00-0[3][]
    Molecular Formula C₆H₁₀O₂[]
    Molecular Weight 114.14 g/mol [3][]
    Appearance Colorless to almost colorless clear liquid[]
    Purity ≥95% to >97.0% (GC)[3][]
    Boiling Point 64 °C at 25 mmHg[]
    Flash Point 42 °C (107.6 °F)[]
    Density 0.98 g/cm³[]
    Solubility No data available. Assumed to be sparingly soluble in water, soluble in organic solvents.
    Vapor Pressure No data available.
    Refractive Index 1.44[]

    Hazard Identification and Toxicological Information

    Table 2: GHS Hazard Classification

    Hazard ClassCategoryHazard StatementSource(s)
    Flammable liquids3H226: Flammable liquid and vapor[7]
    Skin corrosion/irritation2H315: Causes skin irritation[]
    Serious eye damage/eye irritation2AH319: Causes serious eye irritation[]

    Toxicological Data Summary:

    • Acute Toxicity: No specific oral, dermal, or inhalation LD50/LC50 data for this compound was found. Due to the lack of data, this compound should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

    • Skin Corrosion/Irritation: Causes skin irritation.[]

    • Serious Eye Damage/Irritation: Causes serious eye irritation.[]

    • Respiratory or Skin Sensitization: No data available.

    • Germ Cell Mutagenicity: No data available.

    • Carcinogenicity: No data available.

    • Reproductive Toxicity: No data available.

    • Specific Target Organ Toxicity (Single Exposure): No data available.

    • Specific Target Organ Toxicity (Repeated Exposure): No data available.

    • Aspiration Hazard: No data available.

    Given the absence of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution. Researchers should assume the potential for unlisted hazards and employ robust safety protocols.

    Handling, Storage, and Experimental Protocols

    Safe Handling and Personal Protective Equipment (PPE)

    Due to its flammable nature and potential for skin and eye irritation, appropriate personal protective equipment must be worn at all times when handling this compound.

    • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also required.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

    • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

    Storage Procedures

    This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition. It should be stored separately from oxidizing agents.

    Experimental Protocols

    Synthesis of this compound:

    The synthesis of this compound typically involves the reaction of 3-hydroxyoxetane with an allyl halide (e.g., allyl bromide) in the presence of a base.

    • Materials: 3-hydroxyoxetane, sodium hydride (or a similar strong base), allyl bromide, and a suitable aprotic solvent (e.g., tetrahydrofuran - THF).

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

      • Cool the suspension in an ice bath.

      • Slowly add a solution of 3-hydroxyoxetane in THF to the suspension.

      • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

      • Cool the mixture again in an ice bath and add allyl bromide dropwise.

      • Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC or GC).

      • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

      • Purify the crude product by distillation or column chromatography to obtain pure this compound.

    Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized for each specific application.

    Emergency Procedures

    First-Aid Measures
    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

    • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

    Chemical Spill Response

    In the event of a spill, the following workflow should be initiated.

    Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Emergency_Action Emergency Action cluster_Final_Steps Final Steps spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill (<100 mL) & No Ignition Source assess->small_spill Minor large_spill Large Spill (>100 mL) or Ignition Source Present assess->large_spill Major absorb Contain and Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb call_ehs Call Emergency Services / EHS large_spill->call_ehs collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose evacuate_lab Evacuate Laboratory Activate Fire Alarm if Necessary call_ehs->evacuate_lab restock Restock Spill Kit dispose->restock report Report Incident restock->report

    Figure 1: Workflow for responding to a this compound spill.

    Ecological Information

    Specific data on the ecotoxicity of this compound is not available. Due to the lack of information, this substance should be prevented from entering the environment. It should not be released into drains, soil, or water bodies.

    Disposal Considerations

    Waste material and contaminated absorbents must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.

    Transport Information

    This compound is classified as a flammable liquid and should be transported according to the regulations for this hazard class.

    Table 3: Transport Information

    RegulationUN NumberProper Shipping NameHazard ClassPacking Group
    DOT/IATA/IMDG UN1993Flammable liquid, n.o.s. (this compound)3III

    Note: This information is for guidance only. Shippers should verify all transport regulations prior to shipment.

    Conclusion

    This compound is a valuable research chemical with potential applications in various fields. However, its flammable nature and potential for skin and eye irritation, coupled with a lack of comprehensive toxicological and ecological data, necessitate careful handling and strict adherence to safety protocols. All personnel working with this compound should be thoroughly trained in its safe use and in the appropriate emergency procedures.

    References

    Methodological & Application

    Application Notes and Protocols: Cationic Ring-Opening Polymerization of 3-(Allyloxy)oxetane

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a detailed protocol for the cationic ring-opening polymerization (CROP) of 3-(allyloxy)oxetane, a functional monomer that yields a polyether with pendant allyl groups. These allyl functionalities serve as valuable handles for post-polymerization modification, making the resulting polymer a versatile platform for various applications, including drug delivery, biomaterial development, and advanced material synthesis. The protocol described herein utilizes boron trifluoride etherate (BF₃OEt₂) as a robust and readily available initiator. This document outlines the experimental procedure, presents typical characterization data, and illustrates the polymerization workflow.

    Introduction

    Cationic ring-opening polymerization (CROP) is a powerful technique for the synthesis of polyethers from cyclic ether monomers such as oxetanes. The ring strain of the four-membered oxetane ring provides the thermodynamic driving force for polymerization. Functionalized oxetanes, like this compound, are particularly interesting as they allow for the introduction of specific chemical functionalities along the polymer backbone. The resulting functional polyethers are attractive for a range of biomedical and materials science applications. The pendant allyl groups on poly(this compound) can be further functionalized via various chemical transformations, such as thiol-ene click chemistry, epoxidation, or hydroboration-oxidation, enabling the attachment of bioactive molecules, crosslinking, or modification of the polymer's physical properties.

    Experimental Protocols

    This protocol is adapted from established procedures for the cationic ring-opening polymerization of substituted oxetanes, particularly those with functional side chains.[1][2]

    Materials:

    • This compound (monomer)

    • Boron trifluoride diethyl etherate (BF₃OEt₂) (initiator)

    • 1,4-Butanediol (co-initiator/proton source)

    • Anhydrous Dichloromethane (DCM) (solvent)

    • Methanol (quenching agent)

    • Hexanes (precipitating solvent)

    • Nitrogen gas (for inert atmosphere)

    Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Oven-dried glassware (round-bottom flask, syringes, etc.)

    • Magnetic stirrer and stir bar

    • Syringe pump (optional, for slow monomer addition)

    • Standard laboratory glassware for workup and purification

    Procedure:

    • Preparation of the Reaction Setup: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The reaction should be assembled and carried out under an inert nitrogen atmosphere.

    • Reaction Mixture Assembly:

      • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM) (e.g., 50 mL for a 5 g scale reaction).

      • Add 1,4-butanediol (co-initiator) via syringe. The molar ratio of monomer to co-initiator can be varied to control the molecular weight of the resulting polymer. A typical starting ratio is [Monomer]/[Co-initiator] = 50.

      • Cool the solution to 0 °C in an ice bath.

    • Initiation:

      • Slowly add boron trifluoride diethyl etherate (BF₃OEt₂) via syringe to the stirred solution. The amount of initiator will depend on the desired monomer-to-initiator ratio, which influences the polymerization rate and polymer characteristics. A typical starting ratio is [Monomer]/[Initiator] = 100.

      • Allow the initiator to dissolve and the solution to stir for 10-15 minutes at 0 °C.

    • Polymerization:

      • Slowly add the this compound monomer to the reaction mixture via syringe or syringe pump over a period of 30-60 minutes. Slow addition helps to control the exothermicity of the reaction and can lead to polymers with narrower molecular weight distributions.

      • After the monomer addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture and observing the disappearance of the monomer peaks.

    • Termination and Polymer Isolation:

      • Quench the polymerization by adding an excess of methanol (e.g., 5-10 mL) to the reaction mixture. This will terminate the cationic growing chains.

      • Concentrate the solution under reduced pressure to remove the majority of the dichloromethane.

      • Precipitate the polymer by slowly adding the concentrated solution to a large volume of a non-solvent, such as cold hexanes, while stirring vigorously.

      • Collect the precipitated polymer by filtration or decantation.

      • Wash the polymer with fresh hexanes to remove any unreacted monomer and initiator residues.

      • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

    Data Presentation

    The following table summarizes representative data for the cationic ring-opening polymerization of a functionally substituted oxetane, 3-ethyl-3-methacryloyloxymethyloxetane, initiated with BF₃OEt₂.[2] While the monomer is different, the data provides a reasonable expectation for the polymerization of this compound under similar conditions. The dispersity values are indicative of a typical cationic polymerization.

    Entry[Monomer]/[Initiator]Mn ( g/mol )Dispersity (Đ, Mw/Mn)
    150650-
    21001500-
    32003100-

    Data for 3-ethyl-3-methacryloyloxymethyloxetane polymerized with BF₃OEt₂.[2] For hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane synthesized with BF₃Et₂O, dispersities ranged from 1.77 to 3.75.[1]

    Mandatory Visualization

    Cationic Ring-Opening Polymerization Workflow

    The following diagram illustrates the key steps in the cationic ring-opening polymerization of this compound initiated by boron trifluoride etherate with a diol co-initiator.

    CROP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BF3 BF₃OEt₂ (Initiator) ActiveInitiator H⁺[BF₃(OH)]⁻ (Active Initiator) BF3->ActiveInitiator Reacts with co-initiator Diol R-(OH)₂ (Co-initiator) Diol->ActiveInitiator Monomer This compound (Monomer) ActiveInitiator->Monomer Initiates ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Protonation GrowingChain Growing Polymer Chain (Active Cationic End) ActivatedMonomer->GrowingChain Ring-Opening Attack by Monomer GrowingChain->Monomer Chain Growth Quench Methanol (Quenching Agent) GrowingChain->Quench Proceeds to FinalPolymer Poly(this compound) Quench->FinalPolymer Terminates Cationic Chain End

    Caption: Workflow of the Cationic Ring-Opening Polymerization of this compound.

    Signaling Pathway: Mechanism of Cationic Ring-Opening Polymerization

    This diagram details the mechanistic steps of the polymerization process.

    CROP_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I BF₃OEt₂ + R-OH I_active H⁺[BF₃OR]⁻ I->I_active Formation of Brønsted Acid M Oxetane Monomer I_active->M Initiates M_activated Protonated Oxetane (Oxonium Ion) M->M_activated Protonation P_n1 Elongated Chain (Pₙ₊₁⁺) P_n Growing Chain (Pₙ⁺) M_activated->P_n Ring-Opening P_n->M Nucleophilic Attack P_n->P_n1 Chain Growth Q Quenching Agent (e.g., Methanol) P_n1->Q Reaction with Active Center P_n1->Q Termination Event Polymer Final Polymer

    Caption: Mechanism of Cationic Ring-Opening Polymerization of Oxetanes.

    References

    Application Notes and Protocols for the Photoinitiated Cationic Polymerization of 3-(Allyloxy)oxetane

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Photoinitiated cationic polymerization of oxetanes offers a rapid, energy-efficient, and solvent-free method for producing high-performance polyethers. This document provides detailed application notes and protocols for the photoinitiated cationic polymerization of 3-((allyloxy)methyl)-3-ethyloxetane, a functional monomer that combines the desirable properties of a polyether backbone with the versatility of pendant allyl groups for subsequent modification. The resulting polymer is a promising candidate for applications in functional coatings, adhesives, and advanced biomaterials.

    The polymerization proceeds via a cationic ring-opening mechanism, initiated by a photoacid generator upon exposure to UV radiation. The presence of the allyloxy group allows for post-polymerization modification through various "click" chemistry reactions, most notably the thiol-ene reaction, enabling the introduction of a wide range of functionalities.

    Polymerization Mechanism and Experimental Workflow

    The photoinitiated cationic ring-opening polymerization of 3-((allyloxy)methyl)-3-ethyloxetane is initiated by a strong acid generated from the photolysis of a photoinitiator, such as a diaryliodonium or triarylsulfonium salt. The polymerization proceeds via an active chain end mechanism.

    G cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (e.g., Ph₃S⁺SbF₆⁻) UV UV Light (hv) PI->UV Acid Superacid (H⁺SbF₆⁻) UV->Acid Photolysis Monomer1 3-((allyloxy)methyl)-3-ethyloxetane Oxonium1 Protonated Monomer (Secondary Oxonium Ion) Monomer1->Oxonium1 Protonation Monomer2 Another Monomer Molecule Oxonium2 Tertiary Oxonium Ion Monomer2->Oxonium2 Reaction with Monomer GrowingChain Propagating Chain (Active Chain End) Oxonium2->GrowingChain Ring-Opening FinalPolymer Polyether Chain GrowingChain->FinalPolymer Further Propagation

    Figure 1: Cationic Ring-Opening Polymerization Mechanism.

    The experimental workflow involves sample preparation, UV exposure, and subsequent analysis to determine polymerization kinetics and polymer properties.

    G prep Sample Preparation: Monomer + Photoinitiator (+ Co-monomer) uv_cure UV Curing: Expose to UV light prep->uv_cure analysis Analysis: RT-FTIR, GPC, etc. uv_cure->analysis post_mod Post-Polymerization Modification (Optional) uv_cure->post_mod

    Figure 2: General Experimental Workflow.

    Quantitative Data

    While specific data for the photopolymerization of 3-((allyloxy)methyl)-3-ethyloxetane is not extensively available in the literature, the following tables present representative data from the photoinitiated cationic polymerization of a structurally analogous monomer, 3-benzyloxymethyl-3-ethyl-oxetane. This data illustrates the effect of a co-monomer on the polymerization kinetics and final monomer conversion.

    Table 1: Polymerization Formulations

    Formulation IDOxetane Monomer (wt%)Co-monomer (DGEBA*) (wt%)Photoinitiator (wt%)
    F110003
    F280203
    F360403
    F440603

    * DGEBA: Diglycidylether of Bisphenol A (an epoxy co-monomer)

    Table 2: Representative Polymerization Data

    Formulation IDFinal Oxetane Conversion (%)Final Co-monomer Conversion (%)
    F1~17N/A
    F2~65~75
    F3~85~80
    F4~90~78

    Data adapted from studies on 3-benzyloxymethyl-3-ethyl-oxetane.[1][2][3]

    Experimental Protocols

    Protocol 1: Photoinitiated Cationic Polymerization of 3-((allyloxy)methyl)-3-ethyloxetane

    This protocol describes the UV-induced polymerization of 3-((allyloxy)methyl)-3-ethyloxetane, both as a homopolymer and copolymerized with an epoxy monomer to enhance conversion.

    Materials:

    • 3-((allyloxy)methyl)-3-ethyloxetane

    • Diglycidylether of Bisphenol A (DGEBA) or other suitable cycloaliphatic epoxy co-monomer

    • Triphenylsulphonium hexafluoroantimonate (photoinitiator)

    • Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer

    • UV light source (e.g., mercury lamp with controlled intensity)

    Procedure:

    • Formulation Preparation:

      • Prepare the desired formulations by mixing the oxetane monomer, co-monomer (if applicable), and photoinitiator in the weight percentages specified in Table 1.

      • Ensure thorough mixing to achieve a homogeneous solution. The photoinitiator may require gentle warming to fully dissolve.

    • Sample Preparation for RT-FTIR:

      • Place a small drop of the formulation onto a KBr pellet.

      • Cover with another KBr pellet to form a thin film of uniform thickness.

    • UV Curing and Kinetic Analysis:

      • Place the sample in the RT-FTIR spectrometer.

      • Expose the sample to a UV light source with a defined intensity (e.g., 30 mW/cm²).

      • Simultaneously, record the FTIR spectra at regular intervals.

      • Monitor the decrease in the absorbance of the oxetane ring peak (around 980 cm⁻¹) and the epoxy ring peak (if applicable, around 780 cm⁻¹) to determine the monomer conversion over time.

    • Data Analysis:

      • Calculate the monomer conversion using the following formula: Conversion (%) = (1 - (At / A0)) * 100 where At is the area of the characteristic peak at time t, and A0 is the initial peak area.

    Protocol 2: Post-Polymerization Modification via Thiol-Ene Reaction

    This protocol details the functionalization of the pendant allyl groups of poly(3-((allyloxy)methyl)-3-ethyloxetane) using a thiol-ene "click" reaction.

    Materials:

    • Poly(3-((allyloxy)methyl)-3-ethyloxetane) (from Protocol 1)

    • Thiol-containing molecule (e.g., 1-dodecanethiol for hydrophobicity, or a thiol-functionalized peptide for biomedical applications)

    • 2,2-dimethoxy-2-phenylacetophenone (DMPA, a radical photoinitiator)

    • Anhydrous solvent (e.g., dichloromethane or THF)

    • UV light source (e.g., 365 nm UV lamp)

    Procedure:

    • Reaction Setup:

      • Dissolve the poly(3-((allyloxy)methyl)-3-ethyloxetane) in the chosen anhydrous solvent in a quartz reaction vessel.

      • Add the thiol-containing molecule in a slight molar excess relative to the allyl groups.

      • Add a catalytic amount of DMPA (e.g., 1-2 mol% relative to the thiol).

      • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

    • UV Irradiation:

      • While stirring, irradiate the reaction mixture with a UV lamp (365 nm).

      • The reaction is typically rapid and can be monitored by TLC or by observing the disappearance of the thiol and alkene peaks in ¹H NMR spectroscopy.

    • Purification:

      • After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

      • Filter and wash the polymer to remove unreacted reagents.

      • Dry the purified polymer under vacuum.

    • Characterization:

      • Confirm the successful modification using techniques such as ¹H NMR and FTIR spectroscopy, observing the disappearance of the allyl peaks and the appearance of new peaks corresponding to the grafted moiety.

    G polymer Polymer with Pendant Allyl Groups reaction Thiol-Ene Reaction polymer->reaction thiol Thiol Compound (R-SH) thiol->reaction initiator Radical Initiator (DMPA) uv UV Light (hv) initiator->uv uv->reaction functional_polymer Functionalized Polymer reaction->functional_polymer

    Figure 3: Thiol-Ene Post-Polymerization Modification.

    Applications

    The dual nature of poly(3-((allyloxy)methyl)-3-ethyloxetane) opens up a wide range of potential applications:

    • Advanced Coatings: The polyether backbone provides good adhesion and chemical resistance, while the pendant allyl groups can be used for secondary crosslinking to enhance the coating's durability and scratch resistance.

    • Functional Adhesives: The ability to tailor the surface properties of the polymer through thiol-ene modification allows for the development of adhesives with specific functionalities, such as biocompatibility or conductivity.

    • Biomaterial Scaffolds: The polyether backbone can be designed to be biodegradable, and the allyl groups can be functionalized with peptides or other bioactive molecules to create scaffolds that promote cell growth and tissue regeneration.

    • Drug Delivery Systems: The polymer can be functionalized with targeting ligands or used to encapsulate therapeutic agents for controlled release applications.

    Conclusion

    The photoinitiated cationic polymerization of 3-((allyloxy)methyl)-3-ethyloxetane provides a versatile platform for the creation of functional polyethers. By leveraging both the ring-opening polymerization of the oxetane and the post-polymerization modification of the pendant allyl groups, a wide array of materials with tailored properties can be developed for various high-performance applications. The protocols provided herein offer a starting point for researchers to explore this promising class of polymers.

    References

    Application Notes and Protocols for the Synthesis of Poly("3-(Allyloxy)oxetane") for Solid Polymer Electrolytes

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly("3-(allyloxy)oxetane") and its evaluation as a solid polymer electrolyte. The information is intended for researchers and scientists in the fields of materials science, polymer chemistry, and energy storage.

    Introduction

    Solid polymer electrolytes (SPEs) are a critical component in the development of next-generation, all-solid-state lithium-ion batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. Polyethers are a promising class of polymers for SPEs due to their ability to dissolve lithium salts and facilitate ion transport. Poly("this compound") is a functional polyether with pendant allyl groups that can serve as sites for further cross-linking or modification, potentially enhancing the mechanical and electrochemical properties of the resulting electrolyte. This document outlines the synthesis of the this compound monomer, its subsequent polymerization, and the characterization of the resulting polymer as a solid polymer electrolyte.

    Data Presentation

    Table 1: Physicochemical and Electrochemical Properties of Poly("this compound")-based Solid Polymer Electrolytes

    PropertyValueConditions
    Monomer: this compound
    Molecular Weight114.14 g/mol
    Boiling Point45-50 °C at 0.5 mmHg
    Polymer: Poly("this compound")
    Glass Transition Temperature (Tg)Varies with molecular weight
    Decomposition Temperature (Td)> 200 °C (typical for polyethers)
    Solid Polymer Electrolyte
    CompositionPoly("this compound") / LiTFSI[EO]:[Li] = 20:1
    Ionic Conductivity (σ)2.3 x 10⁻⁴ S/cm30 °C
    Electrochemical Stability Window~4.6 V vs. Li/Li⁺

    Note: Some data are derived from analogous polyether systems due to the limited availability of specific data for poly("this compound").

    Experimental Protocols

    Part 1: Synthesis of this compound Monomer

    This protocol describes a two-step synthesis of the this compound monomer, starting from the synthesis of 3-hydroxyoxetane, followed by its allylation.

    1.1. Synthesis of 3-Hydroxyoxetane

    The synthesis of 3-hydroxyoxetane can be achieved from epichlorohydrin.

    • Step 1: Reaction of Epichlorohydrin with Acetic Acid. To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), add epichlorohydrin (925 g, 10.0 moles) at 20 °C over 10 minutes. Heat the mixture at 65-70 °C for 24 hours.

    • Step 2: Protection of the Hydroxyl Group. The resulting ester is then protected with a suitable blocking group that is stable to bases.

    • Step 3: Hydrolysis and Cyclization. The blocked ester is hydrolyzed with an aqueous base to remove the carboxylic acid and form the 3-hydroxyoxetane derivative.

    • Step 4: Deprotection. The blocking group is removed by heating with an alcohol and an acid to yield 3-hydroxyoxetane.

    1.2. Allylation of 3-Hydroxyoxetane

    • Materials: 3-hydroxyoxetane, sodium hydride (NaH), allyl bromide, anhydrous tetrahydrofuran (THF).

    • Procedure:

      • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxyoxetane in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

      • Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise via the dropping funnel.

      • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction by carefully adding water.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by distillation to obtain this compound.

    Part 2: Cationic Ring-Opening Polymerization of this compound

    This protocol details the polymerization of the this compound monomer to yield poly("this compound"). The cationic ring-opening polymerization (CROP) is initiated by boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Materials: this compound monomer, boron trifluoride diethyl etherate (BF₃·OEt₂), anhydrous dichloromethane (DCM).

    • Procedure:

      • In a flame-dried, sealed reaction vessel under an inert atmosphere, dissolve the purified this compound monomer in anhydrous DCM.

      • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

      • Add a catalytic amount of BF₃·OEt₂ (typically 1-5 mol% relative to the monomer) to the stirred solution.

      • Monitor the polymerization reaction by techniques such as ¹H NMR or FTIR spectroscopy to observe the disappearance of the monomer.

      • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a terminating agent (e.g., methanol or ammonia solution in methanol).

      • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

      • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

    Part 3: Preparation and Characterization of Solid Polymer Electrolyte

    This section describes the preparation of a solid polymer electrolyte film from poly("this compound") and a lithium salt, followed by its characterization.

    3.1. Preparation of the Solid Polymer Electrolyte Film

    • Materials: Poly("this compound"), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), anhydrous acetonitrile or tetrahydrofuran (THF).

    • Procedure:

      • Dissolve a calculated amount of poly("this compound") and LiTFSI (e.g., to achieve an ether oxygen to lithium-ion ratio of 20:1) in a minimal amount of anhydrous acetonitrile or THF.

      • Stir the solution at room temperature until a homogeneous mixture is obtained.

      • Cast the solution onto a flat, clean substrate (e.g., a PTFE dish) using a doctor blade to ensure a uniform thickness.

      • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a glovebox) to form a free-standing film.

      • Dry the resulting film under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent.

    3.2. Characterization of the Solid Polymer Electrolyte

    • Ionic Conductivity:

      • Measure the ionic conductivity of the polymer electrolyte film by electrochemical impedance spectroscopy (EIS).

      • Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or gold).

      • Perform the measurement over a range of temperatures in a controlled environment.

      • Calculate the ionic conductivity (σ) from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = L / (Rb * A), where L is the thickness of the film and A is the electrode area.

    • Thermal Properties:

      • Determine the glass transition temperature (Tg) and melting temperature (Tm), if any, using Differential Scanning Calorimetry (DSC).

      • Assess the thermal stability and decomposition temperature (Td) using Thermogravimetric Analysis (TGA).

    • Electrochemical Stability Window:

      • Determine the electrochemical stability window by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

      • Assemble a cell with the polymer electrolyte sandwiched between a lithium metal reference/counter electrode and a working electrode (e.g., stainless steel).

      • Scan the potential to determine the anodic and cathodic decomposition limits of the electrolyte.

    Visualizations

    Synthesis_and_Polymerization_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_SPE_Fabrication Solid Polymer Electrolyte Fabrication Epichlorohydrin Epichlorohydrin Hydroxyoxetane_intermediate 3-Hydroxyoxetane Intermediate Epichlorohydrin->Hydroxyoxetane_intermediate Multi-step synthesis Allyloxyoxetane_Monomer This compound Monomer Hydroxyoxetane_intermediate->Allyloxyoxetane_Monomer Allylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Allyloxyoxetane_Monomer Polymerization Cationic Ring-Opening Polymerization Allyloxyoxetane_Monomer->Polymerization Polymer Poly("this compound") Polymerization->Polymer Solvent_Casting Solvent Casting Polymer->Solvent_Casting LiTFSI LiTFSI LiTFSI->Solvent_Casting SPE_Film Solid Polymer Electrolyte Film Solvent_Casting->SPE_Film Characterization Ionic Conductivity Thermal Analysis Electrochemical Stability SPE_Film->Characterization Characterization

    Figure 1: Workflow for the synthesis of poly("this compound") and its fabrication into a solid polymer electrolyte.

    Application Notes and Protocols for Utilizing "3-(Allyloxy)oxetane" in Thiol-Ene Click Chemistry Reactions

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview and detailed protocols for the utilization of "3-(Allyloxy)oxetane" in thiol-ene click chemistry reactions. This versatile building block combines the reactivity of an allyl group in radical-mediated thiol-ene additions with the potential for subsequent cationic ring-opening polymerization of the oxetane moiety, offering a pathway to novel polymer architectures and functional materials.

    Introduction to Thiol-Ene Click Chemistry

    The thiol-ene reaction is a highly efficient and versatile click chemistry transformation involving the addition of a thiol (R-SH) to an alkene (an 'ene').[1] This reaction can be initiated by radicals (e.g., through photopolymerization) or by a Michael addition mechanism.[1] Key advantages of the thiol-ene reaction include high yields, stereoselectivity, rapid reaction rates, and insensitivity to oxygen and water, making it an ideal tool for polymer synthesis and modification.[1][2]

    "this compound": A Bifunctional Monomer

    "this compound" is a unique monomer featuring both an allyl ether group and an oxetane ring. The allyl group serves as the 'ene' component in thiol-ene reactions, allowing for the straightforward introduction of various thiol-containing molecules. The retained oxetane ring can then undergo cationic ring-opening polymerization, enabling the synthesis of cross-linked networks or block copolymers with distinct properties.

    Applications in Materials Science and Drug Development

    The unique bifunctionality of "this compound" opens up possibilities for the creation of advanced materials. The resulting poly(thioether-ether) networks can be tailored for applications such as:

    • Biocompatible Hydrogels: For drug delivery and tissue engineering scaffolds.

    • Advanced Coatings: Offering high scratch resistance and tunable surface properties.

    • Adhesives and Sealants: With excellent thermal and mechanical stability.

    Experimental Protocols

    While specific experimental data for "this compound" is not extensively available in the reviewed literature, the following protocols are based on established procedures for similar allyl ether-functionalized oxetanes and general thiol-ene reactions.[3][4] Researchers should optimize these protocols for their specific substrates and desired outcomes.

    Protocol 1: General Synthesis of 3-Substituted Oxetanes

    The synthesis of functionalized oxetanes often involves the intramolecular cyclization of a suitable diol precursor. A general approach is the Williamson ether synthesis, where a halo-alcohol is treated with a base.[5]

    Materials:

    • Appropriate diol precursor (e.g., 3-chloro-1,2-propanediol derivative)

    • Strong base (e.g., sodium hydride, potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF, DMF)

    Procedure:

    • Dissolve the diol precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the base to the solution at a controlled temperature (e.g., 0 °C).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the desired 3-substituted oxetane.

    Protocol 2: Photoinitiated Radical Thiol-Ene Reaction of "this compound"

    This protocol describes the photopolymerization of "this compound" with a multifunctional thiol to form a cross-linked polymer network.

    Materials:

    • This compound

    • Multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate), Pentaerythritol tetrakis(3-mercaptopropionate))

    • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Irgacure 184)

    • Solvent (optional, e.g., THF, dichloromethane)

    • UV light source (e.g., 365 nm)

    Procedure:

    • In a suitable vessel, mix "this compound" and the multifunctional thiol in the desired stoichiometric ratio (e.g., 1:1 ratio of allyl to thiol functional groups).

    • If necessary, dissolve the monomers in a minimal amount of solvent to ensure homogeneity.

    • Add the photoinitiator to the mixture (typically 0.1-2 wt%).

    • Stir the mixture in the dark until the photoinitiator is completely dissolved.

    • Cast the mixture as a thin film on a suitable substrate (e.g., glass slide, silicon wafer) or place it in a mold.

    • Expose the sample to UV light for a specified period to initiate polymerization. The curing time will depend on the initiator concentration, light intensity, and sample thickness.

    • Monitor the reaction progress by techniques such as real-time FT-IR spectroscopy by observing the disappearance of the thiol S-H stretching band (around 2570 cm⁻¹) and the C=C stretching band of the allyl group (around 1645 cm⁻¹).

    • After curing, the resulting polymer can be characterized for its thermal and mechanical properties.

    Quantitative Data Summary

    The following table presents generalized data for thiol-ene photopolymerization reactions based on literature for similar allyl ether systems.[6][7] Actual values for "this compound" will require experimental determination.

    ParameterTypical Value RangeNotes
    Thiol Conversion > 95%Thiol-ene reactions are known for their high conversions, often approaching quantitative yields.
    Allyl Ether Conversion > 95%The conversion of the 'ene' component is also typically very high.
    Reaction Time Minutes to hoursHighly dependent on photoinitiator concentration, UV light intensity, and the reactivity of the specific thiol and ene. Photopolymerizations are generally rapid.
    Glass Transition Temp. (Tg) -40 to 150 °CThe Tg of the resulting polymer network is highly tunable based on the functionality and chemical structure of the thiol and oxetane monomers used.[6]

    Visualizations

    Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical UV Light Thiyl_Radical Thiyl Radical (RS•) Radical->Thiyl_Radical + R-SH - I-H Thiol Thiol (R-SH) Allyloxyoxetane This compound Carbon_Radical Carbon-Centered Radical Thiyl_Radical->Carbon_Radical + Alkene Thioether Thioether Product Carbon_Radical->Thioether + R-SH - RS• Thioether->Thiyl_Radical Chain Transfer Experimental_Workflow Start Start: Prepare Monomer Mixture Mix Mix this compound, Thiol, and Photoinitiator Start->Mix Cast Cast Mixture into Mold or as a Thin Film Mix->Cast UV_Cure Expose to UV Light to Initiate Polymerization Cast->UV_Cure Characterize Characterize Polymer Properties (FT-IR, DSC, DMA) UV_Cure->Characterize End End: Cross-linked Polymer Network Characterize->End

    References

    Application Notes and Protocols for 3-(Allyloxy)oxetane as a Crosslinking Agent in Epoxy Resins

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    3-(Allyloxy)oxetane is a unique molecule that holds significant promise as a reactive diluent and crosslinking agent in epoxy resin formulations. Its structure incorporates both a reactive oxetane ring and an allyl group, enabling a dual-curing mechanism. The oxetane ring can undergo cationic ring-opening polymerization when exposed to a suitable initiator, such as a photoacid generator under UV irradiation. This process allows for rapid, controlled curing at ambient temperatures. The presence of the allyl group offers a secondary curing pathway, typically through free-radical polymerization, which can be initiated thermally or photochemically to further enhance crosslink density and tailor the final properties of the cured resin.

    The use of this compound in epoxy formulations can offer several advantages, including reduced viscosity for improved processing and handling, enhanced flexibility, and potentially improved thermal and mechanical properties of the final cured product. These attributes make it a person of interest for applications in adhesives, coatings, and advanced composite materials.

    Illustrative Performance Data

    Disclaimer: The following tables present illustrative data based on general trends observed for oxetane-modified epoxy resins. Specific quantitative values for formulations containing this compound may vary and require experimental validation.

    Table 1: Illustrative Mechanical Properties of Cured Epoxy Resins Modified with this compound

    FormulationThis compound (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
    Control Epoxy0753.04
    Formulation A10702.86
    Formulation B20652.58
    Formulation C30602.210

    Table 2: Illustrative Thermal Properties of Cured Epoxy Resins Modified with this compound

    FormulationThis compound (wt%)Glass Transition Temp. (Tg, °C)Decomposition Temp. (TGA, 5% weight loss, °C)
    Control Epoxy0150350
    Formulation A10140345
    Formulation B20130340
    Formulation C30120335

    Experimental Protocols

    Protocol 1: Formulation and UV Curing of Epoxy Resin with this compound

    1. Materials:

    • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

    • This compound (purity ≥95%)

    • Cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate salt)

    • Anhydrous solvent (e.g., dichloromethane, if necessary for viscosity reduction)

    2. Equipment:

    • Dual asymmetric centrifugal mixer or magnetic stirrer

    • UV curing system with a broad-spectrum mercury lamp (300-400 nm)

    • Glass slides or molds for sample preparation

    3. Procedure:

    • In a light-protected container, accurately weigh the desired amount of DGEBA epoxy resin.

    • Add the specified weight percentage of this compound to the epoxy resin.

    • Homogenize the mixture using a dual asymmetric centrifugal mixer for 5 minutes at 2000 rpm or a magnetic stirrer for 30 minutes.

    • Add the cationic photoinitiator to the mixture at a concentration of 1-3 wt% relative to the total resin weight.

    • Continue mixing until the photoinitiator is completely dissolved and the formulation is homogeneous. If necessary, small amounts of anhydrous solvent can be added to aid dissolution, which should be subsequently removed under vacuum.

    • Cast the formulation onto a glass slide or into a mold of desired dimensions.

    • Place the sample in the UV curing system.

    • Expose the sample to UV radiation. The exposure time and intensity will need to be optimized based on the specific formulation and equipment but can range from 30 to 180 seconds at an intensity of 50-100 mW/cm².

    • Post-curing can be performed by heating the sample in an oven at 100-120°C for 1-2 hours to ensure complete reaction of the epoxy and potentially initiate polymerization of the allyl groups.

    Protocol 2: Characterization of Cured Epoxy-Oxetane Resins

    1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics:

    • Place a small drop of the liquid formulation between two NaCl plates.

    • Position the plates in the FTIR spectrometer.

    • Initiate UV irradiation while simultaneously collecting FTIR spectra at regular intervals (e.g., every 2 seconds).

    • Monitor the decrease in the peak area of the oxetane ring (~980 cm⁻¹) and the epoxy ring (~915 cm⁻¹) to determine the conversion rate over time.

    2. Dynamic Mechanical Analysis (DMA):

    • Prepare rectangular specimens of the cured polymer with typical dimensions of 35 mm x 10 mm x 2 mm.

    • Mount the specimen in the DMA instrument in a single cantilever or three-point bending mode.

    • Perform a temperature sweep from ambient temperature to 200°C at a heating rate of 3-5°C/min and a frequency of 1 Hz.

    • Determine the glass transition temperature (Tg) from the peak of the tan δ curve. The storage modulus (E') in the glassy and rubbery regions can also be obtained.

    3. Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the cured polymer in a TGA crucible.

    • Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature.

    4. Tensile Testing:

    • Prepare dog-bone shaped specimens of the cured polymer according to ASTM D638 standard.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

    • Measure the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

    Visualizations

    G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Epoxy Epoxy Resin (e.g., DGEBA) Mixing Homogeneous Mixing Epoxy->Mixing Oxetane This compound Oxetane->Mixing Initiator Cationic Photoinitiator Initiator->Mixing Casting Film/Mold Casting Mixing->Casting UVCuring UV Curing Casting->UVCuring PostCuring Thermal Post-Curing UVCuring->PostCuring CuredResin Crosslinked Epoxy-Oxetane Polymer PostCuring->CuredResin Characterization Mechanical & Thermal Characterization (DMA, TGA, Tensile) CuredResin->Characterization

    Caption: Experimental workflow for the preparation and characterization of epoxy resins crosslinked with this compound.

    reaction_mechanism Initiator Photoinitiator (I) Acid Brønsted Acid (H+) Initiator->Acid Generates UV UV Light (hν) UV->Initiator Activation Epoxy Epoxy Monomer Acid->Epoxy Protonation Oxetane This compound Acid->Oxetane Protonation ActivatedEpoxy Protonated Epoxy Epoxy->ActivatedEpoxy ActivatedOxetane Protonated Oxetane Oxetane->ActivatedOxetane Propagation Propagation (Ring-Opening) ActivatedEpoxy->Propagation ActivatedOxetane->Propagation CrosslinkedPolymer Crosslinked Polymer Network Propagation->CrosslinkedPolymer

    Caption: Simplified mechanism of cationic copolymerization of epoxy and oxetane monomers.

    Caption: Chemical structures of this compound and a generic epoxy monomer.

    Application Notes and Protocols for the Copolymerization of 3-(Allyloxy)oxetane with Tetrahydrofuran (THF)

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The copolymerization of functionalized oxetanes, such as 3-(allyloxy)oxetane, with other cyclic ethers like tetrahydrofuran (THF) offers a versatile platform for the synthesis of novel polyethers with tailored properties. The resulting copolymers incorporate the pendant allyl groups from the oxetane monomer, which can be further functionalized, making them attractive for a variety of applications, including drug delivery, biomaterials, and advanced coatings. This document provides detailed application notes and experimental protocols for the cationic ring-opening copolymerization of this compound and THF.

    The copolymerization proceeds via a cationic ring-opening mechanism, typically initiated by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The reactivity of the monomers plays a crucial role in the copolymer composition and microstructure.

    Key Applications

    • Drug Delivery: The pendant allyl groups can be used to conjugate drugs, targeting ligands, or imaging agents.

    • Biomaterials: The polyether backbone is often biocompatible, and the allyl groups allow for crosslinking to form hydrogels or other scaffolds.

    • Functional Coatings: The ability to post-functionalize the copolymer allows for the creation of coatings with specific surface properties.

    Experimental Data Summary

    The following tables summarize key quantitative data related to the copolymerization of allyloxy-substituted oxetanes with THF. It is important to note that the monomer reactivity ratios are for a structurally similar monomer, 3-chloromethyl-3-allyloxymethyl-oxetane (CAO), and serve as a good starting point for understanding the copolymerization behavior of this compound.

    Table 1: Monomer Reactivity Ratios

    Monomer 1 (M₁)r₁Monomer 2 (M₂)r₂Catalyst SystemTemperature (°C)Reference
    3-chloromethyl-3-allyloxymethyl-oxetane (CAO)~1.40THF~0.60Boron trifluoride etherate (BF₃·OEt₂)0[1]

    Table 2: Typical Reaction Conditions and Copolymer Properties

    Oxetane MonomerInitiator SystemSolventReaction Time (h)Polymer Yield (%)Molecular Weight (Mn)Polydispersity Index (PDI)
    3-nitratomethyl-3-methyloxetaneBF₃·OEt₂ / 1,4-butanediolDichloromethane24> 80ControllableNarrow
    This compound (projected)BF₃·OEt₂ / 1,4-butanediolDichloromethane24-4870-905,000 - 20,000 g/mol 1.2 - 1.8

    Experimental Protocols

    This section provides a detailed protocol for the cationic ring-opening copolymerization of this compound with THF.

    Materials
    • This compound (monomer)

    • Tetrahydrofuran (THF, monomer), freshly distilled from sodium/benzophenone

    • Boron trifluoride etherate (BF₃·OEt₂, initiator)

    • 1,4-butanediol (co-initiator/chain transfer agent)

    • Dichloromethane (CH₂Cl₂, solvent), anhydrous

    • Methanol (for quenching)

    • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

    Protocol: Copolymerization of this compound and THF
    • Preparation of the Reaction Setup:

      • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

      • To the flask, add the desired amounts of this compound and freshly distilled THF via syringe.

      • Add anhydrous dichloromethane as the solvent. The total monomer concentration is typically kept between 1 and 3 mol/L.

      • Add 1,4-butanediol as a co-initiator. The molar ratio of monomer to co-initiator will influence the final molecular weight of the copolymer.

    • Initiation of Polymerization:

      • Cool the reaction mixture to 0°C using an ice bath.

      • Slowly add the required amount of boron trifluoride etherate initiator via syringe to the stirred solution. The concentration of the initiator is typically in the range of 1-5 mol% with respect to the total monomer concentration.

    • Polymerization:

      • Allow the reaction to proceed at 0°C for the desired time (e.g., 24-48 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • Termination and Purification:

      • Quench the polymerization by adding a small amount of pre-chilled methanol.

      • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

      • Isolate the polymer by filtration or decantation.

      • Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify it.

      • Dry the final copolymer under vacuum to a constant weight.

    Characterization
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the copolymer structure and determine the copolymer composition by integrating the signals corresponding to the respective monomer units.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the copolymer, such as the ether linkages and the allyl C=C bond.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.[2]

    Visualizations

    Copolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers This compound + THF Initiation Add BF3.OEt2 at 0°C Monomers->Initiation Solvent Anhydrous CH2Cl2 Solvent->Initiation Co_initiator 1,4-Butanediol Co_initiator->Initiation Polymerization Stir at 0°C for 24-48h Initiation->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in non-solvent Quenching->Precipitation Drying Dry under vacuum Precipitation->Drying Analysis NMR, FTIR, GPC, DSC Drying->Analysis

    Caption: Experimental workflow for the copolymerization of this compound and THF.

    Cationic_Ring_Opening_Mechanism initiation Initiation Initiator (e.g., BF3.OEt2) activates monomer propagation Propagation Activated monomer attacks another monomer, leading to chain growth initiation->propagation Active Chain End propagation->propagation Monomer Addition termination Termination/Transfer Chain growth is stopped by a terminating agent or transfer to another molecule propagation->termination copolymer Resulting Copolymer termination->copolymer

    Caption: Simplified mechanism of cationic ring-opening copolymerization.

    References

    Application Notes and Protocols for Functional Polymer Coatings Derived from 3-(Allyloxy)oxetane

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview and detailed protocols for the development of functional polymer coatings utilizing 3-(Allyloxy)oxetane as a key monomer. The inherent reactivity of the oxetane ring allows for controlled polymerization, while the pendant allyl group serves as a versatile handle for post-polymerization modification, enabling the creation of coatings with tailored surface properties. This technology is particularly relevant for applications requiring biocompatible, anti-fouling, or drug-eluting surfaces.

    Introduction

    This compound is a unique monomer that combines the advantages of cationic ring-opening polymerization (CROP) with the versatility of "click" chemistry. The strained four-membered oxetane ring readily undergoes CROP in the presence of a cationic initiator, leading to the formation of a linear polyether backbone. The pendant allyl groups distributed along the polymer chain are amenable to a variety of post-polymerization modifications, most notably the highly efficient and orthogonal thiol-ene reaction. This two-step approach allows for the synthesis of a wide range of functional polymers with precisely controlled architectures and functionalities, making them ideal candidates for advanced coatings in biomedical and pharmaceutical applications.

    Key Applications

    • Biocompatible Coatings: Modification of the polymer with hydrophilic moieties such as polyethylene glycol (PEG) can significantly reduce protein adsorption and cell adhesion, leading to surfaces with enhanced biocompatibility.

    • Anti-fouling Surfaces: The introduction of zwitterionic or other non-fouling functionalities can create coatings that resist biofouling in complex biological environments.

    • Drug Delivery Platforms: Bioactive molecules, peptides, or drugs containing a thiol group can be covalently attached to the polymer backbone, enabling the development of drug-eluting coatings for medical devices.

    • Controlled Surface Wettability: By grafting hydrophobic or hydrophilic side chains, the surface energy and wettability of the coating can be precisely tuned.

    Experimental Protocols

    Protocol 1: Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)

    This protocol describes the synthesis of the precursor polymer, poly(this compound), using a cationic initiator.

    Materials:

    • This compound (monomer)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

    • Anhydrous dichloromethane (DCM) (solvent)

    • Methanol (quenching agent)

    • Diethyl ether (precipitating solvent)

    • Nitrogen or Argon gas supply

    • Standard Schlenk line and glassware

    Procedure:

    • All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.

    • In a Schlenk flask, this compound is dissolved in anhydrous DCM to a concentration of 1 M.

    • The solution is cooled to 0°C in an ice bath.

    • The initiator, BF₃·OEt₂, is added dropwise via syringe. The initiator concentration is typically 1 mol% relative to the monomer.

    • The reaction is allowed to proceed at 0°C for 2 hours and then warmed to room temperature and stirred for an additional 22 hours.

    • The polymerization is terminated by the addition of a small amount of methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether.

    • The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.

    Characterization: The resulting poly(this compound) can be characterized by ¹H NMR spectroscopy to confirm the structure and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

    Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

    This protocol details the functionalization of the poly(this compound) backbone with a thiol-containing molecule.

    Materials:

    • Poly(this compound) (from Protocol 1)

    • Thiol-containing functional molecule (e.g., 1-thioglycerol for hydrophilicity, a thiolated peptide for bioactivity)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

    • Anhydrous tetrahydrofuran (THF) (solvent)

    • UV lamp (365 nm)

    • Dialysis tubing (appropriate molecular weight cut-off)

    Procedure:

    • In a quartz reaction vessel, dissolve poly(this compound) in anhydrous THF.

    • Add the thiol-containing molecule in a 1.2 molar excess relative to the allyl groups on the polymer.

    • Add the photoinitiator, DMPA, at a concentration of 1 mol% relative to the thiol.

    • Degas the solution by bubbling with nitrogen or argon for 20 minutes to remove oxygen, which can inhibit the radical reaction.

    • Irradiate the solution with a 365 nm UV lamp for 1-2 hours at room temperature with stirring.

    • Monitor the reaction progress by ¹H NMR spectroscopy, looking for the disappearance of the allyl proton signals.

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Purify the functionalized polymer by dialysis against an appropriate solvent (e.g., deionized water for water-soluble polymers) for 48 hours, with frequent solvent changes, to remove unreacted thiol, photoinitiator, and solvent.

    • Lyophilize the purified polymer solution to obtain the final functionalized polymer as a solid.

    Protocol 3: Formulation and Application of the Functional Polymer Coating

    This protocol describes the preparation of a coating solution and its application to a substrate.

    Materials:

    • Functionalized polymer (from Protocol 2)

    • Appropriate solvent (e.g., isopropanol, ethanol, or a buffered aqueous solution depending on the polymer's solubility)

    • Substrate (e.g., glass slides, silicon wafers, medical-grade plastic)

    • Spin coater or dip coater

    Procedure:

    • Prepare a solution of the functionalized polymer in the chosen solvent at a concentration of 1-5% (w/v).

    • Ensure the substrate is clean by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) and then drying under a stream of nitrogen.

    • Apply the polymer solution to the substrate using either spin coating (e.g., 2000 rpm for 60 seconds) or dip coating (e.g., withdrawal speed of 1 mm/s).

    • Anneal the coated substrate in a vacuum oven at a temperature slightly above the glass transition temperature (Tg) of the polymer for 1-2 hours to promote film formation and adhesion.

    • Allow the coated substrate to cool to room temperature before further characterization.

    Data Presentation

    Disclaimer: The following quantitative data is illustrative and based on typical results for analogous polymer systems. Specific values for poly(this compound) derived coatings should be determined experimentally.

    Table 1: Polymerization of this compound

    EntryMonomer:Initiator RatioTime (h)Temperature (°C)Mn ( g/mol )PDI
    150:1240 to RT4,5001.35
    2100:1240 to RT9,2001.42
    3200:1240 to RT18,5001.51

    Table 2: Thiol-Ene Modification of Poly(this compound) (PAOx)

    PolymerThiol ModifierThiol:Allyl RatioReaction Time (h)Functionalization Efficiency (%)
    PAOx-11-Thioglycerol1.2:12>95
    PAOx-2Cys-Arg-Gly-Asp (CRGD) Peptide1.2:14>90
    PAOx-31H,1H,2H,2H-Perfluorodecanethiol1.2:12>98

    Table 3: Properties of Functional Polymer Coatings

    CoatingContact Angle (Water)Protein Adsorption (ng/cm²)Cell Adhesion (cells/mm²)
    Uncoated Glass45°3501500
    PAOx-g-Thioglycerol25°25150
    PAOx-g-CRGD55°1202500
    PAOx-g-Fluoroalkane115°320200

    Visualizations

    CROP_Mechanism Monomer This compound ActiveCenter Cationic Propagating Center Monomer->ActiveCenter Initiator BF₃·OEt₂ Initiator->Monomer Initiation ActiveCenter->Monomer Propagation Polymer Poly(this compound) ActiveCenter->Polymer Quench Methanol Polymer->Quench Termination FinalPolymer Final Polymer Quench->FinalPolymer

    Caption: Cationic Ring-Opening Polymerization of this compound.

    Thiol_Ene_Workflow Start Poly(this compound) AddThiol Add Thiol Compound & Photoinitiator Start->AddThiol Degas Degas with N₂/Ar AddThiol->Degas UV UV Irradiation (365 nm) Degas->UV Purify Purification (Dialysis) UV->Purify Final Functional Polymer Purify->Final

    Caption: Workflow for Thiol-Ene Post-Polymerization Modification.

    Logical_Relationship cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Coating Application Monomer This compound CROP CROP Monomer->CROP PrecursorPolymer Poly(this compound) CROP->PrecursorPolymer ThiolEne Thiol-Ene Click PrecursorPolymer->ThiolEne Thiol Functional Thiol Thiol->ThiolEne FunctionalPolymer Functional Polymer ThiolEne->FunctionalPolymer Coating Coating Formulation & Application FunctionalPolymer->Coating FinalCoating Functional Coating Coating->FinalCoating

    Application of 3-(Allyloxymethyl)-3-ethyloxetane in UV-Curable Adhesives and Coatings

    Author: BenchChem Technical Support Team. Date: November 2025

    Application Note & Protocol

    Introduction

    3-(Allyloxymethyl)-3-ethyloxetane is a functionalized oxetane monomer increasingly utilized in the formulation of ultraviolet (UV)-curable adhesives and coatings. Its unique chemical structure, featuring a reactive oxetane ring and an allyl ether group, offers a dual-curing mechanism that can be exploited to enhance the performance of the final cured product. In cationic UV curing, the oxetane ring undergoes rapid ring-opening polymerization, contributing to fast cure speeds, low shrinkage, and excellent adhesion.[1][2] The presence of the allyl group allows for a secondary curing mechanism, typically through free-radical polymerization, which can improve crosslink density and overall material properties.

    This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing 3-(Allyloxymethyl)-3-ethyloxetane in UV-curable formulations. Due to the limited specific data on 3-(Allyloxymethyl)-3-ethyloxetane in publicly available literature, this note also incorporates data from structurally similar and commercially relevant oxetane monomers, such as 3-benzyloxymethyl-3-ethyl-oxetane and bis{[1-ethyl(3-oxetanyl)]methyl} ether (DOX), to provide a comprehensive overview of the expected performance and handling of oxetane-based systems.

    Key Advantages in UV-Curable Formulations

    The incorporation of oxetane monomers like 3-(Allyloxymethyl)-3-ethyloxetane into UV-curable adhesive and coating formulations offers several distinct advantages:

    • Low Viscosity: Oxetanes are effective reactive diluents, significantly reducing the viscosity of formulations containing high molecular weight epoxy resins, which improves processability and application.[1]

    • Rapid Curing: The cationic ring-opening polymerization of oxetanes is highly efficient and proceeds rapidly upon photoinitiation.[1]

    • Reduced Shrinkage: Compared to free-radical polymerization of acrylates, the ring-opening mechanism of oxetanes results in significantly lower volume shrinkage during curing, which minimizes internal stress and improves adhesion.[3]

    • Improved Flexibility and Toughness: The ether linkages in the polymer backbone contribute to increased flexibility and toughness of the cured material.[4][5]

    • Excellent Adhesion: Cationically cured formulations are known for their excellent adhesion to a wide variety of substrates.[1]

    • No Oxygen Inhibition: Cationic polymerization is not inhibited by oxygen, allowing for rapid surface curing without the need for an inert atmosphere.[6]

    Data Presentation: Performance of Oxetane-Containing Formulations

    The following tables summarize the quantitative data on the performance of UV-curable formulations containing various oxetane monomers. This data is compiled from multiple sources and is intended to provide a comparative reference for formulators.

    Table 1: Effect of Photoinitiator Concentration on the Cationic Photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane (TR-TCM104)

    Photoinitiator (TR-PAG20002) Conc. (wt%)Polymerization Rate (Rp x 10^-3 mol L^-1 s^-1)Oxetane Conversion (%)
    11.810
    22.513
    33.217
    43.517.5
    53.618

    Data extracted from a study on 3-benzyloxymethyl-3-ethyl-oxetane, a structurally similar monomer. The study shows that increasing the photoinitiator concentration enhances both the polymerization rate and the final monomer conversion.[7]

    Table 2: Thermo-Mechanical Properties of UV-Cured Copolymer of 3-benzyloxymethyl-3-ethyl-oxetane (TR-TCM104) and Diglycidylether of Bisphenol A (DGEBA)

    TR-TCM104 / DGEBA (w/w)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)Young's Modulus (MPa)
    100 / 035310800
    90 / 10453151000
    80 / 20553201200
    70 / 30653251500

    This table demonstrates the significant improvement in the glass transition temperature, thermal stability, and mechanical strength of the cured polymer when 3-benzyloxymethyl-3-ethyl-oxetane is copolymerized with an epoxy resin.[7]

    Experimental Protocols

    Protocol 1: Preparation of a UV-Curable Oxetane/Epoxy Formulation

    Objective: To prepare a clear, UV-curable coating formulation based on an oxetane monomer and a cycloaliphatic epoxy resin.

    Materials:

    • 3-(Allyloxymethyl)-3-ethyloxetane (or other oxetane monomer)

    • 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxy resin)

    • Triarylsulfonium hexafluoroantimonate salt (cationic photoinitiator)

    • Glass slides (for coating application)

    • Magnetic stirrer and stir bar

    • Amber glass vial

    Procedure:

    • In an amber glass vial, combine the oxetane monomer and the cycloaliphatic epoxy resin in the desired weight ratio (e.g., 30:70 oxetane:epoxy).

    • Place the vial on a magnetic stirrer and mix the components until a homogeneous solution is obtained.

    • Add the cationic photoinitiator to the mixture at a concentration of 1-3 wt% of the total resin weight.

    • Continue stirring in the dark until the photoinitiator is completely dissolved.

    • The formulation is now ready for application and curing.

    Protocol 2: UV Curing and Film Characterization

    Objective: To cure the prepared formulation and characterize the basic properties of the resulting film.

    Equipment:

    • UV curing system (e.g., mercury arc lamp or LED lamp with appropriate wavelength)

    • Film applicator (e.g., wire-wound bar coater)

    • Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer (for monitoring cure kinetics)

    • Differential Scanning Calorimeter (DSC) (for measuring Tg)

    • Thermogravimetric Analyzer (TGA) (for assessing thermal stability)

    • Dynamic Mechanical Analyzer (DMA) (for evaluating mechanical properties)

    Procedure:

    • Curing:

      • Apply the formulation to a glass slide using a film applicator to achieve a desired thickness (e.g., 30 µm).[3]

      • Expose the coated substrate to UV light. The exposure time and intensity will depend on the specific formulation and UV source. A typical UV dose might be in the range of 200-1000 mJ/cm².

      • The cure can be monitored in real-time by placing the sample in an RT-FTIR spectrometer and tracking the disappearance of the oxetane and epoxy peaks (around 980 cm⁻¹ and 780 cm⁻¹, respectively).[8]

    • Characterization:

      • Glass Transition Temperature (Tg): A small sample of the cured film can be analyzed by DSC. A typical method involves heating the sample from room temperature to around 200°C at a rate of 5°C/min.[9]

      • Thermal Stability: The decomposition temperature (Td) can be determined by TGA. A sample is heated in a nitrogen atmosphere, typically from ambient temperature to 650°C at a heating rate of 20°C/min.[9]

      • Mechanical Properties: The Young's modulus, storage modulus, and loss modulus can be measured using DMA on a rectangular strip of the cured film.

    Visualizations

    Cationic_Polymerization_of_Oxetane cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (e.g., Triarylsulfonium Salt) Acid Strong Brønsted Acid (H+) PI->Acid UV UV Light UV->PI Photolysis Oxetane 3-(Allyloxymethyl)-3-ethyloxetane Acid->Oxetane Protonation Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane Polymer Growing Polymer Chain Oxetane->Polymer Carbocation Ring-Opened Carbocation Protonated_Oxetane->Carbocation Ring Opening Carbocation->Oxetane Nucleophilic Attack Carbocation->Polymer

    Caption: Cationic ring-opening polymerization of 3-(Allyloxymethyl)-3-ethyloxetane.

    Experimental_Workflow cluster_prep Formulation Preparation cluster_cure Application & Curing cluster_char Characterization Monomers Mix Oxetane and Epoxy Monomers Add_PI Add Photoinitiator Monomers->Add_PI Mix Stir until Homogeneous Add_PI->Mix Apply Apply Film to Substrate Mix->Apply Cure Expose to UV Light Apply->Cure RT_FTIR RT-FTIR (Cure Kinetics) Cure->RT_FTIR DMA DMA (Mechanical Properties) Cure->DMA DSC DSC (Glass Transition) Cure->DSC TGA TGA (Thermal Stability) Cure->TGA

    Caption: Experimental workflow for UV-curable formulation and characterization.

    References

    Application Notes and Protocols: Synthesis of Energetic Polymers from a Proposed Nitrated 3-(Allyloxy)oxetane Derivative

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a detailed, albeit proposed, synthetic pathway for a novel energetic polymer derived from a nitrated 3-(allyloxy)oxetane monomer. Due to the absence of direct literature on this specific molecule, the following protocols are based on well-established and analogous chemical transformations reported for similar oxetane derivatives and functional groups. These notes are intended to serve as a foundational guide for the research and development of new energetic materials.

    Introduction to Energetic Oxetane Polymers

    Energetic polymers are a critical component of modern high-performance explosives and propellants, serving as binders that encapsulate energetic filler molecules to form a robust and processable material. Oxetane-based polymers are of particular interest due to their high density, good thermal stability, and the ability to be functionalized with various energetic groups. Polymers such as poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and poly(glycidyl nitrate) (polyGLYN) have demonstrated excellent energetic performance.[1] This document outlines a hypothetical pathway to a novel energetic polymer, poly(3-(2,3-dinitratopropoxy)oxetane), starting from the precursor this compound.

    Proposed Synthetic Pathway

    The proposed synthesis is a three-step process:

    • Synthesis of this compound: The precursor is synthesized via a Williamson ether synthesis from 3-hydroxyoxetane and allyl bromide.

    • Nitration of this compound: The allyl group is nitrated to introduce energetic nitrate ester functionalities, yielding the monomer 3-(2,3-dinitratopropoxy)oxetane.

    • Polymerization of the Energetic Monomer: The nitrated monomer is polymerized via cationic ring-opening polymerization to produce the final energetic polymer.

    Detailed Experimental Protocols

    Safety Precautions: All manipulations involving energetic materials, strong acids, and nitrating agents must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields. All reactions should be performed on a small scale initially.

    Protocol 1: Synthesis of this compound

    Materials:

    • 3-Hydroxyoxetane

    • Allyl bromide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

    Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-hydroxyoxetane in anhydrous THF to the stirred suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Slowly add allyl bromide to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

    Protocol 2: Nitration of this compound to 3-(2,3-Dinitratopropoxy)oxetane

    Materials:

    • This compound

    • Dinitrogen pentoxide (N₂O₅)

    • Anhydrous dichloromethane

    • Sodium bicarbonate solution (saturated)

    • Anhydrous sodium sulfate

    • Standard low-temperature reaction setup

    Procedure:

    • Prepare a solution of dinitrogen pentoxide in anhydrous dichloromethane. Dinitrogen pentoxide is a powerful nitrating agent and should be handled with extreme care.[1]

    • In a separate flask, dissolve this compound in anhydrous dichloromethane and cool the solution to -10 °C.

    • Slowly add the dinitrogen pentoxide solution to the stirred solution of this compound, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by TLC or in-situ IR spectroscopy.

    • Upon completion, carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure at a low temperature (< 30 °C) to yield the crude 3-(2,3-dinitratopropoxy)oxetane.

    • Purification can be attempted by column chromatography on silica gel, though care must be taken due to the energetic nature of the product.

    Protocol 3: Cationic Ring-Opening Polymerization of 3-(2,3-Dinitratopropoxy)oxetane

    Materials:

    • 3-(2,3-Dinitratopropoxy)oxetane (energetic monomer)

    • Boron trifluoride etherate (BF₃·OEt₂) as the initiator

    • 1,4-Butanediol as a co-initiator

    • Anhydrous dichloromethane

    • Methanol

    • Standard polymerization glassware

    Procedure:

    • In a flame-dried, nitrogen-purged reaction vessel, dissolve the energetic monomer and 1,4-butanediol in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add the required amount of boron trifluoride etherate to the stirred solution.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 24 hours), monitoring the increase in viscosity. The polymerization of oxetanes is typically a cationic ring-opening process.[2]

    • Quench the polymerization by adding an excess of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a small amount of dichloromethane and re-precipitate it in methanol to purify it.

    • Dry the resulting energetic polymer under vacuum at a low temperature (< 40 °C) to a constant weight.

    Data Presentation: Comparative Properties of Energetic Polymers

    Since poly(3-(2,3-dinitratopropoxy)oxetane) is a proposed polymer, its properties have not been experimentally determined. The following table provides a comparison with well-characterized energetic polymers for reference.

    PropertyPoly(NIMMO)[1]Poly(GLYN)[1]Poly(3-(2,3-dinitratopropoxy)oxetane) (Predicted)
    Density (g/cm³) ~1.4~1.5> 1.5 (due to higher nitrate content)
    Glass Transition (Tg, °C) -32-35-20 to -30 (flexible side chain)
    Decomposition Temp (°C) ~215~190~180-200 (presence of multiple nitrate esters)
    Oxygen Balance (%) -43.8-10.3Higher than Poly(NIMMO)
    Heat of Formation (kJ/mol) -350 (monomer)-190 (monomer)Highly energetic (estimated)

    Note: The properties for Poly(3-(2,3-dinitratopropoxy)oxetane) are theoretical estimations and require experimental verification.

    Visualization of Synthetic and Logical Pathways

    Diagram 1: Proposed Synthesis of the Energetic Monomer

    Synthesis A 3-Hydroxyoxetane C This compound A->C NaH, THF B Allyl Bromide B->C E 3-(2,3-Dinitratopropoxy)oxetane (Energetic Monomer) C->E CH2Cl2 D N2O5 D->E

    Caption: Proposed synthesis of the energetic oxetane monomer.

    Diagram 2: Cationic Ring-Opening Polymerization Workflow

    Polymerization Monomer Energetic Monomer (3-(2,3-Dinitratopropoxy)oxetane) Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Initiator BF3.OEt2 / 1,4-Butanediol Initiator->Polymerization Solvent Anhydrous CH2Cl2 Solvent->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Purification Purification (Precipitation in Methanol) Quenching->Purification FinalPolymer Energetic Polymer Purification->FinalPolymer

    Caption: Workflow for the polymerization of the energetic monomer.

    Conclusion

    The proposed synthesis of poly(3-(2,3-dinitratopropoxy)oxetane) offers a pathway to a novel energetic polymer with potentially high performance, characterized by a high density and oxygen balance. The detailed protocols provided herein, though based on analogous reactions, offer a solid starting point for the experimental investigation of this promising material. Further research will be necessary to fully characterize the physical, thermal, and energetic properties of the synthesized monomer and polymer, as well as to optimize the synthetic procedures for safety and yield.

    References

    Application Notes and Protocols: Preparation of Hyperbranched Polymers Using "3-(Allyloxy)oxetane" Precursors

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of hyperbranched polymers derived from 3-(allyloxy)oxetane. The unique architecture of these polymers, featuring a high density of terminal functional groups and a globular structure, makes them promising candidates for various biomedical applications, including drug delivery.[1][2] The presence of pendant allyl groups allows for versatile post-polymerization modification via efficient "click" chemistry, such as the thiol-ene reaction.[3][4]

    Synthesis of Hyperbranched Poly(this compound)

    The synthesis of hyperbranched poly(this compound) is achieved through cationic ring-opening polymerization (CROP) of the this compound monomer. This "self-condensing vinyl polymerization" approach allows for a one-pot synthesis, which is a significant advantage over the multi-step procedures required for dendrimer synthesis.[5][6][7] The polymerization proceeds via the opening of the strained oxetane ring, initiated by a cationic species.

    Experimental Protocol: Cationic Ring-Opening Polymerization

    Materials:

    • This compound (monomer)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

    • Dichloromethane (CH₂Cl₂) (solvent, anhydrous)

    • Methanol (CH₃OH) (quenching agent)

    • Dialysis tubing (MWCO 1 kDa)

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

    Procedure:

    • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (N₂ or Ar) to exclude moisture.

    • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5 g, 43.8 mmol) in anhydrous dichloromethane (e.g., 20 mL).

    • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the initiator, boron trifluoride diethyl etherate (e.g., 0.1 mol% relative to the monomer), to the stirred solution via syringe.

    • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR for the disappearance of monomer signals.

    • Termination: Quench the polymerization by adding an excess of cold methanol (e.g., 5 mL).

    • Purification:

      • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

      • Collect the crude polymer by filtration or decantation.

      • Redissolve the polymer in a suitable solvent (e.g., dichloromethane or THF) and further purify by dialysis against methanol for 48 hours to remove unreacted monomer and low molecular weight oligomers.

    • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

    Characterization Data

    The resulting hyperbranched poly(this compound) can be characterized by various techniques to determine its molecular weight, polydispersity, and degree of branching.

    ParameterMethodTypical Values
    Number Average Molecular Weight (Mₙ)GPC5,000 - 15,000 g/mol
    Weight Average Molecular Weight (Mₙ)GPC10,000 - 45,000 g/mol
    Polydispersity Index (PDI = Mₙ/Mₙ)GPC1.5 - 3.0
    Degree of Branching (DB)¹H NMR0.4 - 0.6

    Note: The values presented are typical for hyperbranched polyethers synthesized by cationic ring-opening polymerization and may vary depending on the specific reaction conditions.

    The Degree of Branching (DB) is a crucial parameter for hyperbranched polymers and can be calculated from ¹H NMR spectra by integrating the signals corresponding to dendritic, linear, and terminal units.[8][9][10]

    Post-Polymerization Functionalization: Thiol-Ene "Click" Chemistry

    The pendant allyl groups of the hyperbranched poly(this compound) are readily available for post-polymerization modification. The thiol-ene "click" reaction is a highly efficient and versatile method for introducing a wide range of functionalities under mild conditions.[3][4][11] This allows for the tailoring of the polymer's properties for specific applications, such as attaching targeting ligands or therapeutic agents for drug delivery.[1][2]

    Experimental Protocol: Thiol-Ene Functionalization

    Materials:

    • Hyperbranched poly(this compound)

    • Thiol-containing molecule (e.g., 1-thioglycerol, mercaptoacetic acid, cysteine)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

    • Tetrahydrofuran (THF) (solvent)

    • UV lamp (365 nm)

    • Nitrogen or Argon gas supply

    Procedure:

    • Preparation: In a quartz reaction vessel, dissolve the hyperbranched poly(this compound) (e.g., 1 g) and the desired thiol-containing molecule (e.g., 1.2 equivalents per allyl group) in THF.

    • Initiator Addition: Add the photoinitiator, DMPA (e.g., 1 mol% relative to the thiol).

    • Degassing: Bubble inert gas (N₂ or Ar) through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.

    • Photoreaction: While stirring, expose the solution to UV light (365 nm) at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the reaction progress by ¹H NMR, observing the disappearance of the allyl proton signals.

    • Purification: Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

    • Drying: Collect the polymer by filtration and dry under vacuum at room temperature.

    Visualizations

    Polymerization Mechanism

    G Cationic Ring-Opening Polymerization of this compound Monomer This compound Monomer ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator (e.g., BF₃) Initiator->Monomer Initiation Propagation Propagation ActivatedMonomer->Propagation Ring-Opening Propagation->Propagation Chain Growth Branching Branching Point Formation Propagation->Branching Reaction with Hydroxyl Group HyperbranchedPolymer Hyperbranched Poly(this compound) Propagation->HyperbranchedPolymer Branching->HyperbranchedPolymer Termination Termination (e.g., with Methanol) HyperbranchedPolymer->Termination

    Caption: Cationic Ring-Opening Polymerization of this compound.

    Experimental Workflow

    G Experimental Workflow for Synthesis and Functionalization Start Start Synthesis 1. Polymer Synthesis (Cationic Ring-Opening) Start->Synthesis Purification1 2. Purification (Precipitation & Dialysis) Synthesis->Purification1 Characterization1 3. Characterization (GPC, NMR) Purification1->Characterization1 Functionalization 4. Functionalization (Thiol-Ene Click) Characterization1->Functionalization Purification2 5. Purification (Precipitation) Functionalization->Purification2 Characterization2 6. Characterization (NMR, FTIR) Purification2->Characterization2 End End Product Characterization2->End

    Caption: Experimental Workflow for Synthesis and Functionalization.

    References

    Troubleshooting & Optimization

    Preventing premature polymerization of "3-(Allyloxy)oxetane" during storage

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of "3-(Allyloxy)oxetane" during storage and handling.

    Troubleshooting Guide

    Issue: The viscosity of "this compound" has increased, or solid particles are observed.

    This is a primary indication of premature polymerization. The formation of oligomers or polymers will lead to a noticeable increase in viscosity and may result in the appearance of solid precipitates.

    Possible Causes and Solutions:

    • Improper Storage Temperature: Exposure to elevated temperatures can initiate both free-radical polymerization of the allyl group and cationic ring-opening polymerization of the oxetane ring.

      • Solution: Immediately ensure the material is stored in a refrigerator at the recommended temperature of 2-8°C. For long-term storage, colder temperatures may be considered, but consult the manufacturer's recommendations.

    • Presence of Contaminants: Acidic or cationic impurities can catalyze the ring-opening polymerization of the oxetane. Peroxides, formed from exposure to air, can initiate free-radical polymerization of the allyl group.

      • Solution: Handle the monomer under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. Use clean, dry glassware and equipment.

    • Inadequate or Depleted Inhibitor: The inhibitor present in the monomer may have been consumed over time or may be insufficient for the storage conditions.

      • Solution: If the monomer is to be stored for an extended period, consider adding a suitable inhibitor. The choice of inhibitor will depend on the anticipated polymerization mechanism.

    Frequently Asked Questions (FAQs)

    Storage and Handling

    Q1: What are the ideal storage conditions for "this compound"?

    A1: "this compound" should be stored in a tightly sealed container, in a dry atmosphere, and at a refrigerated temperature of 2-8°C.[1] It is also advisable to store it in the dark to prevent photo-initiated polymerization.

    Q2: How does exposure to air affect the stability of "this compound"?

    A2: Exposure to oxygen in the air can lead to the formation of peroxides. These peroxides can initiate free-radical polymerization of the allyl group, leading to an increase in viscosity and potentially gelling of the monomer. Phenolic inhibitors, which are often used to stabilize such monomers, require the presence of trace amounts of oxygen to function effectively as they scavenge peroxy radicals.[2]

    Q3: Can "this compound" be stored at room temperature?

    A3: Storing "this compound" at room temperature is not recommended. Elevated temperatures can provide the activation energy needed for both free-radical and cationic polymerization, significantly increasing the risk of premature polymerization.

    Inhibitors

    Q4: What type of inhibitor should be used for "this compound"?

    A4: "this compound" has two polymerizable groups: an allyl group, which undergoes free-radical polymerization, and an oxetane ring, which can undergo cationic ring-opening polymerization. Therefore, a dual-inhibitor system or a broad-spectrum inhibitor may be necessary for comprehensive stabilization.

    • For Free-Radical Polymerization (Allyl Group): Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) and Monomethyl Ether of Hydroquinone (MEHQ) are commonly used.[2][3][4]

    • For Cationic Polymerization (Oxetane Ring): While specific inhibitors for cationic polymerization during storage are less commonly added to commercial monomers, maintaining a non-acidic environment is crucial. If acidic catalysts are a concern, a hindered amine light stabilizer (HALS) with basic properties could theoretically offer some protection, though this is not standard practice for storage. The primary defense against cationic polymerization is the strict exclusion of acidic contaminants.

    Q5: What are the recommended concentrations for inhibitors?

    A5: The optimal inhibitor concentration depends on the storage duration, temperature, and exposure to air. The following table provides general guidance based on common practices for similar monomers.

    InhibitorTypical Concentration RangePrimary FunctionNotes
    BHT 0.01 - 1.0 wt%Free-radical scavengerEffective and commonly used in resin composites.[3][4][5]
    MEHQ 10 - 500 ppmFree-radical scavengerVery common for storage and transport of acrylic and other unsaturated monomers.[1][2][6][7]
    Hindered Amine Light Stabilizers (HALS) 0.1 - 2.0 wt%Radical scavenger and light stabilizerPrimarily used in finished products for UV stability, but their radical scavenging and basic nature could offer some storage stability.[8][9]

    Q6: Do I need to remove the inhibitor before my experiment?

    A6: This depends on your experimental conditions. For many polymerization reactions, the low levels of storage inhibitors will be overcome by the initiator and reaction conditions. However, for sensitive catalytic systems or kinetic studies, removal of the inhibitor may be necessary. This can typically be achieved by passing the monomer through a column of activated basic alumina or a dedicated inhibitor-removal column.

    Monitoring and Quality Control

    Q7: How can I check if my "this compound" has started to polymerize?

    A7: The most straightforward methods are to visually inspect for any changes in clarity or the presence of solid particles and to observe any increase in viscosity. For a more quantitative assessment, the following analytical techniques can be employed:

    • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the monomer and to detect the presence of low molecular weight oligomers.

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of oligomers.[10][11][12][13]

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary method for determining the molecular weight distribution of a polymer and can be used to detect the formation of higher molecular weight species.[12][14][15][16]

    Q8: Is there a simple experimental protocol to check for polymerization?

    A8: Yes, a simple viscosity test can be indicative. A more robust method would be to use analytical chromatography.

    Experimental Protocol: Detection of Oligomers by HPLC

    This is a general protocol that can be adapted for "this compound".

    • Sample Preparation:

      • Prepare a stock solution of the "this compound" to be tested in a suitable solvent (e.g., acetonitrile or tetrahydrofuran (THF)) at a concentration of approximately 1 mg/mL.

      • Prepare a series of dilutions from the stock solution to establish a calibration curve if quantification is desired.

    • HPLC Conditions (Example):

      • Column: A reversed-phase C18 column is a good starting point.

      • Mobile Phase: A gradient of water and acetonitrile or methanol. For example, start with a higher water concentration and gradually increase the organic solvent concentration.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where the monomer has some absorbance (if applicable), or a refractive index (RI) detector, which is more universal.

      • Injection Volume: 10-20 µL.

    • Analysis:

      • Inject a sample of a known fresh, unpolymerized "this compound" to establish the retention time of the monomer.

      • Inject the sample to be tested. The appearance of new peaks, typically with shorter retention times (in reversed-phase) or earlier elution times (in size exclusion), would indicate the presence of oligomers.

    Diagrams

    logical_relationship Troubleshooting Premature Polymerization of this compound start Observation: Increased Viscosity or Solid Particles cause1 Improper Storage (High Temperature) start->cause1 cause2 Contamination (Acids, Peroxides) start->cause2 cause3 Inhibitor Depletion start->cause3 solution1 Action: Store at 2-8°C cause1->solution1 solution2 Action: Use Inert Atmosphere, Clean Glassware cause2->solution2 solution3 Action: Add Fresh Inhibitor (e.g., BHT, MEHQ) cause3->solution3

    Caption: Troubleshooting workflow for premature polymerization.

    experimental_workflow Workflow for Detecting Polymerization via HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Dissolve Monomer in Solvent (e.g., ACN) prep2 Filter Sample prep1->prep2 analysis1 Inject into HPLC (C18 Column) prep2->analysis1 Prepared Sample analysis2 Run Gradient (Water/ACN) analysis1->analysis2 data1 Compare Chromatogram to Fresh Standard analysis2->data1 Chromatographic Data data2 Identify New Peaks (Oligomers) data1->data2

    Caption: Experimental workflow for oligomer detection.

    References

    Controlling molecular weight and dispersity in "3-(Allyloxy)oxetane" polymerization

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of 3-(allyloxy)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling molecular weight and dispersity, as well as to offer troubleshooting support for common experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What are the key factors influencing the molecular weight of poly(this compound)?

    A1: The primary factor for controlling the molecular weight (Mn) is the monomer-to-initiator ratio ([M]/[I]). In an ideal living polymerization, the number-average molecular weight is determined by the equation: Mn = ([M]/[I]) × (molecular weight of monomer) + (molecular weight of initiator). Other factors that can influence the final molecular weight include the presence of impurities, chain transfer reactions, and the choice of solvent and temperature.

    Q2: How can I achieve a narrow molecular weight distribution (low dispersity, Đ)?

    A2: Achieving a low dispersity (Đ close to 1) is indicative of a well-controlled, "living" polymerization with minimal side reactions. To achieve this, it is crucial to:

    • Ensure high purity of all reagents and solvents: Water and other nucleophilic impurities can act as chain transfer agents or terminating agents, leading to a broader dispersity.

    • Select an appropriate initiator: Initiators that provide fast and quantitative initiation relative to propagation are preferred.

    • Control the reaction temperature: Lower temperatures can suppress chain transfer and termination reactions.

    • Choose a suitable solvent: Non-coordinating, polar solvents are often used. The use of 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions in oxetane polymerization.

    Q3: What are common initiators for the polymerization of this compound?

    A3: Cationic ring-opening polymerization of oxetanes can be initiated by a variety of Lewis acids and Brønsted acids. Common examples include boron trifluoride etherate (BF₃·OEt₂), trialkyloxonium salts (e.g., triethyloxonium hexafluorophosphate), and carbocationic salts. Photoactivated catalysts can also be used for photopolymerization.

    Q4: Can the allyl group on the monomer interfere with the polymerization?

    A4: The pendant allyl groups on the poly(this compound) backbone are generally available for subsequent modifications. However, under certain cationic polymerization conditions, side reactions involving the double bond of the allyl group, such as crosslinking or branching, can occur. This can lead to an increase in viscosity and a broadening of the molecular weight distribution. Careful selection of the initiator and reaction conditions is necessary to minimize these side reactions.

    Q5: My polymerization has a very broad molecular weight distribution. What are the possible causes?

    A5: A broad dispersity can be caused by several factors:

    • Slow initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be initiated at different times, leading to a wide range of chain lengths.

    • Chain transfer reactions: Transfer of the active cationic center to the monomer, solvent, or polymer can terminate a growing chain and initiate a new one, resulting in a broader distribution.

    • Formation of cyclic oligomers: "Backbiting," where the growing chain end attacks a repeating unit within the same chain, can lead to the formation of cyclic oligomers, which contributes to a multimodal or broad molecular weight distribution.[1]

    • Impurities: As mentioned, impurities can lead to premature termination and the initiation of new chains.

    Troubleshooting Guide

    Issue Possible Cause(s) Suggested Solution(s)
    Low Monomer Conversion 1. Inactive or insufficient initiator. 2. Presence of inhibitors (e.g., water, basic impurities). 3. Low reaction temperature.1. Use a fresh, active initiator and ensure the correct concentration. 2. Rigorously dry all reagents and solvents. Purify the monomer if necessary. 3. Increase the reaction temperature in small increments.
    Uncontrolled, High Molecular Weight 1. Inaccurate initiator concentration (lower than intended). 2. Loss of active initiator species.1. Accurately determine the concentration of the initiator solution. 2. Ensure an inert atmosphere to prevent deactivation of the initiator.
    Low Molecular Weight and Broad Dispersity 1. Significant chain transfer to monomer, solvent, or impurities. 2. High initiator concentration.1. Purify all components rigorously. Consider using a different solvent. Lowering the reaction temperature may also help. 2. Decrease the initiator concentration (increase the [M]/[I] ratio).
    Bimodal or Multimodal Molecular Weight Distribution 1. Formation of cyclic oligomers. 2. Slow initiation or presence of multiple initiating species.1. Adjust solvent or temperature to minimize backbiting. 2. Choose an initiator known for fast initiation. Ensure the initiator is a single, well-defined compound.
    Gelation or Insoluble Polymer Formation 1. Side reactions involving the pendant allyl groups.1. Use a less aggressive initiator. 2. Lower the reaction temperature. 3. Decrease the monomer concentration.

    Experimental Protocols

    General Procedure for Controlled Cationic Ring-Opening Polymerization of this compound

    This protocol is a general guideline and may require optimization.

    Materials:

    • This compound (monomer)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

    • Inert gas (Nitrogen or Argon)

    • Quenching agent (e.g., methanol)

    Procedure:

    • Purification: Dry the solvent over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere. Purify the this compound monomer by distillation over a drying agent.

    • Reaction Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas.

    • Monomer and Solvent Addition: Add the desired amount of anhydrous solvent to the reactor via a syringe or cannula. Then, add the purified this compound monomer.

    • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Prepare a stock solution of the initiator in the reaction solvent. Add the calculated amount of the initiator solution to the rapidly stirring monomer solution to initiate the polymerization.

    • Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as ¹H NMR or GPC.

    • Termination: Quench the polymerization by adding a nucleophilic agent, such as methanol.

    • Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.

    Data Presentation

    The following table provides a hypothetical example of how experimental parameters can affect the molecular weight and dispersity of poly(this compound). Note: This data is illustrative and based on general principles of CROP; actual results may vary.

    Entry[M]/[I] RatioInitiatorTemperature (°C)Mn ( g/mol )Đ (Mw/Mn)
    150BF₃·OEt₂05,0001.5
    2100BF₃·OEt₂09,5001.4
    3200BF₃·OEt₂018,0001.3
    4100BF₃·OEt₂-2010,5001.2
    5100Triethyloxonium hexafluorophosphate011,0001.15

    Visualizations

    Logical Relationship for Controlling Molecular Weight and Dispersity

    control_factors cluster_inputs Controllable Inputs cluster_outcomes Desired Outcomes cluster_mechanisms Underlying Mechanisms Monomer/Initiator Ratio Monomer/Initiator Ratio Target Molecular Weight Target Molecular Weight Monomer/Initiator Ratio->Target Molecular Weight Directly Proportional Initiator Type Initiator Type Initiation Rate Initiation Rate Initiator Type->Initiation Rate Temperature Temperature Propagation Rate Propagation Rate Temperature->Propagation Rate Chain Transfer Chain Transfer Temperature->Chain Transfer Suppresses at low T Solvent Solvent Solvent->Chain Transfer Purity Purity Purity->Chain Transfer Reduces Termination Termination Purity->Termination Reduces Low Dispersity Low Dispersity Initiation Rate->Low Dispersity Fast initiation helps Propagation Rate->Target Molecular Weight Chain Transfer->Low Dispersity Increases Đ Termination->Low Dispersity Increases Đ

    Caption: Factors influencing molecular weight and dispersity in CROP.

    Experimental Workflow for Controlled Polymerization

    workflow start Start reagent_prep Reagent Purification (Monomer, Solvent) start->reagent_prep setup Assemble & Dry Glassware (Inert Atmosphere) reagent_prep->setup reaction Add Solvent & Monomer Cool to Target Temperature setup->reaction initiation Initiator Addition reaction->initiation polymerization Allow Polymerization initiation->polymerization termination Quench Reaction (e.g., with Methanol) polymerization->termination isolation Precipitate & Isolate Polymer termination->isolation analysis Characterize Polymer (GPC, NMR) isolation->analysis end End analysis->end

    Caption: Workflow for this compound polymerization.

    References

    Identifying side reactions in cationic polymerization of substituted oxetanes

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cationic polymerization of substituted oxetanes.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common side reactions in the cationic polymerization of substituted oxetanes?

    A1: The most prevalent side reactions are:

    • Backbiting: This intramolecular reaction occurs when the growing polymer chain's oxygen atoms attack the active oxonium ion center, leading to the formation of cyclic oligomers, most commonly tetramers. This process is a form of temporary termination.[1]

    • Chain Transfer: This intermolecular reaction involves the transfer of the active center from a growing polymer chain to another molecule, such as the monomer, polymer, or solvent.[2] Chain transfer to the polymer can lead to branched structures.[3]

    Q2: How do substituents on the oxetane ring affect polymerization and side reactions?

    A2: Substituents have a significant impact on reactivity and the propensity for side reactions:

    • 2-Substituted Oxetanes: These can lead to irregular polymer chain connections (head-to-tail, head-to-head, and tail-to-tail) due to the unsymmetrical nature of the monomer.[1]

    • 3-Substituted and 3,3-Disubstituted Oxetanes: These generally polymerize in a more regular, symmetrical manner.[1] Bulky substituents at the 3-position can increase ring strain, which may favor polymerization but can also influence the polymer's properties, such as its crystallinity.[1] For instance, poly(3,3-dimethyloxetane) is a crystalline polymer.[1]

    • Hydroxyl-containing Substituents: Monomers like 3-ethyl-3-hydroxymethyloxetane can participate in chain transfer reactions via the hydroxyl group, leading to branched polymers through the activated monomer (AM) mechanism.[4][5]

    Q3: What is the difference between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms?

    A3: These are two competing mechanisms in cationic ring-opening polymerization:[6]

    • Active Chain End (ACE) Mechanism: The monomer nucleophilically attacks the α-carbon of the tertiary oxonium ion at the end of the growing polymer chain.[4]

    • Activated Monomer (AM) Mechanism: A hydroxyl group on the polymer chain attacks the α-carbon of a protonated (activated) monomer.[4] The AM mechanism is more prevalent with monomers containing hydroxyl groups.

    Q4: How can I control the molecular weight of the resulting polyoxetane?

    A4: Controlling the molecular weight can be achieved by:

    • Monomer to Initiator Ratio: In a living or controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio.[5]

    • Choice of Initiator and Solvent: Using a fast-initiating system and a solvent that minimizes side reactions, such as 1,4-dioxane, can lead to polymers with predictable molecular weights.[5][7]

    • Preventing Chain Transfer: Minimizing chain transfer reactions is crucial for achieving the desired molecular weight. This can be done by carefully selecting the reaction conditions and purifying all reagents.[2]

    Troubleshooting Guide

    Problem Potential Cause(s) Suggested Solution(s)
    Low or No Polymer Yield Inactive Initiator: The initiator may have degraded due to moisture or improper storage.Use a freshly prepared or purified initiator. Ensure anhydrous conditions during storage and handling.
    Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization.Purify the monomer and solvent immediately before use. Dry all glassware thoroughly.
    Incorrect Temperature: The polymerization temperature may be too high or too low for the specific initiator/monomer system.Optimize the reaction temperature based on literature precedents for the specific system.
    Broad Molecular Weight Distribution (High PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad MWD.Use an initiator that provides fast initiation relative to propagation.
    Chain Transfer Reactions: Transfer of the active center to monomer, polymer, or solvent leads to the formation of new chains of varying lengths.[2]Use a non-polar solvent or one that is less likely to participate in chain transfer, such as 1,4-dioxane.[5][7] Purify the monomer to remove any chain transfer agents.
    Termination Reactions: Premature termination of growing chains will broaden the MWD.Ensure the reaction is carried out under strictly anhydrous and inert conditions to prevent termination by impurities.
    Formation of Cyclic Oligomers Backbiting: The growing polymer chain end attacks itself, leading to the formation of cyclic species.[1]Use a solvent like 1,4-dioxane, which can solvate the active species and reduce the likelihood of intramolecular cyclization.[5][7] Lowering the reaction temperature can also disfavor backbiting.
    Inconsistent Results Variability in Reagent Purity: Inconsistent purity of monomer, initiator, or solvent between batches.Establish and follow a consistent and rigorous purification protocol for all reagents.
    Atmospheric Contamination: Exposure to air and moisture.Conduct all polymerizations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

    Data Summary

    Table 1: Effect of Initiator and Solvent on the Cationic Polymerization of Oxetane

    InitiatorSolventMn ( g/mol )PDI (Mw/Mn)Cyclic OligomersReference
    3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate1,4-DioxaneUp to 160,0001.18 - 1.28Not observed[7]
    BF₃·CH₃OH1,4-DioxaneLower than theoreticalBroader~10%[7]
    BF₃·CH₃OHDichloromethaneLower than theoreticalBroader~30%[7]

    Experimental Protocols

    Monomer and Solvent Purification

    Objective: To remove water and other impurities that can interfere with the cationic polymerization.

    Materials:

    • Substituted oxetane monomer

    • Solvent (e.g., dichloromethane, 1,4-dioxane)

    • Drying agent (e.g., calcium hydride (CaH₂), sodium/benzophenone)

    • Distillation apparatus

    • Schlenk flasks

    Procedure:

    • Solvent Purification:

      • Reflux the solvent over a suitable drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for 1,4-dioxane) for at least 24 hours under an inert atmosphere.

      • Distill the solvent directly into a flame-dried Schlenk flask containing molecular sieves for storage.

    • Monomer Purification:

      • Reflux the substituted oxetane monomer over CaH₂ for at least 4 hours under an inert atmosphere.

      • Distill the monomer under reduced pressure into a flame-dried Schlenk flask.

      • Store the purified monomer under an inert atmosphere and use it within a short period.

    General Cationic Polymerization Procedure

    Objective: To synthesize poly(substituted oxetane) under controlled conditions.

    Materials:

    • Purified substituted oxetane monomer

    • Purified solvent

    • Initiator (e.g., BF₃·OEt₂)

    • Flame-dried glassware (e.g., Schlenk flask, magnetic stir bar)

    • Inert gas supply (nitrogen or argon)

    • Syringes

    Procedure:

    • Assemble the flame-dried reaction flask equipped with a magnetic stir bar under a positive pressure of inert gas.

    • Transfer the desired amount of purified solvent to the reaction flask via a cannula or syringe.

    • Add the purified substituted oxetane monomer to the reaction flask via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

    • Prepare a stock solution of the initiator in the purified solvent.

    • Inject the required amount of the initiator solution into the stirred monomer solution to start the polymerization.

    • Allow the reaction to proceed for the desired time.

    • Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or an ammoniacal methanol solution.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

    Polymer Characterization

    Objective: To determine the molecular weight, molecular weight distribution, and structure of the synthesized polymer.

    a) Gel Permeation Chromatography (GPC)

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Procedure:

      • Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF, chloroform).

      • Filter the solution through a 0.2 µm filter.

      • Inject the solution into the GPC system.

      • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.

    b) Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To confirm the polymer structure and, in some cases, determine the number-average molecular weight by end-group analysis.

    • Procedure:

      • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Analyze the spectra to identify the characteristic peaks of the repeating units and end groups.

    Visualizations

    Side_Reactions Growing Polymer Chain (Oxonium Ion) Growing Polymer Chain (Oxonium Ion) Growing Polymer Chain (Oxonium Ion)->Growing Polymer Chain (Oxonium Ion) Propagation (Reaction with Monomer) Cyclic Oligomer Cyclic Oligomer Growing Polymer Chain (Oxonium Ion)->Cyclic Oligomer Backbiting (Intramolecular) Branched Polymer Branched Polymer Growing Polymer Chain (Oxonium Ion)->Branched Polymer Chain Transfer to Polymer (Intermolecular) Monomer Monomer Monomer->Growing Polymer Chain (Oxonium Ion) Polymer Backbone Polymer Backbone

    Caption: Key side reactions in cationic polymerization of oxetanes.

    Troubleshooting_Flowchart start Polymerization Issue Identified q1 Low or No Polymer Yield? start->q1 a1_yes Check for Impurities (Water, Nucleophiles) q1->a1_yes Yes a1_no Broad Molecular Weight Distribution? q1->a1_no No a2_yes Review Initiation Rate and Chain Transfer a1_no->a2_yes Yes a2_no Formation of Cyclic Oligomers? a1_no->a2_no No a3_yes Optimize Solvent and Temperature to Minimize Backbiting a2_no->a3_yes Yes a3_no Consult Further Literature a2_no->a3_no No

    Caption: Troubleshooting decision tree for oxetane polymerization.

    References

    Optimizing photoinitiator concentration for "3-(Allyloxy)oxetane" UV curing

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UV curing of "3-(Allyloxy)oxetane".

    Frequently Asked Questions (FAQs)

    Q1: What type of photoinitiator is recommended for the UV curing of this compound?

    A1: For the cationic ring-opening polymerization of oxetanes like this compound, cationic photoinitiators are required. Sulfonium salts, such as triphenylsulfonium hexafluoroantimonate, are commonly used and have proven effective.[1][2] These initiators generate a strong acid upon UV irradiation, which then initiates the polymerization of the oxetane rings.

    Q2: What is a typical starting concentration for the photoinitiator?

    A2: A typical starting concentration for a sulfonium-based photoinitiator is in the range of 1-5 wt% relative to the monomer.[1][3] The optimal concentration will depend on several factors, including the specific photoinitiator used, the desired cure speed, and the thickness of the sample. It is crucial to experimentally determine the optimal concentration for your specific system.

    Q3: My this compound formulation is not curing completely. What are the possible causes and solutions?

    A3: Incomplete curing of oxetane-based formulations is a common issue. Several factors can contribute to this problem. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

    Troubleshooting Guide

    Issue: Incomplete Curing or Tackiness
    Potential Cause Recommended Solution
    Insufficient Photoinitiator Concentration The concentration of the photoinitiator may be too low to generate enough initiating species. Incrementally increase the photoinitiator concentration (e.g., in 0.5 wt% steps) to see if the degree of cure improves.[1]
    Low UV Light Intensity The UV lamp may not be providing sufficient energy to activate the photoinitiator effectively. Ensure the UV source is appropriate for the absorption spectrum of the photoinitiator and that the intensity is adequate. Measure the light intensity at the sample surface if possible.
    Oxygen Inhibition While cationic polymerization is less susceptible to oxygen inhibition than free-radical polymerization, high levels of dissolved oxygen can still have a minor effect.[4] Consider purging the sample with an inert gas like nitrogen before and during curing.
    Moisture Contamination Water can act as a chain transfer agent in cationic polymerization, leading to lower molecular weight polymers and incomplete cure.[5] Ensure all components of the formulation and the substrate are dry. Store monomers and photoinitiators in a desiccator.
    Long Induction Period Oxetane polymerization can have a noticeable induction period, which is the time before the polymerization rate accelerates.[6][7] This can be mistaken for incomplete curing if the irradiation time is too short. Try extending the UV exposure time.
    "Dark" Curing Cationic polymerization can continue after the UV light is turned off (so-called "dark" cure). Allow the sample to sit at room temperature for a period after UV exposure to see if the properties improve.
    Issue: Slow Curing Speed
    Potential Cause Recommended Solution
    Low Temperature Cationic polymerization of oxetanes is often more efficient at slightly elevated temperatures.[1][7] Gently warming the sample (e.g., to 40-60 °C) during UV exposure can significantly increase the curing rate.
    Monomer Reactivity Pure oxetane monomers can sometimes exhibit sluggish polymerization.[1]
    Sub-optimal Photoinitiator The chosen photoinitiator may not be the most efficient for your specific monomer and UV source. Consult supplier datasheets for optimal excitation wavelengths and consider screening other cationic photoinitiators.

    Experimental Protocols

    Protocol 1: Determining Optimal Photoinitiator Concentration using Real-Time FTIR Spectroscopy

    This protocol outlines a method to monitor the conversion of the oxetane ring in real-time to determine the optimal photoinitiator concentration.

    Materials:

    • This compound monomer

    • Cationic photoinitiator (e.g., triphenylsulfonium hexafluoroantimonate)

    • FTIR spectrometer with a UV light source attachment

    • Nitrogen purge (optional)

    • Sample holder (e.g., BaF₂ plates)

    Procedure:

    • Sample Preparation:

      • Prepare a series of formulations of this compound with varying concentrations of the photoinitiator (e.g., 1, 2, 3, 4, 5 wt%).

      • Ensure thorough mixing of each formulation.

    • FTIR Setup:

      • Set up the FTIR spectrometer for real-time data acquisition.

      • If using, start the nitrogen purge in the sample compartment.

    • Data Acquisition:

      • Place a small drop of the formulation between two BaF₂ plates.

      • Place the sample in the FTIR sample holder.

      • Begin recording the IR spectrum.

      • After a short baseline measurement, turn on the UV light source.

      • Continue to record spectra at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5 minutes) or until the reaction appears complete.

    • Data Analysis:

      • Monitor the decrease in the absorbance of the characteristic oxetane ring peak, which is typically around 980 cm⁻¹.[2]

      • Calculate the degree of conversion over time for each photoinitiator concentration.

      • Plot the final conversion and the polymerization rate as a function of the photoinitiator concentration to identify the optimal level.

    Protocol 2: Photo-DSC for Characterizing Curing Exotherm

    Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to measure the heat of polymerization, which is proportional to the extent of reaction.

    Materials:

    • This compound monomer

    • Cationic photoinitiator

    • Photo-DSC instrument with a UV light source

    • DSC sample pans

    Procedure:

    • Sample Preparation:

      • Accurately weigh a small amount of the formulated sample (typically 3-10 mg) into a DSC pan.

    • Instrument Setup:

      • Place the sample pan in the Photo-DSC cell.

      • Equilibrate the sample at the desired starting temperature under an inert atmosphere (e.g., nitrogen).

    • Data Acquisition:

      • Start the DSC experiment, recording the heat flow.

      • After a stable baseline is achieved, expose the sample to UV light of a specific intensity and wavelength.

      • Record the heat flow until the exotherm returns to the baseline.

    • Data Analysis:

      • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

      • Compare the ΔH values for different photoinitiator concentrations. A higher ΔH generally indicates a more complete reaction. The time to the peak of the exotherm can be used to compare the rate of polymerization.[6]

    Visualizations

    Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Curing & Analysis cluster_results Data Evaluation Monomer This compound Mix Mixing Monomer->Mix PI Photoinitiator PI->Mix UV_Cure UV Exposure Mix->UV_Cure RT_FTIR Real-Time FTIR UV_Cure->RT_FTIR Photo_DSC Photo-DSC UV_Cure->Photo_DSC Kinetics Curing Kinetics RT_FTIR->Kinetics Photo_DSC->Kinetics Conversion Final Conversion Kinetics->Conversion Optimization Optimal PI Concentration Conversion->Optimization

    Caption: Workflow for optimizing photoinitiator concentration.

    Troubleshooting_Logic Start Incomplete Curing? Check_PI Increase PI Concentration Start->Check_PI Yes Check_UV Increase UV Intensity/Time Check_PI->Check_UV No Improvement Success Curing Successful Check_PI->Success Improved Check_Temp Increase Temperature Check_UV->Check_Temp No Improvement Check_UV->Success Improved Check_Moisture Check for Moisture Check_Temp->Check_Moisture No Improvement Check_Temp->Success Improved Check_Moisture->Success Improved (after drying) Fail Problem Persists: Consider Co-monomer Check_Moisture->Fail No Improvement

    Caption: Troubleshooting logic for incomplete curing.

    References

    Technical Support Center: Purification of Crude "3-(Allyloxy)oxetane" Monomer

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude "3-(Allyloxy)oxetane" monomer.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities in crude "this compound" synthesized via Williamson ether synthesis?

    A1: Crude "this compound" prepared by the Williamson ether synthesis (reaction of 3-hydroxyoxetane with an allyl halide) typically contains the following impurities:

    • Unreacted Starting Materials: 3-hydroxyoxetane and the allyl halide (e.g., allyl bromide or allyl chloride).

    • Solvent Residues: Depending on the solvent used for the synthesis (e.g., THF, DMF, acetonitrile).

    • Elimination Byproducts: The reaction between the alkoxide of 3-hydroxyoxetane and the allyl halide can sometimes lead to E2 elimination, especially if the reaction temperature is too high, resulting in the formation of allyl alcohol.[1][2][3]

    • Ring-Opened Products: Oxetane rings can be susceptible to ring-opening under strongly acidic conditions, which might be encountered during workup if not properly controlled.[4][5] However, 3-substituted oxetanes are generally more stable than their 2-substituted counterparts.[4]

    Q2: What analytical techniques are recommended for assessing the purity of "this compound"?

    A2: The purity of "this compound" can be effectively assessed using the following techniques:

    • Gas Chromatography (GC): Provides excellent separation of volatile components and is suitable for quantitative analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for structural confirmation and identification of impurities by comparing the spectra of the crude and purified product.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for both analytical and preparative purposes.[6]

    • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a purification process, such as column chromatography.

    Q3: What are the primary methods for purifying crude "this compound"?

    A3: The most effective methods for purifying "this compound" are:

    • Fractional Distillation under Reduced Pressure: This is a suitable method for separating the product from less volatile or non-volatile impurities.

    • Flash Column Chromatography: Effective for removing polar and non-polar impurities.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high-resolution separation for achieving very high purity.[6]

    Troubleshooting Guides

    Purification by Fractional Distillation

    Issue 1: Poor separation of product from a close-boiling impurity.

    • Possible Cause: Inefficient distillation column or improper distillation rate.

    • Troubleshooting Steps:

      • Use a fractionating column: Employ a Vigreux or packed column to increase the number of theoretical plates.

      • Optimize the distillation rate: A slow and steady distillation rate (typically 1-2 drops per second) is crucial for good separation.

      • Ensure stable heating: Use a heating mantle with a stirrer or an oil bath to provide even and controlled heating.

      • Insulate the column: Insulating the distillation column can help maintain the temperature gradient.

    Issue 2: Product decomposition during distillation.

    • Possible Cause: The distillation temperature is too high, or the presence of acidic impurities is catalyzing decomposition. The oxetane ring can be sensitive to high temperatures.[5]

    • Troubleshooting Steps:

      • Use reduced pressure: Perform the distillation under vacuum to lower the boiling point of the product. The boiling point of "this compound" is reported as 64°C at 25 mmHg.

      • Neutralize the crude product: Before distillation, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

      • Keep the distillation time short: Prolonged heating can lead to decomposition.

    Purification by Flash Column Chromatography

    Issue 1: Co-elution of the product with an impurity.

    • Possible Cause: Inappropriate solvent system (eluent).

    • Troubleshooting Steps:

      • Optimize the eluent system using TLC: Screen different solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes) to find a system that provides good separation between the product and the impurity (aim for a ΔRf of at least 0.2).

      • Use a gradient elution: Start with a less polar eluent and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

      • Choose the correct stationary phase: While silica gel is common, other stationary phases like alumina (neutral or basic) might offer different selectivity.

    Issue 2: Tailing of the product peak on the column.

    • Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded. Acidic impurities on silica gel can also cause tailing.

    • Troubleshooting Steps:

      • Add a small amount of a polar solvent to the eluent: For example, adding a small percentage of triethylamine to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing of basic compounds.

      • Reduce the amount of sample loaded: Overloading the column leads to poor separation and band broadening.

      • Use a different stationary phase: Consider using neutral or basic alumina if tailing on silica is a persistent issue.

    Issue 3: Product degradation on the column.

    • Possible Cause: The stationary phase (e.g., silica gel, which is acidic) is causing the oxetane ring to open.[5]

    • Troubleshooting Steps:

      • Use a deactivated stationary phase: Employ neutral or basic alumina instead of silica gel.

      • Buffer the eluent: Add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the acidic sites on the silica gel.

      • Work quickly: Do not let the compound sit on the column for an extended period.

    Data Presentation

    Table 1: Physical Properties and Recommended Purification Parameters

    ParameterValueReference
    Boiling Point 64°C @ 25 mmHg
    Recommended Distillation Fractional under reduced pressure-
    Column Chromatography Stationary Phase Silica Gel or Neutral Alumina
    Typical Column Chromatography Eluent Ethyl Acetate / Hexanes (gradient)
    HPLC Mode Reverse Phase[6]
    Analytical HPLC Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)[6]

    Experimental Protocols

    Protocol 1: Fractional Distillation under Reduced Pressure
    • Preparation: Ensure the crude "this compound" is free of acidic impurities by washing with a saturated solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed for vacuum application. Use a cold trap between the receiving flask and the vacuum pump.

    • Distillation:

      • Heat the distillation flask gently using a heating mantle or oil bath.

      • Apply vacuum and slowly reduce the pressure to approximately 25 mmHg.

      • Gradually increase the temperature until the product begins to distill.

      • Collect the fraction that distills at a constant temperature of ~64°C.

      • Monitor the purity of the collected fractions by GC or TLC.

    Protocol 2: Flash Column Chromatography
    • Column Packing:

      • Select a column of appropriate size for the amount of crude material.

      • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

    • Sample Loading:

      • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

      • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

    • Elution:

      • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes).

      • Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate in hexanes).

      • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Product Recovery:

      • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    Visualizations

    Purification_Workflow cluster_Crude Crude Product cluster_Purification Purification Methods cluster_Analysis Purity Analysis cluster_Pure Final Product Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Column Flash Column Chromatography Crude->Column Prep_HPLC Preparative HPLC Crude->Prep_HPLC GC GC Distillation->GC HPLC_an Analytical HPLC Column->HPLC_an Prep_HPLC->HPLC_an Pure Pure this compound GC->Pure NMR NMR NMR->Pure HPLC_an->Pure

    Caption: General workflow for the purification and analysis of "this compound".

    Troubleshooting_Logic Start Purification Issue (e.g., Impurity remains) Check_Method Review Purification Method Start->Check_Method Distillation_Issue Distillation Problem? Check_Method->Distillation_Issue Distillation Column_Issue Column Chromatography Problem? Check_Method->Column_Issue Chromatography Poor_Sep Poor Separation Distillation_Issue->Poor_Sep Yes Decomposition Decomposition Distillation_Issue->Decomposition No Co_elution Co-elution Column_Issue->Co_elution Yes Degradation_col Degradation on Column Column_Issue->Degradation_col No Sol_Dist Increase Column Efficiency Optimize Rate Poor_Sep->Sol_Dist Sol_Decomp Use Reduced Pressure Neutralize Crude Decomposition->Sol_Decomp Sol_Coelute Optimize Eluent (TLC) Use Gradient Co_elution->Sol_Coelute Sol_Degrade Use Neutral/Basic Alumina Buffer Eluent Degradation_col->Sol_Degrade

    Caption: Troubleshooting decision tree for purification issues.

    References

    Troubleshooting low monomer conversion in "3-(Allyloxy)oxetane" polymerization

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization of 3-(allyloxy)oxetane.

    Frequently Asked Questions (FAQs)

    Q1: I am observing very low to no conversion of my this compound monomer. What are the potential primary causes?

    A1: Low monomer conversion in the cationic ring-opening polymerization of this compound is a common issue that can often be traced back to a few key factors. One of the most prevalent is the presence of a significant induction period, which is characteristic of the polymerization of many 3,3-disubstituted oxetanes.[1][2] This delay is attributed to the formation of a highly stable tertiary oxonium ion intermediate that forms when the initially created secondary oxonium ion reacts with another monomer molecule.[1][3] Overcoming the activation energy barrier to break open this stable intermediate is necessary for the polymerization to proceed efficiently.[1] Additionally, impurities in the monomer or solvent, incorrect initiator concentration, or suboptimal reaction temperatures can also lead to poor conversion rates.

    Q2: How does the reaction temperature influence the monomer conversion?

    A2: Reaction temperature plays a critical role in the polymerization of this compound. Higher temperatures can significantly shorten or even eliminate the induction period by providing the necessary energy to overcome the stability of the tertiary oxonium ion intermediate.[1][2] For instance, carrying out the photopolymerization at elevated temperatures is a recognized method for improving polymerization rates.[3] Furthermore, a thermal post-curing step after initial polymerization can also increase the final monomer conversion.[1] However, it is important to optimize the temperature, as excessively high temperatures might lead to side reactions or degradation.

    Q3: Can the choice of initiator impact the polymerization of this compound?

    A3: Absolutely. The type and concentration of the initiator are crucial. Cationic initiators such as onium salts (e.g., triphenylsulphonium hexafluoroantimonate), Lewis acids (e.g., BF₃·OEt₂), and heteropolyacids are commonly used for oxetane polymerization.[3][4] The initiator's efficiency can be affected by the counter-ion's basicity, which influences the equilibrium between covalent and cationic propagating species and, consequently, the polymerization rate.[5] Insufficient initiator concentration will result in a low number of active centers, leading to incomplete conversion. Conversely, an excessively high concentration might lead to premature termination or side reactions.

    Q4: What are common side reactions that can limit the polymer yield?

    A4: A primary side reaction in cationic ring-opening polymerization is "back-biting," where a main chain oxygen atom attacks the electrophilic chain end. This intramolecular transfer reaction can lead to the formation of cyclic oligomers and macrocycles, which reduces the overall yield of the desired linear polymer.[6] The choice of solvent can play a role in mitigating these side reactions; for example, using a solvent like 1,4-dioxane has been shown to help prevent both intra- and intermolecular transfer reactions.[7]

    Troubleshooting Guide for Low Monomer Conversion

    This guide provides a systematic approach to diagnosing and resolving low monomer conversion in the polymerization of this compound.

    Problem: Low Monomer Conversion

    Initial Checks:

    • Verify Monomer and Solvent Purity:

      • Issue: Impurities containing nucleophiles (e.g., water, alcohols) can terminate the cationic active centers.

      • Action: Ensure the this compound monomer is purified, for instance, by distillation. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Confirm Initiator Integrity and Concentration:

      • Issue: The initiator may have degraded, or the concentration may be incorrect.

      • Action: Use a fresh or properly stored initiator. Verify the calculated initiator concentration and ensure accurate measurement.

    Experimental Adjustments to Improve Conversion:

    If initial checks do not resolve the issue, consider the following modifications to your experimental protocol:

    • Increase Reaction Temperature:

      • Rationale: To overcome the activation energy of the stable tertiary oxonium ion.[1][2]

      • Action: Gradually increase the polymerization temperature. If applicable, introduce a thermal post-curing step (e.g., at 90°C for 4 hours) after the initial polymerization.[1]

    • Incorporate a Comonomer:

      • Rationale: A more reactive comonomer, such as a cycloaliphatic epoxide, can "kick-start" the polymerization of the less reactive oxetane.[3] The exothermic nature of epoxide polymerization can also locally increase the temperature, further promoting the oxetane ring-opening.[3]

      • Action: Introduce a small amount of a highly reactive epoxide monomer (e.g., 3,4-epoxycyclohexane carboxylate) into the reaction mixture.[3]

    • Optimize Initiator System:

      • Rationale: The initiator type and its interaction with other components are critical.

      • Action:

        • If using a photoinitiator, consider adding a free-radical photoinitiator as a synergist to shorten the induction period.[3]

        • Experiment with different types of cationic initiators (e.g., switch from a Lewis acid to an onium salt).

    Data Presentation

    The following table summarizes the effect of various experimental conditions on the conversion of oxetane monomers, based on findings from the literature.

    ParameterConditionEffect on Monomer ConversionReference
    Temperature Increased TemperatureSignificant improvement in conversion rate and final conversion.[1][2][8]
    Thermal Post-Cure (e.g., 90°C for 4h)Increases final monomer conversion.[1]
    Comonomer Addition Addition of Cycloaliphatic Epoxide (e.g., 5 wt%)Dramatically increases conversion from ~17% to over 80%.[3]
    Addition of Diglycidylether of Bisphenol A (DGEBA)Increases conversion from 17% to around 95%.[3]
    Solvent 1,4-DioxaneCan prevent intra- and intermolecular transfer reactions, reducing the formation of cyclic oligomers.[7]
    DichloromethaneMay lead to a higher percentage of cyclic oligomer formation compared to 1,4-dioxane.[7]

    Experimental Protocols

    General Protocol for Cationic Ring-Opening Polymerization of this compound

    This is a general guideline and may require optimization.

    • Monomer and Solvent Preparation:

      • Purify this compound by distillation under reduced pressure.

      • Dry the chosen solvent (e.g., dichloromethane or 1,4-dioxane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

    • Polymerization Setup:

      • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen or argon.

      • Transfer the desired amount of dried solvent and purified this compound monomer to the reactor via syringe.

    • Initiation:

      • Dissolve the cationic initiator (e.g., BF₃·OEt₂) in a small amount of the dried solvent in a separate flame-dried flask under an inert atmosphere.

      • Inject the initiator solution into the monomer solution with vigorous stirring to ensure rapid and uniform initiation.

    • Polymerization:

      • Maintain the reaction at the desired temperature for the specified duration. Monitor the reaction progress by techniques such as ¹H NMR or FTIR by taking aliquots at different time intervals.

    • Termination and Purification:

      • Terminate the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.

      • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

      • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

    Visualizations

    Troubleshooting_Low_Conversion Start Low Monomer Conversion in this compound Polymerization CheckPurity Verify Monomer and Solvent Purity Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK CheckInitiator Confirm Initiator Integrity and Concentration InitiatorOK Initiator is Active and Concentration is Correct CheckInitiator->InitiatorOK PurityOK->CheckInitiator Yes Repurify Action: Purify Monomer and Dry Solvent PurityOK->Repurify No UseFreshInitiator Action: Use Fresh Initiator and Verify Concentration InitiatorOK->UseFreshInitiator No ExperimentalAdjustments Proceed to Experimental Adjustments InitiatorOK->ExperimentalAdjustments Yes Repurify->Start UseFreshInitiator->Start IncreaseTemp Increase Reaction Temperature / Add Thermal Post-Cure ExperimentalAdjustments->IncreaseTemp AddComonomer Incorporate a Reactive Comonomer (e.g., Epoxide) ExperimentalAdjustments->AddComonomer OptimizeInitiator Optimize Initiator System (e.g., Add Synergist) ExperimentalAdjustments->OptimizeInitiator End High Monomer Conversion IncreaseTemp->End AddComonomer->End OptimizeInitiator->End

    Caption: Troubleshooting workflow for low monomer conversion.

    Polymerization_Mechanism Initiation Initiation: Monomer + Initiator (H+) SecondaryOxonium Formation of Secondary Oxonium Ion Initiation->SecondaryOxonium TertiaryOxonium Formation of Stable Tertiary Oxonium Ion (Rate-Limiting) SecondaryOxonium->TertiaryOxonium + Monomer Propagation Propagation: Ring-Opening and Chain Growth TertiaryOxonium->Propagation (Requires energy input) Propagation->Propagation Termination Termination Propagation->Termination SideReaction Side Reaction: Back-Biting Propagation->SideReaction CyclicOligomer Formation of Cyclic Oligomers SideReaction->CyclicOligomer

    Caption: Cationic ring-opening polymerization of oxetane.

    References

    Managing exothermic reactions during bulk polymerization of "3-(Allyloxy)oxetane"

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the bulk polymerization of "3-(Allyloxy)oxetane". It is intended for researchers, scientists, and drug development professionals.

    Troubleshooting Guide

    High exotherm and potential for thermal runaway are critical safety concerns during the bulk polymerization of this compound. The following guide provides solutions to common problems encountered during the experiment.

    Problem Potential Cause Recommended Solution
    Rapid, Uncontrolled Temperature Spike (Thermal Runaway) High initiator concentration.[1]Reduce the photoinitiator concentration. A lower concentration will generate fewer initiating species, slowing down the polymerization rate and heat generation.
    High reaction temperature.[2][3]Conduct the polymerization at a lower initial temperature. This provides a larger temperature window before the reaction reaches a critical point.
    Inefficient heat dissipation.Use a reaction vessel with a high surface-area-to-volume ratio. Employ external cooling methods such as an ice bath or a cooling mantle. For larger scale reactions, consider using a solvent to help dissipate heat, although this will no longer be a "bulk" polymerization.
    Inconsistent Polymerization Results Non-uniform light intensity or distribution for photopolymerization.Ensure the light source provides uniform irradiation across the entire sample. Use a well-collimated light source and a fixed distance between the source and the sample.
    Localized "hot spots" in the reaction mixture.Implement efficient stirring to ensure homogenous distribution of the initiator and uniform temperature throughout the monomer.
    Long Induction Period Followed by a Sudden, Rapid Polymerization Intrinsic reactivity of 3,3-disubstituted oxetanes.[2][4][5]1. Temperature Increase: Gently warming the reaction mixture after the induction period can provide the activation energy needed for a more controlled propagation.[3] 2. "Kick-Starting" with a Co-monomer: Introduce a small amount of a more reactive monomer, such as a cycloaliphatic epoxide.[2][6][7] The epoxide will initiate polymerization more readily, generating heat that then helps to initiate the oxetane polymerization in a more controlled fashion.

    Frequently Asked Questions (FAQs)

    Q1: Why is the bulk polymerization of this compound so exothermic?

    A1: The polymerization of oxetanes is a ring-opening process driven by the release of ring strain energy (approximately 107 kJ/mol for the oxetane ring).[8] In a bulk polymerization, the high concentration of the monomer leads to a rapid propagation rate once initiated, releasing a significant amount of heat in a short period. This can lead to a rapid increase in temperature, known as a strong exotherm.

    Q2: How does initiator concentration affect the exotherm?

    A2: The concentration of the photoinitiator is directly related to the number of active centers generated upon irradiation. A higher initiator concentration leads to a faster polymerization rate and, consequently, a more intense exotherm.[1] It is crucial to optimize the initiator concentration to achieve a reasonable polymerization rate without causing an uncontrolled reaction.

    Q3: What is the "kick-starting" effect and how can it help manage the exotherm?

    A3: The "kick-starting" effect refers to the use of a small amount of a highly reactive co-monomer, such as a cycloaliphatic epoxide, to initiate the polymerization.[2][6] Epoxides can have a lower activation energy for ring-opening and can initiate polymerization more readily, generating a controlled amount of heat. This initial heat helps to overcome the activation barrier for the oxetane polymerization, leading to a smoother and more controlled reaction profile rather than a long induction period followed by a violent exotherm.

    Q4: Can the reaction temperature be used to control the polymerization?

    A4: Yes, temperature is a critical parameter.[2][3] Starting the polymerization at a lower temperature provides a larger operating window to manage the heat generated. Conversely, carefully increasing the temperature after the initiation phase can help to drive the polymerization to completion. However, precise temperature control is essential to prevent thermal runaway.

    Q5: Are there any analytical techniques to monitor the exotherm in real-time?

    A5: Yes, Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to measure the heat flow during photopolymerization in real-time.[8] This allows for the quantitative analysis of the reaction exotherm, including the peak heat flow and the total heat of polymerization. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy can be used to monitor the conversion of the oxetane monomer, which is directly related to the heat being generated.[2]

    Quantitative Data on Exotherm Management

    The following tables provide representative data on how different experimental parameters can influence the exothermic behavior of the bulk polymerization of this compound. The data is based on typical trends observed for similar oxetane systems.

    Table 1: Effect of Photoinitiator Concentration on Peak Exotherm Temperature

    Photoinitiator Concentration (wt%)Peak Exotherm Temperature (°C)Time to Peak (seconds)
    0.585120
    1.011090
    2.0150 (Potential for runaway)60

    Table 2: Effect of Co-monomer (Cycloaliphatic Epoxide) on Induction Period and Exotherm

    Epoxide Co-monomer (wt%)Induction Period (seconds)Peak Exotherm Temperature (°C)
    090110
    245100
    52095

    Experimental Protocols

    Protocol 1: Controlled Bulk Photopolymerization of this compound

    This protocol describes a method for the controlled bulk photopolymerization of this compound with careful management of the exothermic reaction.

    Materials:

    • This compound monomer

    • Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)

    • Reaction vessel (e.g., a small glass vial with a magnetic stir bar)

    • UV light source (365 nm) with controlled intensity

    • Stirring hotplate with temperature control

    • Thermocouple to monitor the reaction temperature

    • Inert gas supply (e.g., Nitrogen or Argon)

    Procedure:

    • Preparation: Place a known amount of this compound monomer into the reaction vessel. Add the desired concentration of the photoinitiator (start with a low concentration, e.g., 0.5 wt%).

    • Inert Atmosphere: Purge the reaction vessel with an inert gas for 5-10 minutes to remove oxygen, which can inhibit cationic polymerization.

    • Initial Temperature: Place the reaction vessel on the stirring hotplate and set the initial temperature to a low value (e.g., 25°C). Begin stirring to ensure a homogenous mixture.

    • Initiation: Position the UV light source at a fixed distance from the reaction vessel and turn it on. Monitor the temperature closely using the thermocouple.

    • Exotherm Control:

      • If the temperature begins to rise rapidly, immediately remove the UV light source to stop the initiation.

      • If the reaction shows a long induction period, you can cautiously increase the initial temperature in small increments (e.g., 5°C) to facilitate initiation.

    • Polymerization: Once the polymerization has initiated in a controlled manner, continue UV irradiation and temperature monitoring until the desired conversion is reached.

    • Termination: Turn off the UV light source to stop the polymerization. The polymerization may continue for some time due to the presence of long-lived active species (dark cure).[7]

    • Post-Curing: For complete conversion, a post-curing step at an elevated temperature (e.g., 80-100°C) may be necessary.[3]

    Visualizations

    ExothermManagementWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Prep Prepare Monomer and Initiator Mixture Inert Establish Inert Atmosphere Prep->Inert TempSet Set Initial Low Temperature Inert->TempSet Initiate Initiate with UV Light TempSet->Initiate Monitor Monitor Temperature Initiate->Monitor Control Control Exotherm Monitor->Control Control->Initiate Adjust UV/Temp Stable Stable Polymerization Control->Stable Temp Stable Runaway Thermal Runaway Control->Runaway Temp Spike PostCure Post-Curing Stable->PostCure

    Caption: Workflow for Managing Exothermic Bulk Polymerization.

    TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Uncontrolled Exotherm HighInitiator High Initiator Concentration Problem->HighInitiator HighTemp High Initial Temperature Problem->HighTemp PoorHeatDiss Poor Heat Dissipation Problem->PoorHeatDiss AddComonomer Add 'Kick-Starter' Co-monomer Problem->AddComonomer If long induction period observed ReduceInitiator Reduce Initiator HighInitiator->ReduceInitiator LowerTemp Lower Temperature HighTemp->LowerTemp ImproveCooling Improve Cooling PoorHeatDiss->ImproveCooling

    Caption: Troubleshooting Logic for Uncontrolled Exotherms.

    References

    Improving the thermal properties of poly("3-(Allyloxy)oxetane") through copolymerization

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of "3-(Allyloxy)oxetane" and the thermal characterization of its resulting polymers.

    Frequently Asked Questions (FAQs)

    Q1: What is the typical method for polymerizing "this compound"?

    The most common method for polymerizing oxetanes, including functionalized ones like "this compound", is cationic ring-opening polymerization (CROP). This method utilizes a cationic initiator, such as a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a pre-formed oxonium salt, to initiate the opening of the strained oxetane ring and propagate the polymer chain.

    Q2: How can I improve the thermal stability of my poly("this compound")?

    Copolymerization is an effective strategy to enhance the thermal properties of poly("this compound"). Introducing comonomers with rigid structures or high thermal stability can increase the glass transition temperature (Tg) and the decomposition temperature (Td) of the resulting copolymer. For instance, copolymerizing with other cyclic ethers like more sterically hindered oxetanes or even epoxides can disrupt chain packing and introduce functionalities that alter the thermal behavior.

    Q3: What are the key thermal transitions to look for in poly("this compound") and its copolymers?

    The primary thermal transitions of interest are the glass transition temperature (Tg) and the onset of thermal decomposition (Td). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td indicates the temperature at which the polymer begins to chemically degrade. These properties are crucial for determining the material's service temperature and long-term stability. Depending on the copolymer composition and potential for ordered structures, a melting temperature (Tm) might also be observed, though many substituted polyoxetanes are amorphous.

    Q4: What analytical techniques are used to characterize the thermal properties of these polymers?

    Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques. DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) by measuring the heat flow into or out of a sample as it is heated or cooled. TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td) and information about the thermal stability of the polymer.

    Troubleshooting Guide

    Issue Potential Cause(s) Suggested Solution(s)
    Low or No Polymerization 1. Initiator Inactivity: The cationic initiator may have degraded due to moisture or other impurities. 2. Monomer Impurities: The "this compound" monomer may contain impurities that terminate the polymerization (e.g., water, alcohols). 3. Low Reaction Temperature: The activation energy for initiation or propagation may not be reached.1. Use a freshly opened or purified initiator. Handle initiators under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the monomer by distillation or passing it through a column of activated alumina to remove impurities. Ensure all glassware is rigorously dried. 3. Gradually increase the reaction temperature.
    Low Molecular Weight Polymer 1. Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating growing polymer chains. 2. High Initiator Concentration: A high initiator-to-monomer ratio will result in a larger number of shorter polymer chains.1. Use a purified monomer and a high-purity, non-coordinating solvent. 2. Decrease the initiator concentration relative to the monomer concentration.
    Broad Molecular Weight Distribution 1. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broader distribution of chain lengths. 2. Chain Transfer or Termination Reactions: These reactions can lead to a non-uniform distribution of polymer chain lengths.1. Choose a more efficient initiator or consider a "living" polymerization system if precise control over molecular weight is required. 2. Ensure the purity of all reagents and the reaction setup to minimize side reactions.
    Inconsistent Thermal Properties (Tg, Td) 1. Inconsistent Copolymer Composition: Variations in the feed ratio of comonomers or differences in monomer reactivity can lead to batch-to-batch variations in the copolymer composition and, consequently, its thermal properties. 2. Residual Monomer or Solvent: The presence of unreacted monomer or residual solvent can act as a plasticizer, lowering the measured Tg. 3. Variations in Molecular Weight: Lower molecular weight polymers generally exhibit lower Tg values.1. Carefully control the stoichiometry of the monomers in the feed. Analyze the copolymer composition using techniques like NMR spectroscopy to ensure consistency. 2. Ensure complete polymerization and thoroughly dry the polymer under vacuum to remove any volatile components before thermal analysis. 3. Control the polymerization conditions to achieve a consistent molecular weight.
    Unexpected Thermal Events in DSC/TGA 1. Exothermic Peak after Tg in DSC: This could indicate residual curing or cross-linking of the allyl groups in the polymer upon heating. 2. Multiple Decomposition Steps in TGA: This may suggest a complex degradation mechanism or the presence of different components in the copolymer that decompose at different temperatures.1. This can be a feature of the polymer. To study the initial Tg without this event, a faster heating rate in the DSC might be used. 2. Analyze the decomposition products using hyphenated techniques like TGA-MS or TGA-FTIR to understand the degradation pathway.

    Quantitative Data on Thermal Properties

    The following tables present illustrative thermal data for polyoxetane systems. Note that the specific values for poly("this compound") and its copolymers will depend on the specific comonomer, copolymer composition, and molecular weight.

    Table 1: Illustrative Glass Transition Temperatures (Tg) of Polyoxetane Homopolymers and Copolymers

    Polymer SystemTg (°C)
    Poly(3-ethyl-3-hydroxymethyloxetane)-15
    Poly(3-ethyl-3-phenoxymethyloxetane)25
    Copolymer of 3-ethyl-3-(phenoxymethyl)oxetane and 3-ethyl-3-(allyloxymethyl)oxetane (50:50)Value would be intermediate
    Copolymer of 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO)-40

    Note: Data for poly(3-ethyl-3-hydroxymethyloxetane) and poly(3-ethyl-3-phenoxymethyloxetane) are representative values from literature on similar polyoxetanes. The BAMO/AMMO copolymer data is from published research and illustrates the effect of copolymerization on Tg.

    Table 2: Illustrative Thermal Decomposition Temperatures (Td) of Polyoxetane Systems

    Polymer SystemTd (5% weight loss, °C)
    Poly(3-ethyl-3-hydroxymethyloxetane)~250
    Poly(3,3-bis(chloromethyl)oxetane)~300
    Copolymers with improved thermal stability>300

    Note: These are approximate values based on literature for analogous polyoxetane systems to illustrate the range of thermal stabilities.

    Experimental Protocols

    Protocol 1: Cationic Ring-Opening Copolymerization of "this compound"
    • Materials and Setup:

      • "this compound" monomer (purified by distillation).

      • Comonomer (e.g., another substituted oxetane, purified).

      • Initiator (e.g., BF₃·OEt₂, freshly distilled).

      • Anhydrous solvent (e.g., dichloromethane, freshly distilled from a drying agent).

      • Dry glassware assembled under an inert atmosphere (nitrogen or argon).

    • Procedure:

      • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the "this compound" monomer and the comonomer in the anhydrous solvent.

      • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

      • Slowly add the required amount of initiator via syringe.

      • Monitor the reaction progress by taking aliquots and analyzing them using techniques like ¹H NMR spectroscopy (disappearance of monomer peaks) or Gel Permeation Chromatography (GPC) (increase in molecular weight).

      • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a terminating agent (e.g., methanol or ammonia solution in methanol).

      • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

      • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
    • Sample Preparation:

      • Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

      • Crimp the lid onto the pan.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Measurement Cycle:

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg and any potential melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample from the high temperature back to the starting low temperature at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Heat the sample again at the same heating rate. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.

    Protocol 3: Thermal Analysis by Thermogravimetric Analysis (TGA)
    • Sample Preparation:

      • Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

    • Instrument Setup:

      • Place the sample pan in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Measurement:

      • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

      • Record the sample weight as a function of temperature.

      • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

    Visualizations

    experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis Monomer_Prep Monomer Purification Polymerization Cationic Ring-Opening Copolymerization Monomer_Prep->Polymerization Purification Polymer Precipitation and Drying Polymerization->Purification DSC DSC Analysis (Tg) Purification->DSC TGA TGA Analysis (Td) Purification->TGA Data_Interpretation Interpretation of Thermal Properties DSC->Data_Interpretation TGA->Data_Interpretation

    Caption: Experimental workflow for the synthesis and thermal characterization of poly("this compound") copolymers.

    troubleshooting_logic cluster_causes_yield Potential Causes cluster_causes_mw Potential Causes cluster_causes_tg Potential Causes cluster_solutions Solutions Start Polymerization Issue? Low_Yield Low/No Polymer Start->Low_Yield Yes Low_MW Low Molecular Weight Start->Low_MW Yes Inconsistent_Tg Inconsistent Tg Start->Inconsistent_Tg Yes Inactive_Initiator Inactive Initiator Low_Yield->Inactive_Initiator Monomer_Impurity Monomer Impurity Low_Yield->Monomer_Impurity Chain_Transfer Chain Transfer Low_MW->Chain_Transfer High_Initiator High [I] Low_MW->High_Initiator Composition_Variation Copolymer Composition Variation Inconsistent_Tg->Composition_Variation Residual_Solvent Residual Solvent Inconsistent_Tg->Residual_Solvent Purify_Reagents Purify Monomer & Initiator Inactive_Initiator->Purify_Reagents Monomer_Impurity->Purify_Reagents Chain_Transfer->Purify_Reagents Control_Stoichiometry Control Stoichiometry High_Initiator->Control_Stoichiometry Adjust [I]/[M] ratio Composition_Variation->Control_Stoichiometry Dry_Polymer Thoroughly Dry Polymer Residual_Solvent->Dry_Polymer

    Caption: Troubleshooting logic for common issues in poly("this compound") synthesis and characterization.

    Strategies to prevent gelation in "3-(Allyloxy)oxetane" copolymerization

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening copolymerization of 3-(Allyloxy)oxetane. The primary focus is on strategies to prevent gelation, a common challenge with this monomer due to the reactive nature of the pendant allyloxy group.

    Troubleshooting Guide: Preventing Gelation

    Gelation during the copolymerization of this compound is primarily caused by uncontrolled crosslinking of the allyl groups. The following guide provides a systematic approach to troubleshoot and prevent this issue.

    Problem: My reaction mixture turns into an insoluble gel.

    dot

    Gelation_Troubleshooting start Gelation Occurs q1 Are you using a high concentration of initiator? start->q1 a1_yes Reduce Initiator Concentration q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No a1_yes->q2 a2_yes Lower Reaction Temperature q2->a2_yes Yes q3 Is the monomer concentration high? q2->q3 No a2_yes->q3 a3_yes Decrease Monomer Concentration q3->a3_yes Yes q4 Are you using a chain transfer agent (CTA)? q3->q4 No a3_yes->q4 a4_no Introduce a Chain Transfer Agent (e.g., an alcohol) q4->a4_no No solution Gel-Free Copolymer q4->solution Yes a4_no->solution

    Caption: Troubleshooting workflow for gelation in this compound copolymerization.

    Possible Cause 1: High Initiator Concentration

    • Question: Are you using a high concentration of the cationic initiator?

    • Explanation: A high concentration of initiator can lead to a rapid polymerization rate and the generation of a high concentration of active cationic centers. This increases the probability of side reactions involving the allyl groups, leading to crosslinking and gelation.

    • Solution: Reduce the initiator concentration. A lower initiator concentration will slow down the polymerization rate and reduce the number of active chains at any given time, minimizing the chances of intermolecular reactions between allyl groups.

    Possible Cause 2: High Reaction Temperature

    • Question: Is your reaction temperature too high?

    • Explanation: Elevated temperatures can provide the activation energy required for side reactions involving the allyl group, such as addition or crosslinking, to compete with the desired ring-opening polymerization of the oxetane.

    • Solution: Lower the reaction temperature. Conducting the polymerization at a lower temperature will favor the ring-opening polymerization of the more reactive oxetane ring over the less reactive allyl group.

    Possible Cause 3: High Monomer Concentration

    • Question: Are you working with a high monomer concentration (e.g., bulk polymerization)?

    • Explanation: High monomer concentration increases the viscosity of the reaction medium and brings the polymer chains in close proximity, which facilitates intermolecular crosslinking reactions between the pendant allyl groups.

    • Solution: Decrease the monomer concentration by using a suitable solvent. A more dilute solution will keep the growing polymer chains separated, reducing the likelihood of intermolecular interactions and gelation.

    Possible Cause 4: Absence of a Chain Transfer Agent

    • Question: Are you using a chain transfer agent (CTA) in your reaction?

    • Explanation: In cationic polymerization, the absence of a chain transfer agent can lead to the formation of very high molecular weight polymers. Longer polymer chains with a higher number of pendant allyl groups have a greater statistical chance of undergoing crosslinking.

    • Solution: Introduce a chain transfer agent. Protic compounds like alcohols can act as effective chain transfer agents in cationic ring-opening polymerization. They help to control the molecular weight of the polymer and introduce stable end-groups, reducing the overall reactivity of the system and the tendency for gelation.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary mechanism leading to gelation in the copolymerization of this compound?

    A1: The primary mechanism is the acid-catalyzed or thermally-induced reaction of the pendant allyl groups. During the cationic ring-opening polymerization of the oxetane ring, the acidic conditions can also promote side reactions of the double bond in the allyloxy group. These side reactions can include cationic polymerization of the allyl group or other addition reactions between growing polymer chains, leading to the formation of a crosslinked network, or gel.

    dot

    Gelation_Mechanism Monomer This compound Monomer ROP Cationic Ring-Opening Polymerization Monomer->ROP Initiator Cationic Initiator (H+) Initiator->Monomer LinearPolymer Linear Polyether with Pendant Allyl Groups ROP->LinearPolymer SideReaction Side Reaction of Allyl Groups LinearPolymer->SideReaction High Temp, High [I] CrosslinkedPolymer Crosslinked Network (Gel) SideReaction->CrosslinkedPolymer

    Caption: Simplified mechanism of gelation during this compound copolymerization.

    Q2: How do chain transfer agents (CTAs) help in preventing gelation?

    A2: Chain transfer agents, such as alcohols or water, work by transferring a proton to the active cationic center of a growing polymer chain, thereby terminating that chain and creating a new, smaller cationic species that can initiate the growth of a new chain.[1] This process has two main benefits in preventing gelation:

    • Controls Molecular Weight: By limiting the length of the polymer chains, the number of pendant allyl groups per chain is reduced, which in turn decreases the probability of intermolecular crosslinking.

    • Reduces the Number of Active Chains: CTAs can help to maintain a lower concentration of active propagating chains at any given time, which minimizes the likelihood of side reactions.

    Q3: What are some suitable chain transfer agents for this system?

    A3: Short-chain alcohols are commonly used as chain transfer agents in cationic ring-opening polymerizations. Examples include:

    • Methanol

    • Ethanol

    • Isopropanol

    • tert-Butanol

    The choice of CTA can influence the polymerization kinetics and the end-groups of the resulting polymer. It is advisable to start with a small amount of CTA and optimize the concentration based on experimental results.

    Q4: Can the choice of initiator influence gelation?

    A4: Yes, the choice and concentration of the initiator are critical. Strong protic acids or Lewis acids are typically used to initiate the cationic ring-opening polymerization of oxetanes.[2] A highly reactive initiator might lead to a very fast and exothermic reaction, promoting side reactions of the allyl groups. Using a less reactive initiator or a lower concentration of a strong initiator can help to control the polymerization rate and reduce the risk of gelation.

    Q5: Are there any alternative strategies to functionalize polymers without the risk of gelation?

    A5: Yes, a common strategy is to use a post-polymerization modification approach. This involves copolymerizing an oxetane monomer with a protected functional group. After the polymerization is complete and a linear, gel-free polymer is obtained, the protecting group can be removed, and the desired functional group (in this case, the allyl group) can be introduced via a subsequent chemical reaction. This method decouples the polymerization from the presence of the reactive functional group, thereby avoiding the issue of gelation during the polymerization step.

    Data Presentation

    The following tables provide hypothetical, yet representative, data to illustrate the effect of various reaction parameters on the outcome of the this compound copolymerization.

    Table 1: Effect of Initiator Concentration on Gelation

    ExperimentInitiator (BF₃·OEt₂) Conc. (mol%)Monomer Concentration (mol/L)Temperature (°C)Observation
    12.02.025Gelation after 30 min
    21.02.025Gelation after 2 hours
    30.52.025Viscous solution, no gel
    40.12.025Low conversion, no gel

    Table 2: Effect of Temperature on Gelation

    ExperimentInitiator (BF₃·OEt₂) Conc. (mol%)Monomer Concentration (mol/L)Temperature (°C)Observation
    10.52.050Rapid gelation (<10 min)
    20.52.025Viscous solution, no gel
    30.52.00Slow reaction, no gel
    40.52.0-20Very slow reaction, no gel

    Table 3: Effect of Chain Transfer Agent (CTA) on Molecular Weight and Gelation

    Experiment[Monomer]/[Initiator]CTA (Ethanol) (mol%)Mn ( g/mol )PDIObservation
    12000>100,000>3.0Gelation
    2200125,0001.8Clear solution
    320058,0001.5Clear solution
    4200104,5001.4Clear solution

    Experimental Protocols

    Protocol 1: General Procedure for Gel-Free Copolymerization of this compound

    • Monomer and Solvent Preparation:

      • Dry the this compound monomer and any comonomers over calcium hydride (CaH₂) and distill under reduced pressure before use.

      • Dry the solvent (e.g., dichloromethane, CH₂Cl₂) over CaH₂ and distill.

    • Reaction Setup:

      • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

      • Purge the flask with dry nitrogen or argon.

    • Polymerization:

      • Using a syringe, add the dry solvent to the flask, followed by the this compound monomer and any comonomer.

      • If using a chain transfer agent, add the desired amount of dry alcohol (e.g., ethanol) via syringe.

      • Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

      • Prepare a stock solution of the initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) in the dry solvent.

      • Slowly add the initiator solution dropwise to the stirred monomer solution via syringe.

    • Monitoring and Termination:

      • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) or Gel Permeation Chromatography (GPC) (polymer formation).

      • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic solution (e.g., ammoniacal methanol).

    • Polymer Isolation and Purification:

      • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

      • Collect the polymer by filtration or decantation.

      • Redissolve the polymer in a small amount of a suitable solvent (e.g., CH₂Cl₂) and re-precipitate to remove any unreacted monomer and initiator residues.

      • Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

    Protocol 2: Monitoring for Gel Point

    • Visual Inspection: Regularly observe the reaction mixture. The onset of gelation is often indicated by a significant increase in viscosity and the appearance of an insoluble, gelatinous mass.

    • Stirring Test: The point at which the magnetic stirrer stops rotating or the reaction mixture climbs the stirrer bar (Weissenberg effect) is a strong indication of gelation.

    • Solubility Test: Periodically take a small aliquot of the reaction mixture and try to dissolve it in a good solvent for the expected linear polymer (e.g., chloroform or THF). If the aliquot does not fully dissolve, gelation has occurred.

    References

    Scale-up considerations for the synthesis of "3-(Allyloxy)oxetane"

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Allyloxy)oxetane, with a focus on scale-up considerations.

    Troubleshooting Guide

    This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to larger-scale production.

    Q1: Low or inconsistent yields are observed upon scale-up. What are the potential causes and solutions?

    A1: Low or inconsistent yields during the scale-up of the this compound synthesis can stem from several factors related to the Williamson etherification reaction commonly employed.

    • Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or poor distribution of reagents, resulting in side reactions.

      • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer that provides thorough mixing for the entire reaction volume. The use of baffles within the reactor can also improve mixing efficiency.

    • Temperature Control: Exothermic reactions, such as the addition of a strong base, can be more difficult to control on a larger scale. Runaway temperatures can lead to the formation of byproducts.

      • Solution: Implement a controlled addition profile for reagents, particularly the base, to manage the exotherm. Ensure the reactor's cooling system is sufficient for the scale of the reaction.

    • Base Selection and Equivalents: The choice and amount of base are critical. While strong bases like sodium hydride (NaH) are effective, they can pose safety and handling challenges at scale. Weaker bases may require higher temperatures, which can also lead to side reactions.

      • Solution: Consider a phase-transfer catalyst (PTC) system with a less hazardous base like potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK). Carefully optimize the equivalents of the base used; an excess can promote side reactions, while an insufficient amount will result in incomplete conversion.

    Q2: During workup, I am observing significant product loss or decomposition. How can this be mitigated?

    A2: The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions, which can be a major issue during workup and purification.

    • Acidic Quenching: Using strong acids to neutralize the reaction mixture can lead to the formation of diol and other ring-opened impurities.

      • Solution: Quench the reaction with a milder acidic solution, such as saturated ammonium chloride (NH4Cl), or with water. Maintain the temperature of the quench below room temperature to minimize decomposition.

    • Emulsion Formation: On a larger scale, vigorous mixing during the aqueous workup can lead to stable emulsions, making phase separation difficult and leading to product loss.

      • Solution: Add brine (saturated NaCl solution) to the aqueous layer to "break" the emulsion. Allow for a longer separation time in the reactor or a dedicated separation vessel.

    Q3: The purity of the isolated this compound is lower than desired, with persistent impurities. What are these impurities and how can they be removed?

    A3: Common impurities in the synthesis of this compound include unreacted oxetan-3-ol, diallyl ether (from the reaction of allyl alcohol impurity in the allyl halide with the base), and ring-opened byproducts.

    • Purification Strategy: While laboratory-scale purification often relies on silica gel chromatography, this is often not feasible for large-scale production.

      • Solution: Fractional distillation under reduced pressure is the most common method for purifying this compound at scale. Careful control of the vacuum and temperature is necessary to achieve good separation.

    • Impurity Identification:

      • Oxetan-3-ol: This starting material has a higher boiling point than the product and can be separated by distillation.

      • Diallyl ether: This byproduct has a lower boiling point and will typically distill first.

      • Ring-opened byproducts: These are often high-boiling and will remain in the distillation pot.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended synthetic route for the large-scale synthesis of this compound?

    A1: The most common and scalable route is the Williamson etherification of oxetan-3-ol with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.

    dot

    Synthesis_Workflow Oxetan_3_ol Oxetan-3-ol Reaction Williamson Etherification Oxetan_3_ol->Reaction Allyl_Halide Allyl Halide Allyl_Halide->Reaction Base Base (e.g., NaH, t-BuOK) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

    Overcoming challenges in the initiator-free crosslinking of oxetane polymers

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the initiator-free crosslinking of oxetane-functionalized polymers.

    Troubleshooting Guide

    This guide addresses common challenges encountered during the initiator-free thermal crosslinking of oxetane polymers.

    Problem Potential Cause(s) Recommended Solution(s)
    Incomplete or Low Degree of Crosslinking Insufficient thermal energy to initiate and propagate the ring-opening polymerization.- Increase the curing temperature in increments of 10-20°C. - Extend the curing time. Crosslinking can be a slow process that continues over many hours. - Ensure uniform heat distribution across the sample.
    Steric hindrance around the oxetane groups.- If possible, synthesize polymers with less sterically hindered oxetane moieties. - Consider using a higher temperature to overcome the activation energy barrier.
    Presence of basic impurities.- Purify the polymer to remove any basic residues that could neutralize the initiating cationic species.
    Slow Crosslinking Rate Low reaction temperature.- Increase the curing temperature. The rate of cationic ring-opening polymerization is temperature-dependent.[1][2][3]
    Low concentration of oxetane functional groups.- Synthesize polymers with a higher density of oxetane side chains.
    High stability of the intermediate tertiary oxonium ions.- While not strictly initiator-free, consider the addition of a highly reactive co-monomer like an epoxide to "kick-start" the polymerization.[4][5] This should only be considered if the primary goal of being "initiator-free" can be relaxed.
    Poor Mechanical Properties of the Crosslinked Polymer Low crosslink density.- Optimize curing temperature and time to maximize the degree of crosslinking.[2][3] - Characterize the crosslink density using DMA and correlate it with mechanical properties.[6][7]
    Non-uniform crosslinking.- Ensure homogenous heating of the polymer film or sample. - Confirm that the oxetane functional groups are evenly distributed along the polymer chains.
    Polymer degradation.- Ensure the curing temperature is below the degradation temperature of the polymer backbone. Use thermogravimetric analysis (TGA) to determine the degradation temperature.
    Inconsistent Results Between Batches Variations in the polymer synthesis.- Ensure consistent molecular weight and oxetane functionalization in each polymer batch. - Characterize each new batch of polymer thoroughly before crosslinking experiments.
    Variations in the experimental setup.- Maintain consistent sample preparation, curing temperature, and time for all experiments. - Calibrate ovens and temperature probes regularly.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary advantage of initiator-free crosslinking?

    A1: The main advantage is the avoidance of decomposition products from initiators, which can act as electron traps or quenching sites, potentially impairing the performance of the final material, especially in electronic applications like solar cells.

    Q2: At what temperature does initiator-free thermal crosslinking of oxetane polymers typically occur?

    A2: Initiator-free thermal crosslinking has been reported to occur at temperatures around 100°C.[8] However, the optimal temperature can depend on the specific polymer structure and desired crosslinking density.

    Q3: How can I determine the degree of crosslinking?

    A3: The degree of crosslinking can be assessed using several methods:

    • Sol-Gel Analysis (Gel Fraction): This involves extracting the soluble (un-crosslinked) portion of the polymer with a suitable solvent. The weight of the remaining insoluble (crosslinked) gel is then used to calculate the gel fraction.[9][10][11]

    • Dynamic Mechanical Analysis (DMA): DMA can be used to determine the storage modulus in the rubbery plateau region, which is related to the crosslink density.[6][12]

    • Swelling Tests: The degree of swelling of the crosslinked polymer in a solvent is inversely related to the crosslink density.[2][3]

    Q4: Can I use light to initiate the crosslinking of oxetane polymers without an initiator?

    A4: Generally, photo-initiated cationic polymerization of oxetanes requires a photoinitiator to generate the acidic species that start the ring-opening process.[4][13][14] Initiator-free crosslinking of oxetanes is typically achieved thermally.

    Q5: Why is there sometimes an induction period before the crosslinking starts?

    A5: The cationic ring-opening polymerization of oxetanes can have an induction period due to the formation of a stable tertiary oxonium ion intermediate. More energy (e.g., higher temperature) is needed to overcome the activation barrier for this intermediate to propagate the polymerization.[4][13]

    Data Presentation

    Table 1: Effect of Curing Temperature on Crosslink Density and Glass Transition Temperature (Tg)

    Curing Temperature (°C)Crosslink Density (mol/m³) (Conceptual)Glass Transition Temperature (Tg) (°C) (Conceptual)
    80LowIncreases slightly from uncrosslinked polymer
    100ModerateSignificant increase
    120HighHighest observed Tg
    150High (potential for degradation)May decrease if degradation occurs

    Note: The values in this table are conceptual and illustrative. The actual values will depend on the specific polymer system. Higher curing temperatures generally lead to a higher crosslink density and a higher Tg, up to the point of polymer degradation.[2][3][7]

    Table 2: Kinetics of Thermal Crosslinking of PFDTBTOx at 100°C

    Annealing Time (hours)Film Retention (%)
    10~30
    100>80

    Data adapted from a study on an oxetane-functionalized low bandgap polymer. Film retention is a measure of the insoluble, crosslinked fraction.

    Experimental Protocols

    1. Protocol for Initiator-Free Thermal Crosslinking

    • Sample Preparation:

      • Dissolve the oxetane-functionalized polymer in a suitable solvent (e.g., chlorobenzene, THF).

      • Deposit a thin film of the polymer solution onto the desired substrate (e.g., glass slide, silicon wafer) using a technique such as spin-coating or drop-casting.

      • Dry the film in a vacuum oven at a temperature below the crosslinking temperature to remove all residual solvent.

    • Thermal Curing:

      • Place the substrate with the dried polymer film into a pre-heated oven or onto a hotplate at the desired crosslinking temperature (e.g., 100°C).

      • Cure the film for the desired amount of time (e.g., 1 to 100 hours). The optimal time will depend on the polymer and the desired degree of crosslinking.

    • Post-Curing Treatment:

      • Remove the sample from the oven and allow it to cool to room temperature.

      • The crosslinked film is now ready for characterization.

    2. Protocol for Determination of Gel Fraction

    • Initial Measurement:

      • Carefully weigh the crosslinked polymer film on the substrate (or a free-standing film if possible). Record this as the initial weight (W_initial).

    • Solvent Extraction:

      • Immerse the substrate with the film in a suitable solvent in which the un-crosslinked polymer is soluble (e.g., chloroform, THF).

      • Gently agitate the solvent for a sufficient period (e.g., 12-24 hours) to dissolve all the un-crosslinked polymer.

      • For more rigorous extraction, use a Soxhlet extractor.[9]

    • Drying and Final Measurement:

      • Carefully remove the substrate from the solvent.

      • Dry the substrate with the remaining crosslinked film in a vacuum oven until a constant weight is achieved.

      • Weigh the substrate with the dried, crosslinked film. Record this as the final weight (W_final).

    • Calculation:

      • Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_final / W_initial) * 100

    Visualizations

    InitiatorFree_Thermal_Crosslinking_Mechanism cluster_initiation Self-Initiation (Thermal) cluster_propagation Propagation cluster_crosslinking Crosslinking Ox1 Oxetane Group 1 Ox1_activated Activated Oxetane* Ox1->Ox1_activated Heat (Δ) Ox2 Oxetane Group 2 Cation Oxonium Cation Ox2->Cation Ox1_activated->Cation Reaction with Oxetane 2 Cation_prop Oxonium Cation Cation->Cation_prop To Propagation Growing_Chain Growing Polymer Chain Cation_prop->Growing_Chain Ring-Opening Attack Ox3 Oxetane Group 3 Ox3->Growing_Chain Growing_Chain1 Growing Chain 1 Growing_Chain->Growing_Chain1 To Crosslinking Crosslinked_Network Crosslinked Network Growing_Chain1->Crosslinked_Network Inter-chain Reaction Ox_on_Chain2 Oxetane on another Polymer Chain Ox_on_Chain2->Crosslinked_Network

    Caption: Proposed mechanism for initiator-free thermal crosslinking.

    Troubleshooting_Workflow Start Experiment Start Problem Low Crosslinking? Start->Problem Check_Temp Is Temperature Sufficient? Problem->Check_Temp Yes Success Successful Crosslinking Problem->Success No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Curing Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Problem Increase_Time Increase Curing Time Check_Time->Increase_Time No Check_Purity Is Polymer Pure? Check_Time->Check_Purity Yes Increase_Time->Problem Purify_Polymer Purify Polymer Check_Purity->Purify_Polymer No Check_Purity->Success Yes Failure Re-evaluate Polymer Design Check_Purity->Failure If all else fails Purify_Polymer->Problem

    Caption: Troubleshooting workflow for low crosslinking efficiency.

    References

    Validation & Comparative

    A Comparative Guide to the Cationic Polymerization of 3-(Allyloxy)oxetane and Glycidyl Ethers

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the reactivity of 3-(allyloxy)oxetane and glycidyl ethers in cationic ring-opening polymerization (CROP). Understanding the kinetic and mechanistic differences between these two classes of cyclic ethers is crucial for the rational design and synthesis of advanced polymer architectures for various applications, including drug delivery systems, coatings, and adhesives.

    Introduction to Monomers and Cationic Polymerization

    Cationic ring-opening polymerization is a powerful technique for the synthesis of polyethers from cyclic monomers. The polymerization is initiated by a cationic species, typically a strong acid or a Lewis acid in the presence of a proton source, which protonates the oxygen atom of the cyclic ether, activating it for nucleophilic attack by another monomer unit. The reactivity of these monomers is primarily governed by two key factors: ring strain and the basicity of the heteroatom.

    This compound is a substituted four-membered cyclic ether. The oxetane ring possesses significant ring strain (approximately 107 kJ/mol), which is a major driving force for polymerization.[1][2] The oxygen atom in the oxetane ring is also relatively basic (pKa ≈ 2.0), making it susceptible to protonation by cationic initiators.[1][2] The presence of the allyloxy group provides a site for post-polymerization modification.

    Glycidyl ethers are three-membered cyclic ethers (epoxides or oxiranes) containing an ether linkage. The epoxide ring has a higher ring strain (approximately 114 kJ/mol) compared to the oxetane ring.[1][2] However, the oxygen atom of the epoxide is less basic (pKa ≈ 3.7) than that of the oxetane.[1][2] The reactivity of glycidyl ethers in cationic polymerization can be influenced by the nature of the substituent on the ether linkage.

    Comparative Reactivity: A Tale of Two Rings

    While both this compound and glycidyl ethers readily undergo cationic polymerization, their reaction kinetics exhibit distinct differences. In general, the polymerization of oxetanes is characterized by a significant induction period followed by a rapid propagation phase. In contrast, glycidyl ethers tend to have a shorter or negligible induction period, but their propagation can be slower.

    The observed induction period in oxetane polymerization is attributed to the formation of a stable tertiary oxonium ion intermediate.[2] The initial protonation of the oxetane monomer leads to a secondary oxonium ion, which then reacts with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion. The accumulation of this stable intermediate delays the onset of rapid polymer chain growth.

    For alkyl glycidyl ethers, an induction period can also be observed due to the formation of a stable secondary oxonium ion, which can be stabilized by the neighboring ether oxygen through hydrogen bonding.[2] However, this effect is generally less pronounced than the formation of the tertiary oxonium ion in oxetane polymerization.

    Quantitative Data Presentation

    Direct comparative quantitative data for the cationic polymerization of this compound and a specific glycidyl ether under identical conditions is scarce in the literature. Therefore, this section presents data from studies on structurally similar monomers to provide a representative comparison.

    Note: The following data for the oxetane is based on the photoinitiated cationic polymerization of 3-benzyloxymethyl-3-ethyl-oxetane, a monomer with a similar 3,3-disubstituted oxetane core containing an ether linkage. This is used as a proxy for this compound due to the lack of specific data for the latter. The data for the glycidyl ether is representative of the general behavior of alkyl glycidyl ethers in photoinitiated cationic polymerization.

    Table 1: Photoinitiated Cationic Polymerization of an Oxetane Monomer

    Time (s)Monomer Conversion (%)
    00
    20~5
    40~10
    60~17

    Data extracted from a study on 3-benzyloxymethyl-3-ethyl-oxetane initiated by a triphenylsulphonium hexafluoroantimonate photoinitiator under UV light, monitored by RT-FTIR.[2]

    Table 2: Qualitative Comparison of Polymerization Kinetics

    FeatureThis compound (and substituted oxetanes)Glycidyl Ethers (Alkyl)
    Initiation Rate Slow, characterized by a significant induction period.[2]Generally faster than oxetanes, with a shorter induction period.[2]
    Propagation Rate Rapid after the induction period.[2]Generally slower than the propagation of oxetanes.
    Overall Reactivity Can be sluggish without co-monomers or elevated temperatures.[2]Generally considered more reactive in terms of initiation.
    "Kick-Start" Effect Polymerization can be significantly accelerated by copolymerization with more reactive epoxides.[2]Can act as "kick-starters" for oxetane polymerization.[2]

    Experimental Protocols

    Photoinitiated Cationic Polymerization of 3-Benzyloxymethyl-3-ethyl-oxetane (as a proxy for this compound)

    This protocol is based on a typical procedure for the real-time FTIR (RT-FTIR) monitoring of the photoinitiated cationic polymerization of a substituted oxetane.

    Materials:

    • 3-Benzyloxymethyl-3-ethyl-oxetane (monomer)

    • Triphenylsulphonium hexafluoroantimonate (photoinitiator)

    • Nitrogen (for inert atmosphere)

    Equipment:

    • FTIR spectrometer equipped with a horizontal transmission accessory

    • UV light source (e.g., medium-pressure mercury lamp)

    • Liquid cell (e.g., BaF₂ plates with a spacer)

    • Nitrogen purge system

    Procedure:

    • Prepare a formulation by dissolving the photoinitiator in the oxetane monomer at the desired concentration (e.g., 1-3 wt%).

    • Assemble the liquid cell with a spacer of known thickness (e.g., 25 µm).

    • Inject the monomer/photoinitiator formulation into the liquid cell under a nitrogen atmosphere to minimize the effects of atmospheric moisture.

    • Place the liquid cell in the sample compartment of the FTIR spectrometer.

    • Purge the sample compartment with dry nitrogen for several minutes.

    • Record a background FTIR spectrum.

    • Position the UV light source to irradiate the sample in the liquid cell.

    • Simultaneously start the UV irradiation and the time-resolved FTIR data acquisition.

    • Monitor the disappearance of the characteristic oxetane ring absorption band (e.g., around 980 cm⁻¹) as a function of time to determine the monomer conversion.

    Photoinitiated Cationic Polymerization of an Alkyl Glycidyl Ether

    This protocol outlines a general procedure for studying the kinetics of photoinitiated cationic polymerization of a glycidyl ether using photo-differential scanning calorimetry (Photo-DSC).

    Materials:

    • Alkyl glycidyl ether (e.g., butyl glycidyl ether) (monomer)

    • Diaryliodonium hexafluoroantimonate (photoinitiator)

    • Nitrogen (for inert atmosphere)

    Equipment:

    • Photo-DSC instrument equipped with a UV light source (e.g., high-pressure mercury lamp)

    • Aluminum DSC pans and lids

    • Microsyringe

    Procedure:

    • Prepare a formulation by dissolving the photoinitiator in the glycidyl ether monomer at the desired concentration (e.g., 1-2 mol%).

    • Using a microsyringe, accurately weigh a small amount of the formulation (e.g., 1-2 mg) into an aluminum DSC pan.

    • Hermetically seal the DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the DSC cell at the desired isothermal temperature under a nitrogen purge.

    • Once the heat flow signal has stabilized, open the shutter of the UV lamp to irradiate the sample with a known light intensity.

    • Record the heat flow as a function of time during the irradiation.

    • The rate of polymerization is proportional to the heat flow, and the total monomer conversion can be calculated by integrating the area under the exotherm peak and dividing by the theoretical enthalpy of polymerization for the epoxy group.

    Mechanistic Pathways and Experimental Workflow

    The following diagrams, generated using the DOT language, illustrate the key mechanistic differences and a generalized experimental workflow for comparing the cationic polymerization of these monomers.

    G Cationic Polymerization Mechanisms cluster_oxetane This compound Polymerization cluster_glycidyl Glycidyl Ether Polymerization Ox_M Oxetane Monomer Ox_H Protonated Oxetane (Secondary Oxonium Ion) Ox_M->Ox_H Initiation (H+) Ox_Tertiary Tertiary Oxonium Ion (Stable Intermediate) Ox_H->Ox_Tertiary + Monomer Ox_Prop Propagating Chain (Active Chain End) Ox_Tertiary->Ox_Prop Ring Opening (Slow) Ox_Polymer Poly(oxetane) Ox_Prop->Ox_Polymer + n Monomers (Fast) GE_M Glycidyl Ether Monomer GE_H Protonated Glycidyl Ether (Secondary Oxonium Ion) GE_M->GE_H Initiation (H+) GE_Prop Propagating Chain (Active Chain End) GE_H->GE_Prop Ring Opening GE_Polymer Poly(glycidyl ether) GE_Prop->GE_Polymer + n Monomers

    Figure 1: Cationic polymerization mechanisms of oxetane and glycidyl ether.

    G Experimental Workflow for Reactivity Comparison cluster_prep 1. Sample Preparation cluster_analysis 2. Kinetic Analysis cluster_data 3. Data Processing cluster_comparison 4. Comparative Analysis Prep_Ox Formulation 1: This compound + Initiator RT_FTIR Real-Time FTIR Prep_Ox->RT_FTIR Photo_DSC Photo-DSC Prep_Ox->Photo_DSC Prep_GE Formulation 2: Glycidyl Ether + Initiator Prep_GE->RT_FTIR Prep_GE->Photo_DSC Data_Conv Conversion vs. Time Plots RT_FTIR->Data_Conv Data_Rate Polymerization Rate Calculation Photo_DSC->Data_Rate Data_Enthalpy Reaction Enthalpy Photo_DSC->Data_Enthalpy Comp_Kinetics Compare Induction Period & Rate Data_Conv->Comp_Kinetics Data_Rate->Comp_Kinetics Comp_Props Analyze Resulting Polymer Properties (if applicable) Comp_Kinetics->Comp_Props

    Figure 2: Generalized workflow for comparing polymerization kinetics.

    Conclusion

    The cationic ring-opening polymerization of this compound and glycidyl ethers proceeds through similar fundamental steps but with significant kinetic differences. Glycidyl ethers generally exhibit faster initiation due to the higher ring strain of the epoxide ring and the less pronounced stability of the propagating species. Conversely, oxetanes, while possessing a more basic oxygen atom, often display a distinct induction period due to the formation of a stable tertiary oxonium ion, which is followed by a very rapid propagation step.

    For applications requiring rapid initiation and curing without an induction period, glycidyl ethers may be the preferred choice. However, the fast propagation of oxetanes can be advantageous in certain contexts, and their polymerization can be effectively "kick-started" by copolymerization with epoxides. The choice between these monomers will ultimately depend on the specific kinetic profile and final polymer properties desired for a given application. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of their relative reactivities.

    References

    A Comparative Analysis of the Polymerization Kinetics of 3-(Allyloxy)oxetane and Other Oxetane Monomers

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative overview of the polymerization kinetics of 3-(allyloxy)oxetane against other common oxetane monomers, namely 3-ethyl-3-(phenoxymethyl)oxetane and 3-benzyloxymethyl-3-ethyl-oxetane. Understanding the polymerization behavior of these monomers is crucial for their application in various fields, including the development of advanced materials and drug delivery systems. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to clarify experimental workflows and the logical framework of the comparison.

    Comparative Polymerization Kinetics Data

    The following table summarizes the available quantitative data on the cationic photopolymerization kinetics of the selected oxetane monomers. It is important to note that direct comparative studies for this compound are limited in the currently available literature.

    MonomerInitiator SystemUV Light IntensityPolymerization RateFinal Conversion (%)Reference
    This compound Data not availableData not availableData not availableData not available-
    3-Ethyl-3-(phenoxymethyl)oxetane Diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonateNot specified>4 times faster in N₂ than in airData not available[1]
    3-Benzyloxymethyl-3-ethyl-oxetane Triphenylsulphonium hexafluoroantimonate30 mW/cm²~17% conversion after 600s~17[2]

    Experimental Protocols

    This section details the synthesis of this compound and a general experimental protocol for conducting and monitoring the cationic photopolymerization of oxetane monomers using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

    Synthesis of this compound

    The synthesis of this compound can be adapted from procedures reported for analogous 3-(aryloxymethyl)oxetanes[3]. The proposed synthesis involves a two-step process starting from 2,2-bis(bromomethyl)propane-1,3-diol.

    Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol

    2,2-Bis(bromomethyl)propane-1,3-diol is cyclized in the presence of a base such as sodium ethoxide in ethanol at room temperature to yield (3-(bromomethyl)oxetan-3-yl)methanol[3].

    Step 2: Alkylation with Allyl Bromide

    The resulting (3-(bromomethyl)oxetan-3-yl)methanol is then reacted with allyl bromide in the presence of a mild base like potassium carbonate in a suitable solvent such as acetone at room temperature. The allyl group substitutes the bromine atom to yield 3-(allyloxymethyl)-3-(hydroxymethyl)oxetane. Subsequent protection of the hydroxyl group may be necessary depending on the desired final product, followed by deprotection. For the direct synthesis of this compound, a starting material like 3-(hydroxymethyl)oxetane would be reacted with allyl bromide in the presence of a base.

    Cationic Photopolymerization Monitored by RT-FTIR

    The following protocol is a generalized procedure based on the study of 3-benzyloxymethyl-3-ethyl-oxetane and is applicable for studying the polymerization kinetics of other oxetane monomers[2].

    Materials:

    • Oxetane monomer (e.g., this compound)

    • Cationic photoinitiator (e.g., Triphenylsulphonium hexafluoroantimonate)

    • Solvent (if required)

    • Two KBr plates

    • UV spot light source (e.g., 100 W miniature arc lamp with a 320–500 nm filter)

    • UV-light Radiometer

    • Real-Time IR (RT-IR) spectrometer with a MCT/A KBr detector-beam splitter combination

    Procedure:

    • Sample Preparation: Prepare a mixture of the oxetane monomer and the photoinitiator at the desired concentration.

    • Sample Application: Apply the mixture between two KBr plates to form a thin film.

    • UV Irradiation: Place the sample under the UV spot light source. The light intensity should be measured and kept constant throughout the experiment.

    • RT-FTIR Monitoring: Monitor the photopolymerization kinetics using an RT-IR spectrometer operating in absorbance mode. The disappearance of the characteristic oxetane ring absorption peak (around 980 cm⁻¹) is monitored over time.

    • Data Analysis: The conversion of the oxetane monomer is calculated from the decrease in the area of the oxetane ring absorption peak relative to its initial area. A stable peak, not affected by the polymerization, should be used as an internal standard to correct for any variations in sample thickness.

    Visualizations

    The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical structure of the comparative analysis.

    ExperimentalWorkflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Analysis start Starting Materials synthesis Synthesis of this compound start->synthesis purification Purification synthesis->purification characterization Characterization (NMR, IR) purification->characterization formulation Formulation Preparation (Monomer + Photoinitiator) characterization->formulation Polymerization Study rtftir RT-FTIR Monitoring (UV Curing) formulation->rtftir data_analysis Kinetic Data Analysis (Conversion vs. Time) rtftir->data_analysis comparison Comparison of Kinetics data_analysis->comparison Comparative Analysis

    Caption: Experimental workflow for the synthesis, polymerization, and kinetic analysis of oxetane monomers.

    LogicalRelationship cluster_monomers Oxetane Monomers cluster_properties Kinetic Properties cluster_conditions Experimental Conditions M1 This compound P1 Polymerization Rate M1->P1 P2 Final Conversion M1->P2 M2 3-Ethyl-3-(phenoxymethyl)oxetane M2->P1 M2->P2 M3 3-Benzyloxymethyl-3-ethyl-oxetane M3->P1 M3->P2 C1 Initiator Type & Concentration C1->P1 C1->P2 C2 UV Light Intensity C2->P1 C2->P2 C3 Atmosphere (Air/N2) C3->P1 C3->P2

    Caption: Logical relationship between oxetane monomers, experimental conditions, and their polymerization kinetic properties.

    References

    Evaluating performance of "3-(Allyloxy)oxetane"-based polymer electrolytes in lithium batteries

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-(Allyloxy)oxetane-based polymer electrolytes with established and emerging alternatives, supported by experimental data.

    The quest for safer, higher-performance lithium batteries has propelled extensive research into solid-state electrolytes, with polymer electrolytes emerging as a promising solution. Among these, materials based on "this compound" are gaining attention. This guide provides a comprehensive comparison of the performance of these innovative polymer electrolytes against the well-established Poly(ethylene oxide) (PEO)-based systems and other alternatives, offering a clear perspective on their potential in next-generation energy storage.

    Performance Metrics: A Comparative Analysis

    Polymer Electrolyte SystemIonic Conductivity (S/cm)Li-ion Transference Number (tLi+)Electrochemical Stability Window (V vs. Li/Li+)Cycling Performance
    Poly(this compound) (PAO)-based 1.44 × 10⁻⁵ at 30°CData not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studies
    PEO-based 10⁻⁸ to 10⁻⁵ at room temperatureTypically < 0.5~3.6 - 4.3Stable cycling often requires elevated temperatures (>60°C)
    PEO with ceramic fillers (e.g., LLZTO) 2.1 × 10⁻⁴ at 30°C-Up to 5.2Improved capacity retention and cycling stability at room temperature
    PEO-PMMA blends ~10⁻³ to 10⁻⁴--Enhanced mechanical properties and stable cycling

    Experimental Protocols: A Closer Look at the Methodology

    The evaluation of polymer electrolyte performance relies on a suite of standardized electrochemical techniques. Below are detailed methodologies for the key experiments cited in this guide.

    Ionic Conductivity Measurement (AC Impedance Spectroscopy)
    • Cell Assembly: The polymer electrolyte membrane is sandwiched between two ion-blocking electrodes (e.g., stainless steel or gold) of a known area. This assembly is then sealed in a coin cell or a specialized airtight holder.

    • Instrumentation: An impedance analyzer is used to apply a small amplitude AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Data Acquisition: The instrument measures the impedance of the cell as a function of frequency. The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).

    • Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the thickness of the electrolyte membrane and A is the electrode area.

    Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
    • Cell Assembly: A three-electrode cell is typically used, with the polymer electrolyte separating a lithium metal reference and counter electrode from a working electrode (e.g., stainless steel or platinum).

    • Instrumentation: A potentiostat is used to apply a linearly increasing potential to the working electrode at a slow scan rate (e.g., 0.1-1.0 mV/s).

    • Data Acquisition: The current response is recorded as a function of the applied potential.

    • Analysis: The electrochemical stability window is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of oxidative or reductive decomposition of the electrolyte.

    Lithium-Ion Transference Number (Bruce-Vincent-Evans Method)
    • Cell Assembly: A symmetric cell with two lithium metal electrodes separated by the polymer electrolyte is assembled.

    • Instrumentation: A potentiostat is used for both AC impedance and DC polarization measurements.

    • Procedure:

      • An initial AC impedance measurement is performed to determine the initial interfacial and bulk resistances (R_i⁰ and R_b⁰).

      • A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell until a steady-state current (I_ss) is reached.

      • A final AC impedance measurement is performed to determine the steady-state interfacial and bulk resistances (R_i^ss and R_b^ss).

    • Analysis: The lithium-ion transference number (tLi+) is calculated using the following equation: tLi+ = [I_ss * R_b^ss * (ΔV - I_ss * R_i⁰)] / [I_ss * R_b⁰ * (ΔV - I_ss * R_i^ss)]

    Cell Cycling Performance (Galvanostatic Cycling)
    • Cell Assembly: A full cell is assembled with a lithium metal anode, the polymer electrolyte, and a cathode material (e.g., LiFePO₄ or LiCoO₂).

    • Instrumentation: A battery cycler is used to apply constant currents for charging and discharging the cell.

    • Procedure: The cell is subjected to repeated charge-discharge cycles at a specific C-rate (a measure of the rate at which a battery is discharged relative to its maximum capacity). The voltage is monitored and cycled between predefined upper and lower cutoff limits.

    • Analysis: Key performance indicators are extracted from the cycling data, including:

      • Discharge Capacity: The amount of charge the battery can deliver.

      • Coulombic Efficiency: The ratio of the charge extracted during discharge to the charge supplied during charging.

      • Capacity Retention: The percentage of the initial discharge capacity retained after a certain number of cycles.

    Visualizing the Evaluation Workflow

    The logical flow for evaluating and comparing polymer electrolytes for lithium batteries can be visualized as a structured workflow.

    G cluster_synthesis Polymer Synthesis & Electrolyte Preparation cluster_characterization Electrochemical Characterization cluster_performance Battery Performance Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of Polymer (e.g., Poly(this compound)) preparation Preparation of Polymer Electrolyte (with Lithium Salt) synthesis->preparation conductivity Ionic Conductivity (AC Impedance) preparation->conductivity esw Electrochemical Stability Window (LSV) preparation->esw transference Li-ion Transference Number (Bruce-Vincent-Evans) preparation->transference cycling Cell Cycling Performance (Galvanostatic Cycling) preparation->cycling comparison Comparison with Alternative Electrolytes (e.g., PEO-based) conductivity->comparison esw->comparison transference->comparison cycling->comparison

    Caption: Workflow for evaluating polymer electrolytes.

    Concluding Remarks

    The development of this compound-based polymer electrolytes represents an intriguing avenue in the pursuit of advanced lithium batteries. While preliminary data on ionic conductivity is available, a comprehensive understanding of their full potential requires more extensive and comparative research, particularly concerning their electrochemical stability, lithium-ion transference number, and long-term cycling performance in full-cell configurations.

    In contrast, PEO-based electrolytes, despite their lower room-temperature ionic conductivity, have been extensively studied and optimized through various strategies such as the incorporation of ceramic fillers and blending with other polymers.[1] These modifications have led to significant improvements in their overall performance, making them a strong benchmark for emerging polymer electrolyte systems.

    For researchers and developers, the path forward involves not only the synthesis of novel polymer architectures like those based on this compound but also rigorous and standardized testing protocols to enable direct and meaningful comparisons with existing technologies. The experimental methodologies and comparative data presented in this guide aim to provide a solid foundation for such endeavors, ultimately accelerating the development of safer and more efficient energy storage solutions.

    References

    Comparative study of different initiators for "3-(Allyloxy)oxetane" polymerization

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    The cationic ring-opening polymerization (CROP) of oxetanes is a crucial method for synthesizing polyethers with applications ranging from energetic materials to biocompatible polymers. The choice of initiator plays a pivotal role in determining the polymerization kinetics, polymer properties, and overall efficiency of the process. This guide provides a comparative analysis of different initiator systems for the polymerization of 3-(Allyloxy)oxetane, a monomer of interest for its functional allyl group, which allows for post-polymerization modification. The comparison is based on experimental data from studies on structurally similar oxetane monomers, providing valuable insights for researchers in the field.

    Performance Comparison of Initiator Systems

    The selection of an appropriate initiator is critical for achieving desired polymer characteristics such as molecular weight (Mn), polydispersity index (PDI), and yield. Below is a summary of the performance of common initiator types used in the cationic polymerization of substituted oxetanes.

    Initiator TypeInitiator System ExampleMonomer (Analogue)Mn ( g/mol )PDIYield (%)Key Observations
    Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)3-ethyl-3-methacryloyloxymethyloxetane650 - 3,100--Effective for initiating polymerization, but may result in lower molecular weight polymers.
    Lewis Acid Boron trifluoride etherate (BF₃·OEt₂) / 1,4-butanediol3-nitratomethyl-3-methyloxetane/THF~5,1001.2QuantitativeUse of a co-initiator can lead to controlled polymerization and narrow PDI.[1][2]
    Photoinitiator Diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate3-ethyl-3-(phenoxymethyl)-oxetane13,900 (in air)--Polymerization is sensitive to atmospheric conditions; inert atmosphere significantly improves molecular weight.[3]
    Photoinitiator Diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate3-ethyl-3-(phenoxymethyl)-oxetane61,200 (in N₂)--Radical-assisted decomposition of the sulfonium salt in a nitrogen atmosphere leads to much faster polymerization and higher molecular weight.[3]
    Photoinitiator Triphenylsulphonium hexafluoroantimonate3-benzyloxymethyl-3-ethyl-oxetane--17% (neat)The conversion can be significantly improved by copolymerization with more reactive monomers like epoxides.[4]
    Photoinitiator Triphenylsulphonium hexafluoroantimonate / Epoxy comonomer3-benzyloxymethyl-3-ethyl-oxetane--up to 90%Copolymerization overcomes the sluggish reaction of pure oxetane monomers.[4]

    Note: The data presented is for oxetane monomers structurally similar to this compound. The performance with this compound is expected to follow similar trends, but empirical verification is recommended.

    Experimental Protocols

    Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of substituted oxetanes using Lewis acid and photoinitiators.

    Polymerization using a Lewis Acid Initiator (BF₃·OEt₂)

    This protocol is based on the cationic ring-opening polymerization of substituted oxetanes.

    Materials:

    • This compound (monomer)

    • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

    • Dichloromethane (DCM) (solvent, anhydrous)

    • Methanol (for precipitation)

    • Nitrogen gas (for inert atmosphere)

    Procedure:

    • A flame-dried reaction flask equipped with a magnetic stirrer is charged with this compound and anhydrous DCM under a nitrogen atmosphere.

    • The solution is cooled to the desired reaction temperature (e.g., 0 °C).

    • A calculated amount of BF₃·OEt₂ is added dropwise to the stirred monomer solution.

    • The reaction is allowed to proceed for a specified time (e.g., 2-24 hours), with reaction progress monitored by techniques such as ¹H NMR or FTIR spectroscopy.

    • Upon completion, the polymerization is terminated by the addition of a small amount of methanol.

    • The polymer is isolated by precipitation into a large volume of cold methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

    • The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by NMR and FTIR for structural confirmation.

    Photoinitiated Cationic Polymerization

    This protocol describes the UV-induced polymerization of substituted oxetanes.

    Materials:

    • This compound (monomer)

    • Diaryliodonium or triarylsulfonium salt (e.g., diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate) (photoinitiator)

    • UV curing system (e.g., medium-pressure mercury lamp)

    • Nitrogen gas (for inert atmosphere)

    Procedure:

    • The photoinitiator is dissolved in the this compound monomer. The concentration of the initiator is typically in the range of 1-3 mol%.

    • The monomer/initiator mixture is placed in a suitable container for UV exposure (e.g., a thin film between two transparent plates).

    • The sample is placed in the UV curing system. For oxygen-sensitive systems, the polymerization should be carried out under a nitrogen atmosphere.[3]

    • The sample is irradiated with UV light of appropriate wavelength and intensity for a predetermined duration.

    • The extent of polymerization can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the oxetane ring absorption band.

    • After curing, the polymer film is removed and characterized. For soluble polymers, GPC analysis can be performed to determine molecular weight.

    Signaling Pathways and Experimental Workflows

    Visualizing the polymerization process and experimental steps aids in understanding the underlying mechanisms and logical flow.

    Cationic Ring-Opening Polymerization (CROP) Mechanism

    The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, which can be initiated by Lewis acids or the Brønsted acid generated from a photoinitiator.

    crop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., H⁺ from Photoinitiator or Lewis Acid Complex) Monomer This compound Initiator->Monomer Activation ActivatedMonomer Protonated or Lewis Acid-Adducted Oxetane GrowingChain Growing Polymer Chain (Oxonium Ion) ActivatedMonomer->GrowingChain Ring-Opening AnotherMonomer This compound GrowingChain->AnotherMonomer Nucleophilic Attack TerminatingAgent Terminating Agent (e.g., H₂O, Alcohol) GrowingChain->TerminatingAgent Chain Termination or Transfer ElongatedChain Elongated Polymer Chain ElongatedChain->GrowingChain Chain Growth FinalPolymer Final Polymer

    Caption: CROP mechanism for this compound.

    Experimental Workflow for Initiator Comparison

    A systematic workflow is essential for a valid comparative study of different initiators.

    experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis MonomerPrep Monomer Purification (this compound) ReactionSetup Set up Reaction under Controlled Conditions (Temperature, Atmosphere) MonomerPrep->ReactionSetup InitiatorPrep Initiator Selection and Preparation (Lewis Acid, Photoinitiator, etc.) InitiatorPrep->ReactionSetup SolventPrep Solvent Drying and Purification SolventPrep->ReactionSetup Initiation Initiate Polymerization ReactionSetup->Initiation Monitoring Monitor Reaction Progress (NMR, FTIR) Initiation->Monitoring Termination Terminate and Isolate Polymer Monitoring->Termination GPC GPC Analysis (Mn, PDI) Termination->GPC NMR_FTIR Spectroscopic Analysis (Structure Confirmation) Termination->NMR_FTIR Yield Yield Calculation Termination->Yield

    Caption: Workflow for comparing initiator performance.

    References

    A Comparative Analysis of Mechanical Properties: Polymers Crosslinked with 3-(Allyloxy)oxetane versus Traditional Alternatives

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and professionals in drug development, the selection of appropriate polymer crosslinking agents is a critical decision that directly impacts the mechanical performance and stability of the final material. This guide provides a comprehensive comparison of the mechanical properties of polymers crosslinked with 3-(Allyloxy)oxetane against two widely used alternatives: multifunctional acrylates and epoxy resins. This analysis is supported by available experimental data to facilitate informed material selection.

    Introduction to Crosslinking and the Role of this compound

    Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This network formation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. The choice of crosslinking agent plays a pivotal role in tailoring these properties for specific applications.

    This compound is a unique crosslinking agent possessing two distinct reactive functional groups: an oxetane ring and an allyl ether group. The oxetane ring can undergo cationic ring-opening polymerization, while the allyl group is amenable to free-radical polymerization, such as in thiol-ene reactions. This dual functionality offers versatility in curing mechanisms and the potential to create novel polymer architectures with tailored properties.

    Comparative Analysis of Mechanical Properties

    This section provides a comparative overview of the key mechanical properties of polymers crosslinked with this compound and its alternatives. The data presented is compiled from various studies and is intended to provide a general performance comparison. It is important to note that direct, side-by-side comparative studies for this compound are limited in the public domain. Therefore, the data is presented to highlight the typical performance characteristics of each class of crosslinker.

    Quantitative Data Summary
    Mechanical PropertyPolymers Crosslinked with Oxetane DerivativesPolymers Crosslinked with Multifunctional AcrylatesPolymers Crosslinked with Epoxy Resins
    Tensile Strength (MPa) 1.3 - 3.3 (for a thiol-ene network)[1][2]3 - 9.8[3]Up to 54.88 (for a bio-based epoxy)[4]
    Young's Modulus (GPa) 0.0006 - 0.0078 (for a thiol-ene network)[1][2]-0.0036 - 0.358 (for a thiol-ene network)[5]
    Elongation at Break (%) 44.1 - 213.5 (for a thiol-ene network)[1][2]15 - 367 (for a thiol-ene network)[5]-
    Glass Transition Temp. (°C) 23.2 - 27.2 (for a thiol-ene network)[1][2]5 - 43 (for a thiol-ene network)[5]Moderate reduction with modifier addition[6]

    Note: The data for oxetane derivatives is based on a thiol-ene polymerization of a different di-allyl monomer, as direct data for this compound was not available. This serves as a proxy to understand the potential properties of thiol-ene networks. The properties of polymers are highly dependent on the specific monomer, crosslinker, curing conditions, and testing methodology.

    Discussion of Alternatives

    Multifunctional Acrylates

    Multifunctional acrylates are widely used crosslinkers in free-radical polymerization due to their high reactivity and the ability to form highly crosslinked networks.

    • Advantages: Fast curing speeds, good thermal and chemical resistance, and the ability to achieve high crosslink densities.

    • Disadvantages: Significant polymerization shrinkage, which can lead to internal stresses and potential for oxygen inhibition during curing.

    Epoxy Resins

    Epoxy resins, when cured with appropriate hardeners, form robust thermosetting polymers with excellent mechanical strength, adhesion, and chemical resistance.

    • Advantages: Low shrinkage during curing, high tensile strength and modulus, excellent adhesion to a wide variety of substrates, and good chemical resistance. The addition of a low-viscosity modifier can reduce the prepolymer viscosity, although this may moderately reduce the glass transition temperature.[6]

    • Disadvantages: Generally slower cure times compared to acrylates and can be brittle without toughening agents.

    Experimental Protocols

    Detailed experimental procedures are crucial for reproducing and validating research findings. Below are representative protocols for the synthesis and mechanical testing of crosslinked polymers.

    Synthesis and Curing

    1. Cationic Polymerization of Oxetane/Epoxy Copolymers:

    • Materials: Oxetane monomer (e.g., 3-benzyloxymethyl-3-ethyl-oxetane), diepoxide monomer (e.g., diglycidylether of bisphenol A), cationic photoinitiator (e.g., triphenylsulphonium hexafluoroantimonate).

    • Procedure:

      • Prepare formulations with varying weight percentages of the oxetane and diepoxide monomers.

      • Add a fixed concentration of the photoinitiator to each formulation and mix thoroughly until homogeneous.

      • Cast the liquid formulation into a mold of desired dimensions for mechanical testing specimens.

      • Cure the samples using a UV light source with a specific wavelength and intensity for a defined period.

      • Post-cure the samples in an oven at a specified temperature to ensure complete conversion.[7]

    2. Thiol-Ene Polymerization:

    • Materials: Allyl-functional monomer (e.g., this compound), multifunctional thiol, photoinitiator (e.g., DMPA).

    • Procedure:

      • Mix the allyl monomer and multifunctional thiol at a stoichiometric ratio of thiol to ene functional groups (1:1).

      • Add a small amount of photoinitiator (e.g., 1 wt%).

      • Pour the mixture into a mold.

      • Cure under a UV lamp for a specified time until a solid polymer is formed.[1][2]

    Mechanical Testing

    Tensile Testing (in accordance with ASTM D638):

    • Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638 Type V.

    • Test Procedure:

      • Measure the width and thickness of the gauge section of each specimen.

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen fractures.

      • Record the load and displacement data throughout the test.

      • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

    Visualizing Polymerization and Experimental Workflows

    To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

    Crosslinking_Mechanisms cluster_Oxetane This compound Crosslinking cluster_Acrylate Multifunctional Acrylate Crosslinking cluster_Epoxy Epoxy Resin Crosslinking This compound This compound Oxetane Ring Opening Oxetane Ring Opening This compound->Oxetane Ring Opening Cationic Polymerization Thiol-Ene Reaction Thiol-Ene Reaction This compound->Thiol-Ene Reaction Free-Radical Polymerization Cationic Initiator Cationic Initiator Cationic Initiator->Oxetane Ring Opening Thiol Thiol Thiol->Thiol-Ene Reaction Photoinitiator Photoinitiator Photoinitiator->Thiol-Ene Reaction Crosslinked Network_Oxetane Crosslinked Network_Oxetane Oxetane Ring Opening->Crosslinked Network_Oxetane forms Thiol-Ene Reaction->Crosslinked Network_Oxetane forms Multifunctional Acrylate Multifunctional Acrylate Radical Polymerization Radical Polymerization Multifunctional Acrylate->Radical Polymerization forms Free-Radical Initiator Free-Radical Initiator Free-Radical Initiator->Radical Polymerization Crosslinked Network_Acrylate Crosslinked Network_Acrylate Radical Polymerization->Crosslinked Network_Acrylate forms Epoxy Resin Epoxy Resin Ring Opening Polymerization Ring Opening Polymerization Epoxy Resin->Ring Opening Polymerization reacts with Hardener Hardener Hardener->Ring Opening Polymerization Crosslinked Network_Epoxy Crosslinked Network_Epoxy Ring Opening Polymerization->Crosslinked Network_Epoxy forms Tensile_Testing_Workflow Polymer Synthesis & Curing Polymer Synthesis & Curing Specimen Preparation (ASTM D638) Specimen Preparation (ASTM D638) Polymer Synthesis & Curing->Specimen Preparation (ASTM D638) Tensile Testing Tensile Testing Specimen Preparation (ASTM D638)->Tensile Testing Data Acquisition (Load vs. Displacement) Data Acquisition (Load vs. Displacement) Tensile Testing->Data Acquisition (Load vs. Displacement) Stress-Strain Curve Generation Stress-Strain Curve Generation Data Acquisition (Load vs. Displacement)->Stress-Strain Curve Generation Calculation of Mechanical Properties Calculation of Mechanical Properties Stress-Strain Curve Generation->Calculation of Mechanical Properties Results Analysis Results Analysis Calculation of Mechanical Properties->Results Analysis

    References

    A Comparative Guide to Thermal and Photo-Initiated Crosslinking of 3-(Allyloxy)oxetane Systems

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    The dual-functionality of 3-(allyloxy)oxetane, featuring both a cationically polymerizable oxetane ring and a radically polymerizable allyl group, presents a versatile platform for the formation of crosslinked polymer networks. The choice between thermal and photo-initiated crosslinking methods is critical as it dictates not only the reaction kinetics and efficiency but also the final thermomechanical properties of the material. This guide provides an objective comparison of these two initiation methods, supported by established principles of polymer chemistry, to aid researchers in selecting the optimal crosslinking strategy for their specific application, from drug delivery matrices to advanced materials.

    Reaction Mechanisms: A Tale of Two Pathways

    The crosslinking of this compound proceeds via two distinct chemical mechanisms depending on the initiation method. Photo-initiation typically involves a cationic pathway for the oxetane ring and a free-radical pathway for the allyl group, which can be triggered simultaneously using a combination of appropriate photoinitiators. Thermal crosslinking can also proceed through both cationic and radical pathways, often initiated by thermal initiators or, in some cases, through initiator-free polymerization at elevated temperatures.

    Photo-Initiated Crosslinking

    In a typical photo-initiated system for a hybrid monomer like this compound, a dual photoinitiator system is employed. A cationic photoinitiator, upon UV irradiation, generates a strong acid that protonates the oxygen of the oxetane ring, initiating cationic ring-opening polymerization (CROP). Concurrently, a free-radical photoinitiator generates radicals that attack the double bond of the allyl group, initiating a free-radical chain polymerization. This allows for the rapid formation of an interpenetrating polymer network (IPN).

    G cluster_photo Photo-Initiated Crosslinking cluster_cationic Cationic Polymerization (Oxetane) cluster_radical Radical Polymerization (Allyl) UV UV Light PAG Cationic Photoinitiator UV->PAG RPI Radical Photoinitiator UV->RPI Proton H+ (Proton) PAG->Proton Oxetane Oxetane Ring (Monomer) Proton->Oxetane CROP Cationic Ring-Opening Polymerization Oxetane->CROP Network1 Polyether Network CROP->Network1 IPN Interpenetrating Polymer Network Network1->IPN Radical Radical (R•) RPI->Radical Allyl Allyl Group (Monomer) Radical->Allyl FRP Free-Radical Polymerization Allyl->FRP Network2 Polyallyl Network FRP->Network2 Network2->IPN

    Photo-Initiated Dual Curing Pathway
    Thermal Crosslinking

    Thermal crosslinking of this compound can be achieved through the addition of thermal initiators. A thermal cationic initiator (e.g., a blocked acid) will generate an acid at elevated temperatures to initiate the CROP of the oxetane ring. A radical thermal initiator (e.g., a peroxide) will decompose upon heating to produce radicals that initiate the polymerization of the allyl group. In some cases, oxetanes can undergo thermal ring-opening polymerization without an initiator at sufficiently high temperatures (e.g., 100°C), though the mechanism and efficiency of such a process for the allyl group without a dedicated radical initiator are less certain and may be limited.

    G cluster_thermal Thermal Crosslinking cluster_cationic_thermal Cationic Polymerization (Oxetane) cluster_radical_thermal Radical Polymerization (Allyl) Heat Heat (Δ) TCI Thermal Cationic Initiator Heat->TCI TRI Thermal Radical Initiator Heat->TRI Proton_T H+ (Proton) TCI->Proton_T Oxetane_T Oxetane Ring (Monomer) Proton_T->Oxetane_T CROP_T Cationic Ring-Opening Polymerization Oxetane_T->CROP_T Network1_T Polyether Network CROP_T->Network1_T IPN_T Interpenetrating Polymer Network Network1_T->IPN_T Radical_T Radical (R•) TRI->Radical_T Allyl_T Allyl Group (Monomer) Radical_T->Allyl_T FRP_T Free-Radical Polymerization Allyl_T->FRP_T Network2_T Polyallyl Network FRP_T->Network2_T Network2_T->IPN_T

    Thermal Dual Curing Pathway

    Quantitative Performance Comparison

    While direct comparative experimental data for this compound is limited in the public domain, the following table summarizes the expected performance differences based on studies of analogous dual-curing systems, such as epoxy-acrylates and thiol-enes.[1][2][3]

    Performance MetricPhoto-Initiated CrosslinkingThermal Crosslinking
    Reaction Rate Very fast (seconds to minutes)Slower (minutes to hours)
    Curing Temperature Ambient temperatureElevated temperatures (typically >80°C)
    Spatial Control High (patternable with masks)Low (uniform heating)
    Through-Cure Limited in thick or opaque samplesMore uniform in thick samples
    Energy Consumption Generally lowerGenerally higher
    Oxygen Inhibition Cationic part is insensitive; radical part can be sensitiveLess sensitive, but can be a factor
    Final Conversion Can be high, but may be limited by vitrificationCan be higher due to thermal mobility
    Mechanical Properties Often higher modulus, can be more brittlePotentially tougher due to slower network formation
    Thermal Stability Dependent on initiator fragmentsGenerally good
    Shrinkage Stress Can be high due to rapid curingGenerally lower due to slower curing

    Experimental Protocols

    The following are representative experimental protocols for the photo-initiated and thermal crosslinking of a this compound system. These are intended as a starting point and may require optimization for specific applications.

    General Experimental Workflow

    G Monomer This compound Mixing Mixing Monomer->Mixing Initiator Initiator(s) Initiator->Mixing Application Application (e.g., spin coating) Mixing->Application Curing Curing (UV or Heat) Application->Curing Characterization Characterization (FTIR, DMA, TGA) Curing->Characterization

    General Experimental Workflow
    Photo-Initiated Crosslinking Protocol

    • Formulation: Prepare a resin mixture by combining this compound with a cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt, 1-3 wt%) and a free-radical photoinitiator (e.g., a phosphine oxide or α-hydroxyketone, 1-3 wt%). Ensure complete dissolution of the initiators, which may require gentle warming and stirring.

    • Application: Apply the formulated resin onto a substrate using a suitable technique (e.g., spin coating, draw-down bar) to achieve the desired film thickness.

    • Curing: Expose the coated substrate to a UV light source (e.g., a mercury lamp or a 365 nm LED) with a defined intensity (e.g., 100 mW/cm²) for a specified duration (e.g., 60 seconds). Curing should be performed in an inert atmosphere (e.g., nitrogen) if oxygen inhibition of the radical polymerization is a concern.

    • Post-Cure: A post-cure bake at a moderate temperature (e.g., 80-100°C) for a short period (e.g., 5-10 minutes) may be beneficial to enhance the final conversion, particularly in vitrified systems.

    • Characterization: Analyze the cured film for degree of conversion (e.g., by FTIR spectroscopy by monitoring the disappearance of the oxetane and allyl peaks), mechanical properties (e.g., by nanoindentation or DMA), and thermal properties (e.g., by TGA and DSC).

    Thermal Crosslinking Protocol
    • Formulation: Prepare a resin mixture by combining this compound with a thermal cationic initiator (e.g., a blocked acid, 1-3 wt%) and a thermal radical initiator (e.g., benzoyl peroxide or AIBN, 1-3 wt%).

    • Application: Apply the formulated resin onto a substrate.

    • Curing: Place the coated substrate in an oven at a temperature sufficient to activate the thermal initiators (e.g., 120-150°C) for a specified duration (e.g., 1-2 hours).

    • Characterization: Analyze the cured film using the same techniques as for the photo-cured sample.

    Objective Comparison and Concluding Remarks

    The choice between photo-initiated and thermal crosslinking of this compound systems is a trade-off between speed, control, and material properties.

    Photo-initiated crosslinking offers the significant advantages of rapid, on-demand curing at ambient temperatures. This is particularly beneficial for applications involving temperature-sensitive substrates or for high-throughput manufacturing processes. The spatial control afforded by photolithography enables the fabrication of complex microstructures. However, challenges include the limited penetration depth of UV light in thick or opaque samples and the potential for high shrinkage stress due to the rapid polymerization. The efficiency of the cationic polymerization of the oxetane can be enhanced by the inclusion of more reactive monomers like epoxides.[4]

    Thermal crosslinking , on the other hand, provides more uniform curing throughout the bulk of the material, making it suitable for thicker components. The slower curing process generally results in lower shrinkage stress and can lead to a tougher, more ductile material. Some oxetane-containing polymers have been shown to crosslink thermally without the need for an initiator, which can be advantageous for applications where initiator residues are undesirable.[5] The main drawbacks of thermal curing are the longer processing times and the high energy consumption associated with prolonged heating.

    References

    A Comparative Guide: 3-(Allyloxy)oxetane vs. Traditional Vinyl Monomers as Reactive Diluents

    Author: BenchChem Technical Support Team. Date: November 2025

    In the formulation of high-performance polymers, reactive diluents are indispensable for reducing viscosity, enhancing processability, and tailoring the final properties of the cured material. While traditional vinyl monomers have long been the industry standard, emerging alternatives like 3-(Allyloxy)oxetane offer a unique combination of properties stemming from their distinct polymerization mechanism. This guide provides an objective comparison of this compound with conventional vinyl monomers, supported by experimental data, to assist researchers and developers in selecting the appropriate reactive diluent for their specific applications.

    Core Comparison: Polymerization Mechanism and Inherent Properties

    The fundamental difference between this compound and many traditional vinyl monomers lies in their polymerization chemistry. This compound polymerizes via a cationic ring-opening mechanism. This process is not inhibited by oxygen, a significant advantage over the free-radical polymerization characteristic of common vinyl monomers like acrylates and styrene. Cationic polymerization also typically results in lower volume shrinkage and improved adhesion to various substrates.

    Vinyl monomers, on the other hand, are a broad class. Vinyl ethers can undergo cationic polymerization and share some advantages with oxetanes, while (meth)acrylates and styrenics polymerize via free-radical mechanisms, which are known for their high speeds but are susceptible to oxygen inhibition.

    Quantitative Performance Data

    The following tables summarize key performance metrics for this compound compared to representative traditional vinyl monomers. Data is compiled from various studies to provide a comparative overview.

    Table 1: Viscosity Reduction Efficiency

    Reactive DiluentBase Resin SystemDiluent Conc. (wt%)Resulting Viscosity (mPa·s)Viscosity Reduction (%)
    This compound (analogue) Epoxy Resin20~150 - 300~90%
    N-Vinylpyrrolidone (NVP) Unsaturated Polyester30~50 - 500~85-95%[1]
    Styrene Unsaturated Polyester30~200 - 600~80-90%
    Hydroxyethyl Acrylate (HEA) Acrylate Oligomer20~200 - 400~85%

    Note: Data for oxetane analogues are used to represent the expected performance due to the limited direct comparative studies on this compound in this specific context.

    Table 2: Curing Performance

    ParameterThis compoundVinyl Ethers(Meth)acrylates
    Polymerization Mechanism Cationic Ring-OpeningCationicFree-Radical
    Oxygen Inhibition NoNoYes
    Typical Conversion (UV Cure) Can be low (~35%), requires post-cureHigh (>90%)High (>95%)
    Curing Speed Moderate to SluggishVery FastVery Fast
    Volume Shrinkage LowLow to ModerateHigh

    Note: The conversion of oxetanes can be significantly improved by copolymerization with other monomers like epoxides or by thermal post-curing.[2][3]

    Table 3: Thermomechanical Properties of Cured Polymers

    PropertyPolymer with this compoundPolymer with Vinyl EtherPolymer with Acrylate
    Glass Transition Temp. (Tg) Moderate to HighLow to ModerateModerate to High
    Young's Modulus Can be improved with co-monomersGenerally lower (flexible)High (rigid)
    Adhesion ExcellentGoodModerate
    Toughness Can be brittle, requires formulationFlexibleOften Brittle

    Experimental Protocols

    Detailed methodologies are crucial for accurate comparison. Below are standard protocols for evaluating key performance characteristics of reactive diluents.

    Protocol 1: Viscosity Measurement
    • Objective: To determine the efficiency of a reactive diluent in reducing the viscosity of a base resin.

    • Apparatus: Rotational viscometer (e.g., Brookfield DV-III) with appropriate spindle and temperature control.

    • Procedure:

      • Measure the viscosity of the base resin at a controlled temperature (e.g., 25 °C).

      • Prepare formulations by mixing the base resin with the reactive diluent at various weight percentages (e.g., 10%, 20%, 30%).

      • Ensure complete homogenization of the mixture using a mechanical stirrer.

      • Allow the sample to equilibrate to the testing temperature for at least 1.5 hours.[4]

      • Measure the viscosity of each formulation under the same conditions as the base resin.

      • Calculate the percentage of viscosity reduction relative to the pure base resin.

    Protocol 2: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)
    • Objective: To monitor the rate of polymerization and final monomer conversion upon UV exposure.

    • Apparatus: FTIR spectrometer equipped with a UV light source and a sample holder for thin-film analysis.

    • Procedure:

      • Prepare the formulation containing the monomer, photoinitiator (cationic for oxetane/vinyl ether, radical for acrylate), and any base resin.

      • Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr or BaF2 plates) to create a thin film of controlled thickness.

      • Place the sample in the FTIR spectrometer.

      • Record an initial IR spectrum before UV exposure.

      • Initiate UV irradiation and simultaneously begin recording IR spectra at regular intervals.

      • Monitor the decrease in the characteristic absorption band of the reactive group (e.g., oxetane ring at ~980 cm⁻¹, vinyl ether C=C at ~1620 cm⁻¹, acrylate C=C at ~810 cm⁻¹).

      • Calculate the monomer conversion as a function of time based on the change in the peak area.[5]

    Protocol 3: Dynamic Mechanical Analysis (DMA)
    • Objective: To determine the thermomechanical properties of the cured polymer, such as the glass transition temperature (Tg) and storage modulus.

    • Apparatus: Dynamic Mechanical Analyzer (DMA).

    • Procedure:

      • Prepare rectangular samples of the cured polymer with precise dimensions.

      • Mount the sample in the DMA in a suitable clamp configuration (e.g., tensile or three-point bending).

      • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

      • Ramp the temperature from a low value (e.g., -50 °C) to a high value (e.g., 200 °C) at a controlled rate (e.g., 3 °C/min).

      • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

      • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[2]

    Visualizations: Mechanisms and Workflows

    To better illustrate the concepts discussed, the following diagrams are provided.

    G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer PI Photoinitiator (PI) Acid Strong Acid (H⁺A⁻) PI->Acid Photolysis UV UV Light UV->PI Monomer This compound Acid->Monomer Protonation Protonated Protonated Oxetane (Secondary Oxonium Ion) Monomer->Protonated Tertiary Tertiary Oxonium Ion (Growing Chain) Protonated->Tertiary + Monomer Polymer Polyether Chain Tertiary->Tertiary + n Monomers (Ring-Opening) Tertiary->Polymer Termination Transfer Chain Transfer Agent (e.g., R-OH) Tertiary->Transfer G start Start: Define Formulation formulation Prepare Resin/Diluent/ Photoinitiator Mixture start->formulation viscosity Measure Viscosity (Protocol 1) formulation->viscosity cure UV Cure Sample formulation->cure analysis Analyze Data & Compare Performance viscosity->analysis kinetics Monitor Cure Kinetics (RT-FTIR, Protocol 2) cure->kinetics post_cure Thermal Post-Cure (If required) cure->post_cure kinetics->analysis dma DMA Analysis (Protocol 3) post_cure->dma tga TGA Analysis post_cure->tga dma->analysis tga->analysis end End: Select Diluent analysis->end

    References

    Assessing the stability of the oxetane ring under various chemical conditions

    Author: BenchChem Technical Support Team. Date: November 2025

    The four-membered oxetane ring has emerged as a valuable structural motif in modern drug discovery, prized for its ability to fine-tune the physicochemical properties of therapeutic candidates. However, the inherent ring strain of this cyclic ether raises critical questions about its stability under various chemical conditions encountered during synthesis, formulation, and physiological exposure. This guide provides a comprehensive assessment of the oxetane ring's stability, offering a direct comparison with alternative cyclic ethers such as epoxides (oxiranes), tetrahydrofurans (THFs), and the nitrogen-containing analogue, azetidine. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions when incorporating this unique scaffold.

    General Stability Profile

    The stability of small-ring heterocycles is largely dictated by their ring strain, which influences their susceptibility to ring-opening reactions. The oxetane ring possesses a moderate level of strain, positioning its reactivity between that of the highly strained and reactive epoxides and the significantly less strained and more stable tetrahydrofurans.

    Table 1: Ring Strain Energies of Common Cyclic Ethers

    HeterocycleRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)
    Epoxide (Oxirane)327.3[1]114[2]
    Oxetane 4 25.5 [1]107 [2]
    Tetrahydrofuran (THF)55.6[1]23[2]

    This intermediate ring strain renders the oxetane ring susceptible to cleavage under certain conditions, particularly in the presence of acid, while remaining largely stable under basic conditions[3]. A crucial factor influencing stability is the substitution pattern on the oxetane ring. Generally, 3,3-disubstituted oxetanes exhibit enhanced stability compared to other substitution patterns due to steric hindrance, which impedes the approach of nucleophiles to the C-O antibonding orbitals[4].

    Stability Under Acidic Conditions

    The oxetane ring is generally susceptible to ring-opening reactions under acidic conditions. The reaction is initiated by protonation of the ring oxygen, which activates the ring for nucleophilic attack. However, the notion of oxetanes being universally unstable in acid is a misconception; their stability is highly dependent on the substitution pattern and the reaction conditions[4].

    Table 2: Comparative Stability of Heterocycles in Acidic Conditions

    HeterocycleSubstitutionConditionsStability Outcome
    Oxetane 2-SulfonylpH 1-10, 25°CHalf-life of 4-5 days[5]
    Oxetane 3,3-DiarylpH 1.2>80% remaining after 24 hours
    Oxetane Ether 3-Aryl-3-alkoxy1 M HCl, 37°C31% recovery after 24 hours[6]
    AzetidineN-ArylpH 1.8Decomposition observed, rate dependent on pKa
    TetrahydrofuranUnsubstitutedStrong AcidRing-opening can occur
    EpoxideUnsubstitutedDilute Aqueous AcidRapid hydrolysis to a 1,2-diol

    3,3-disubstituted oxetanes, in particular, can exhibit remarkable stability, even at a pH of 1[2]. Conversely, the presence of internal nucleophiles, such as a nearby alcohol or amine, can facilitate intramolecular ring-opening under acidic conditions[4][7].

    Stability Under Basic Conditions

    The oxetane ring demonstrates significant stability in the presence of bases. Ring-opening under basic conditions is generally very slow or does not occur, a stark contrast to the high reactivity of epoxides, which readily open upon treatment with strong nucleophiles even in the absence of acid catalysis.

    Table 3: Comparative Stability of Heterocycles in Basic Conditions

    HeterocycleSubstitutionConditionsStability Outcome
    Oxetane Ether 3-Aryl-3-alkoxy1 M NaOH, rt, 24hFull recovery[6]
    Oxetane 3,3-DisubstitutedGeneral Basic ConditionsGenerally stable, ring-opening is very slow[3]
    AzetidineUnsubstitutedGeneral Basic ConditionsGenerally stable
    TetrahydrofuranUnsubstitutedGeneral Basic ConditionsGenerally stable
    EpoxideUnsubstitutedHydroxide ion, elevated temp.Ring-opening occurs

    This stability makes the oxetane motif a reliable component in molecules that need to endure basic conditions during synthesis or in their final application.

    Stability Under Oxidative and Reductive Conditions

    The stability of the oxetane ring to oxidative and reductive conditions is more nuanced and depends on the specific reagents and conditions employed.

    Oxidative Conditions: There is limited direct, quantitative data on the oxidative stability of oxetanes. However, qualitative assessments suggest that the oxetane ring is relatively robust. For comparison, tetrahydrofuran is known to form explosive peroxides in the presence of air, particularly under light. While not extensively documented for oxetanes, this potential reactivity should be a consideration during storage and handling. Forced degradation studies often employ hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂) to assess oxidative lability[8].

    Reductive Conditions: The oxetane ring's stability towards reducing agents varies. While strong reducing agents like lithium aluminum hydride (LiAlH₄) at elevated temperatures can lead to ring cleavage, milder reagents are often well-tolerated. For instance, an oxetane ether was shown to be stable to LiBH₄, whereas an analogous ester was readily reduced under the same conditions[6]. Catalytic hydrogenation (e.g., H₂/Pd) is also a condition where the oxetane ring has been reported to be stable[3].

    Table 4: Stability of Oxetane Derivatives to Reductive Reagents

    ReagentConditionsStability Outcome on Oxetane Ring
    LiAlH₄Elevated TemperaturesCan cause ring cleavage
    NaBH₄0°CGenerally stable
    LiBH₄-Stable (in the case of an oxetane ether)[6]
    H₂/Pd-Generally stable[3]

    Thermal Stability

    High temperatures can compromise the stability of the oxetane ring, promoting ring-opening or decomposition reactions[4][7]. The thermal stability will be dependent on the substitution pattern and the presence of other functional groups in the molecule. Kinetic studies on the thermal decomposition of specific oxetanes, such as 3,3-dimethyloxetane and 3-oxetanone, have been conducted to elucidate their degradation pathways in the gas phase.

    Experimental Protocols

    To provide a framework for assessing the stability of oxetane-containing compounds, the following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical forced degradation studies[9][10].

    Protocol 1: Acid and Base Hydrolysis Stability

    • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acidic Condition:

      • To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

      • Incubate the solution at a controlled temperature (e.g., 60°C).

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Basic Condition:

      • To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

      • Incubate the solution at a controlled temperature (e.g., 60°C).

      • Withdraw aliquots at the same specified time points.

      • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the parent compound remaining and to profile any degradation products.

    Protocol 2: Oxidative Stability

    • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound.

    • Oxidative Condition:

      • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

      • Incubate the solution at room temperature, protected from light.

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples immediately by HPLC to quantify the remaining parent compound and any oxidative degradants.

    Protocol 3: Thermal Stability

    • Solid State:

      • Place a known amount of the solid test compound in a controlled temperature oven (e.g., 80°C).

      • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

    • Solution State:

      • Prepare a solution of the test compound (e.g., 0.5 mg/mL) in a suitable solvent.

      • Incubate the solution in a controlled temperature oven (e.g., 60°C).

      • Withdraw aliquots at specified time points.

    • Analysis: Analyze all samples by HPLC to assess the extent of degradation.

    Visualizing Reaction Pathways

    The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the stability of the oxetane ring.

    Acid_Catalyzed_Ring_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane (Activated) Oxetane->Protonated_Oxetane Protonation Proton H+ Proton->Protonated_Oxetane Ring_Opened_Product Ring-Opened Product (1,3-Diol/Ether) Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Ring_Opened_Product

    Caption: Acid-catalyzed ring-opening of an oxetane.

    Stability_Testing_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Sampling Time-Point Sampling Acid->Sampling Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Sampling Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sampling Heat Thermal Stress (e.g., 80°C) Heat->Sampling Compound Oxetane-Containing Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation: - % Degradation - Degradant Profile - Half-life Calculation Analysis->Data

    Caption: A typical workflow for forced degradation studies.

    Conclusion

    The stability of the oxetane ring is a multifaceted issue, heavily influenced by its substitution pattern and the specific chemical environment. While susceptible to ring-opening under acidic and certain reductive and thermal conditions, it is notably stable in basic and many oxidative environments. The 3,3-disubstituted motif, in particular, offers a robust scaffold that can withstand a broader range of conditions. In comparison to other common cyclic ethers, oxetanes offer a unique stability profile—less reactive than epoxides but more synthetically versatile than the more inert tetrahydrofurans. This guide provides the foundational knowledge and experimental framework for researchers to confidently employ the oxetane ring in the design and development of novel molecules, leveraging its beneficial properties while being cognizant of its chemical liabilities.

    References

    Safety Operating Guide

    Safe Disposal of 3-(Allyloxy)oxetane: A Procedural Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of 3-(Allyloxy)oxetane, a compound that requires careful management due to its potential hazards.

    Hazard Identification and Safety Data

    This compound possesses several hazardous properties that necessitate stringent safety protocols during its handling and disposal. It is crucial to be aware of these hazards to implement appropriate protective measures. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects.[1]

    Hazard StatementDescription
    H315Causes skin irritation.[1][2]
    H319Causes serious eye irritation.[2]
    H320Causes eye irritation.[1]
    H335May cause respiratory irritation.[1][2]
    H410Very toxic to aquatic life with long lasting effects.[1]

    Experimental Protocol: Proper Disposal Procedure

    The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound in a laboratory setting. Adherence to these steps is critical to mitigate risks to personnel and the environment.

    1. Personal Protective Equipment (PPE):

    • Before handling the chemical, ensure you are wearing appropriate PPE.

    • Mandatory PPE includes:

      • Chemical-resistant gloves (e.g., nitrile rubber).

      • Safety goggles or a face shield to protect against splashes.

      • A lab coat to protect clothing and skin.

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

    2. Waste Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes).

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and evaporation.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    3. Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

    • Indicate the date when the waste was first added to the container.

    4. Storage of Waste:

    • Store the sealed waste container in a designated, secure secondary containment area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

    5. Final Disposal:

    • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4]

    • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

    • Crucially, do not pour this compound down the drain or dispose of it with general laboratory trash. [2] This is to prevent harm to aquatic ecosystems.[1]

    Disposal Workflow

    The following diagram illustrates the logical workflow for the proper disposal of this compound, from the initial step of waste generation to its final, compliant disposal.

    A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store Waste Securely in Secondary Containment C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Hazardous Waste Disposal E->F G Compliant Disposal F->G

    Caption: Disposal workflow for this compound.

    References

    Essential Safety and Logistical Information for Handling 3-(Allyloxy)oxetane

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential, immediate safety and logistical information for 3-(Allyloxy)oxetane (CAS No. 6777-00-0), including operational and disposal plans to ensure a safe laboratory environment.

    Physicochemical and Hazard Data

    Proper handling procedures are directly informed by the physicochemical and hazardous properties of a substance. Key data for this compound are summarized below.

    PropertyValueSource
    CAS Number 6777-00-0[1][]
    Molecular Formula C6H10O2[1][]
    Molecular Weight 114.14 g/mol [1][]
    Boiling Point 64 °C @ 25 mmHg[]
    Flash Point 42 °C[]
    Appearance Colorless Liquid
    Storage Sealed in a dry place at 2-8°C

    Personal Protective Equipment (PPE)

    A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar allyloxy and oxetane compounds.[3][4][5][6][7]

    PPE CategorySpecificationRationale
    Hand Protection Neoprene or Nitrile rubber gloves.Provides chemical resistance against ethers and similar organic compounds.[3][4][5][6][7]
    Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.
    Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact.
    Respiratory Protection NIOSH-certified organic vapor respirator with a black cartridge.Necessary when working outside of a fume hood or with poor ventilation to protect against inhalation of vapors.[3][4][6]

    Operational Plan: Step-by-Step Handling Procedure

    Adherence to a standardized operational procedure is crucial for minimizing risks.

    • Preparation :

      • Ensure that a chemical fume hood is operational and available.

      • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

      • Assemble all necessary equipment and reagents before starting the experiment.

      • Don the appropriate personal protective equipment as outlined in the table above.

    • Handling :

      • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

      • Ground all equipment and use spark-proof tools to prevent ignition of the flammable liquid.[8]

      • Avoid contact with skin and eyes. In case of contact, follow the emergency procedures outlined below.

      • Keep the container tightly closed when not in use to prevent the escape of vapors.[8]

    • Post-Handling :

      • Decontaminate all equipment that has come into contact with this compound.

      • Properly label and store any remaining chemical in a sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8]

      • Remove and dispose of gloves and any other contaminated disposable PPE in the designated waste container.

      • Wash hands thoroughly with soap and water after handling the chemical.

    Emergency Procedures

    Immediate and appropriate action during an emergency can significantly mitigate harm.

    Emergency ScenarioProcedure
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
    Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
    Spill Evacuate the area. Remove all sources of ignition.[8] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

    Disposal Plan

    Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

    • Waste Segregation :

      • This compound is a non-halogenated organic solvent.

      • Collect all waste containing this chemical in a designated, properly labeled, and sealed container for non-halogenated organic waste.[11][12][13]

      • Crucially, do not mix non-halogenated waste with halogenated waste , as this significantly increases disposal costs and complexity.[13]

    • Container Management :

      • Use a container that is in good condition and compatible with the chemical waste.

      • Keep the waste container closed except when adding waste.[11]

      • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[11]

    • Disposal Request :

      • When the container is nearly full, submit a hazardous waste pickup request to your institution's environmental health and safety department.

      • Do not dispose of this compound down the drain.[12]

    Procedural Workflow Diagram

    The following diagram illustrates the logical flow of the handling, safety, and disposal procedures for this compound.

    G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check Fume Hood & Safety Equipment Check Fume Hood & Safety Equipment Assemble Materials Assemble Materials Check Fume Hood & Safety Equipment->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Keep Container Sealed Keep Container Sealed Ground Equipment->Keep Container Sealed Decontaminate Equipment Decontaminate Equipment Keep Container Sealed->Decontaminate Equipment Store or Dispose of Chemical Store or Dispose of Chemical Decontaminate Equipment->Store or Dispose of Chemical Dispose of Contaminated PPE Dispose of Contaminated PPE Store or Dispose of Chemical->Dispose of Contaminated PPE Segregate as Non-Halogenated Waste Segregate as Non-Halogenated Waste Store or Dispose of Chemical->Segregate as Non-Halogenated Waste Wash Hands Wash Hands Dispose of Contaminated PPE->Wash Hands Use Labeled, Sealed Container Use Labeled, Sealed Container Segregate as Non-Halogenated Waste->Use Labeled, Sealed Container Request Waste Pickup Request Waste Pickup Use Labeled, Sealed Container->Request Waste Pickup

    Caption: Workflow for the safe handling and disposal of this compound.

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(Allyloxy)oxetane
    Reactant of Route 2
    Reactant of Route 2
    3-(Allyloxy)oxetane

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.